molecular formula C12H12N2 B038779 4,5-Dimethyl-2-phenylpyrimidine CAS No. 111921-74-5

4,5-Dimethyl-2-phenylpyrimidine

Numéro de catalogue: B038779
Numéro CAS: 111921-74-5
Poids moléculaire: 184.24 g/mol
Clé InChI: IRMKFYLMLNITBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-Dimethyl-2-phenylpyrimidine (CAS 111921-74-5) is a phenylpyrimidine derivative serving as a valuable chemical scaffold in medicinal chemistry and antifungal research. This compound is part of a significant class of nitrogen-containing heterocycles known for their diverse biological activities and presence in pharmacologically active molecules . Recent scientific investigations highlight the strong potential of 2-phenylpyrimidine derivatives as novel antifungal agents. Research demonstrates that optimized compounds within this class function as potent inhibitors of fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity . These inhibitors have shown superior in vitro efficacy against challenging pathogenic strains, including various Candida species, outperforming first-line clinical drugs and presenting a promising strategy to combat invasive fungal infections and address growing antifungal resistance . Beyond its direct antifungal applications, the 4,5-Dimethyl-2-phenylpyrimidine structure provides a versatile core for constructing more complex molecules in drug discovery. The pyrimidine ring acts as a privileged scaffold, capable of interacting with multiple biological targets through hydrogen bonding and serving as a bioisostere for other aromatic systems . Its defined structure, with specific methyl and phenyl substituents, allows researchers to explore structure-activity relationships and develop targeted therapies. This compound is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Propriétés

Numéro CAS

111921-74-5

Formule moléculaire

C12H12N2

Poids moléculaire

184.24 g/mol

Nom IUPAC

4,5-dimethyl-2-phenylpyrimidine

InChI

InChI=1S/C12H12N2/c1-9-8-13-12(14-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3

Clé InChI

IRMKFYLMLNITBW-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1C)C2=CC=CC=C2

SMILES canonique

CC1=CN=C(N=C1C)C2=CC=CC=C2

Synonymes

Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI)

Origine du produit

United States
Foundational & Exploratory

Chemical structure and properties of 4,5-dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of 4,5-Dimethyl-2-phenylpyrimidine

Executive Summary

In modern drug discovery, the pyrimidine nucleus is universally recognized as a "privileged scaffold" due to its profound ability to mimic the adenine ring of ATP[1]. As a Senior Application Scientist overseeing hit-to-lead optimization workflows, I frequently leverage highly substituted pyrimidines to design potent, selective kinase inhibitors[2]. This whitepaper provides an in-depth technical analysis of 4,5-dimethyl-2-phenylpyrimidine , detailing its structural architecture, a self-validating synthetic protocol, analytical characterization, and its mechanistic role in targeted pharmacology.

Structural Architecture and Physicochemical Identity

The structural uniqueness of 4,5-dimethyl-2-phenylpyrimidine lies in its specific substitution pattern. The electron-donating methyl groups at the C4 and C5 positions increase the electron density of the core pyrimidine ring, subtly altering its hydrogen-bonding capacity[3]. Simultaneously, the C2-phenyl group introduces a rigid, lipophilic vector critical for engaging hydrophobic pockets in biological targets[2].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 4,5-Dimethyl-2-phenylpyrimidine
CAS Number 111921-74-5[4]
Molecular Formula C12H12N2[4]
Molecular Weight 184.24 g/mol [4]
SMILES String CC1=CN=C(C2=CC=CC=C2)N=C1C[4]
Physical State White Solid[3]

Mechanistic Synthesis: Carbene-Mediated Ring Expansion

Traditional pyrimidine syntheses (e.g., the Biginelli reaction) often require harsh acidic conditions that can degrade sensitive functional groups[5]. To bypass these limitations, we utilize a highly regioselective ring-expansion methodology utilizing pyrazoles and diazirines[3].

Step-by-Step Experimental Protocol:

  • Reagent Preparation: To an oven-dried 2-dram screw-cap vial equipped with a magnetic stir bar, add the appropriately substituted pyrazole precursor (0.3 mmol) and the diazirine reagent (1 equivalent) ([3]).

  • Thermal Activation: Seal the vial with a PTFE/white silicone septum cap and heat the reaction mixture to 60 °C for 1 hour[3].

    • Causality Insight: Heating induces the extrusion of nitrogen gas from the diazirine, generating a highly reactive carbene intermediate. This carbene inserts into the pyrazole core, driving a thermodynamically favored ring-expansion to form the six-membered pyrimidine system.

  • Chromatographic Isolation: Purify the crude reaction mixture via silica gel flash chromatography using an isocratic mobile phase of 15% Ethyl Acetate (EtOAc) in hexanes[3].

    • Causality Insight: This specific solvent polarity provides optimal resolution ( Rf​=0.4 ) between the unreacted polar pyrazole and the more lipophilic pyrimidine product, ensuring the high-purity isolation necessary for downstream biological assays.

  • Yield Validation: The product is isolated as a highly pure white solid with a typical yield of 44%[3].

Synthesis A Pyrazole Precursor C Carbene Intermediate A->C Heat (60°C) B Diazirine Reagent B->C N2 Extrusion D 4,5-Dimethyl-2- phenylpyrimidine (44% Yield) C->D Ring Expansion

Fig 1. Mechanistic workflow of carbene-mediated pyrazole ring expansion to pyrimidine.

Analytical Characterization: A Self-Validating System

In our laboratory workflows, establishing a self-validating analytical protocol is non-negotiable. The structural integrity of the synthesized 4,5-dimethyl-2-phenylpyrimidine is confirmed through rigorous Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) ([3]).

Table 2: Quantitative Analytical Data

Analytical MethodObserved Spectral Data[3]
1 H NMR (400 MHz, CDCl 3​ ) δ 8.45 (d, J = 0.9 Hz, 1H), 8.44 – 8.38 (m, 2H), 7.52 – 7.40 (m, 3H), 2.54 (s, 3H), 2.27 (s, 3H).
13 C NMR (101 MHz, CDCl 3​ ) δ 165.80, 162.40, 156.77, 137.96, 130.10, 128.49, 127.86, 126.70, 22.33, 15.65.
HRMS (ESI-TOF) Calculated for C 12​ H 12​ N 2​
  • [M+H] + : 185.1034. Found: 185.1062.

E-E-A-T Mechanistic Validation: The distinct singlet at δ 8.45 ppm in the 1 H NMR spectrum is the definitive marker for the isolated C6 proton on the pyrimidine ring. Its presence, coupled with the absence of a C4/C5 proton signal, validates the regioselectivity of the diazirine insertion. Furthermore, the HRMS data provides a mass accuracy within 1.5 ppm, ensuring elemental composition fidelity and batch-to-batch trustworthiness[3].

Pharmacological Relevance and Drug Design Potential

The pyrimidine nucleus is foundational to modern targeted therapies, serving as the core pharmacophore in over eight FDA-approved kinase inhibitors ([2]).

Mechanism of Action: The nitrogen atoms at positions 1 and 3 of the pyrimidine core act as critical hydrogen bond acceptors, interacting directly with the backbone amides in the highly conserved hinge region of protein kinases (e.g., EGFR, Aurora kinases, and TBK1—a kinase implicated in neurodegenerative diseases like ALS)[2][6].

The specific substitution pattern of 4,5-dimethyl-2-phenylpyrimidine significantly enhances its pharmacological utility:

  • Hydrophobic Anchoring: The C2-phenyl group extends into the hydrophobic selectivity pocket of the kinase, dramatically enhancing target specificity compared to unsubstituted analogs[2].

  • Conformational Locking: The C4 and C5 dimethyl groups increase steric bulk, which restricts the rotational degrees of freedom. This locks the scaffold into a bioactive conformation, thereby reducing off-target kinome promiscuity and improving the safety profile of the resulting drug candidate[6].

Pathway A 4,5-Dimethyl-2-phenylpyrimidine (ATP Mimetic) B Kinase Hinge Region (e.g., EGFR, TBK1) A->B Hydrogen Bonding (N1/N3) C Competitive Blockade of ATP Binding B->C Hydrophobic Interactions D Inhibition of Substrate Phosphorylation C->D Signal Interruption E Cell Cycle Arrest / Apoptosis D->E Downstream Effect

Fig 2. Pharmacological signaling pathway of pyrimidine-mediated kinase inhibition.

References

  • University of Chicago. "Supporting Information: Synthesis of Pyrazoles and Indazoles". UChicago Chemistry. [Link]

  • ACS Publications. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration". Journal of Medicinal Chemistry.[Link]

  • PubMed. "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship". Arch Pharm.[Link]

  • Orient J Chem. "Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives". Oriental Journal of Chemistry.[Link]

Sources

Structural Elucidation and Mass Spectrometry Profiling of 4,5-Dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, the precise structural verification of pyrimidine derivatives is a critical quality control checkpoint. 4,5-dimethyl-2-phenylpyrimidine (CAS: 111921-74-5) is a substituted heterocyclic compound whose structural integrity must be validated using High-Resolution Mass Spectrometry (HRMS). This technical guide explores the physicochemical properties of 4,5-dimethyl-2-phenylpyrimidine, dissects the critical distinction between its molecular weight and exact mass, and provides a self-validating analytical workflow for its structural elucidation.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating molecular weight with exact mass. While both metrics describe the mass of C 12​ H 12​ N 2​ , they serve entirely different experimental purposes.

  • Molecular Weight (184.24 g/mol ): Calculated using the average atomic weights of elements (e.g., Carbon = 12.011)[1]. This value accounts for the natural abundance of all isotopes and is strictly used for macroscopic laboratory tasks, such as calculating molarity or stoichiometric equivalents during synthesis.

  • Exact Mass (184.1000 Da): Calculated using the mass of the most abundant, specific isotopes (e.g., 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074)[2]. Because mass spectrometers detect individual ions rather than bulk powders, the exact monoisotopic mass is the required metric for HRMS structural validation.

Quantitative Data Summary

The following table summarizes the critical mass metrics required for the analytical profiling of 4,5-dimethyl-2-phenylpyrimidine:

PropertyValueContext / Significance
Chemical Name 4,5-Dimethyl-2-phenylpyrimidineTarget analyte
CAS Number 111921-74-5[1]Unique chemical registry identifier
Molecular Formula C 12​ H 12​ N 2​ Elemental composition
Molecular Weight 184.24 g/mol [1]Based on average atomic weights; used for stoichiometry
Exact Mass (Monoisotopic) 184.1000 Da[2]Based on most abundant isotopes; used for HRMS
Theoretical [M+H] + m/z 185.1073 DaTarget m/z for ESI+ mass spectrometry
Experimental [M+H] + m/z 185.1062 Da[3]Literature value (~6 ppm mass error)

The Causality of Mass Spectrometry Workflows

To verify the C 12​ H 12​ N 2​ formula, researchers typically employ Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry. Pyrimidine rings contain two sp2 -hybridized nitrogen atoms. Because these nitrogen lone pairs are basic, they readily accept a proton (H + ) in an acidic environment. Therefore, ESI in positive ion mode (ESI+) is the most logical and efficient ionization technique, yielding the [M+H] + adduct.

Adding the exact mass of a proton (1.0073 Da) to the neutral exact mass (184.1000 Da) yields a theoretical target m/z of 185.1073 .

Expert Insight: Literature sources occasionally misreport calculated exact masses due to software rounding errors or incorrect isotopic baselines. For instance, synthesis supporting information from the University of Chicago reported a calculated [M+H] + of 185.1034 Da, alongside an experimental finding of 185.1062 Da[3]. Rigorous monoisotopic calculation confirms the true theoretical mass is 185.1073 Da. The experimental value of 185.1062 Da aligns with this true mass within a highly acceptable ~6 ppm error margin, perfectly validating the synthesized structure[3].

ESI_TOF_Workflow Prep Sample Prep (0.1% FA in MeOH) Ionization ESI+ Ionization (Protonation to [M+H]+) Prep->Ionization Injection Analyzer TOF Analyzer (m/z Separation) Ionization->Analyzer Ion Transfer Detection Detector (Signal Acquisition) Analyzer->Detection Flight Time Analysis Data Analysis (Exact Mass: 185.1073) Detection->Analysis Mass Spectra

Step-by-step HRMS (ESI-TOF) workflow for exact mass determination.

Self-Validating Protocol: HRMS (ESI-TOF) Validation

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating "lock mass" feedback loop to prevent instrumental mass drift.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of 4,5-dimethyl-2-phenylpyrimidine in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a volatile proton donor. It forces the basic pyrimidine nitrogens into their protonated state, ensuring maximum ionization efficiency and a strong[M+H] + signal.

Step 2: Instrument Calibration & Lock Mass Setup

  • Action: Calibrate the TOF analyzer using a sodium formate cluster solution. Concurrently, set up a secondary reference sprayer to continuously infuse a lock mass solution (e.g., Leucine Enkephalin, [M+H] + = 556.2771).

  • Causality: TOF analyzers measure the flight time of ions. Minor ambient temperature fluctuations can alter the flight tube's physical length, causing mass drift. The continuous lock mass provides a known reference point, allowing the software to auto-correct the mass scale in real-time and guarantee < 5 ppm mass accuracy.

Step 3: ESI-TOF Data Acquisition

  • Action: Inject 5 µL of the sample into the ESI source. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C. Acquire data in positive ion mode (m/z 50–1000).

  • Causality: The 350°C nitrogen gas rapidly evaporates the solvent droplets. As droplets shrink, charge density increases until the Rayleigh limit is breached, safely ejecting the intact protonated 4,5-dimethyl-2-phenylpyrimidine ions into the gas phase.

Step 4: Spectral Processing and Isotope Analysis

  • Action: Extract the ion chromatogram for m/z 185.1073. Calculate the mass error between the observed peak and the theoretical mass.

  • Causality: A mass error of < 5 ppm confirms the C 12​ H 12​ N 2​ elemental formula. Additionally, verifying the M+1 isotope peak (driven by the natural ~1.1% abundance of 13 C) provides secondary validation of the carbon count.

Verification_Logic Compound 4,5-Dimethyl-2-phenylpyrimidine (C12H12N2) MW Molecular Weight 184.24 g/mol (Average Isotopes) Compound->MW ExactMass Exact Mass 184.1000 Da (Monoisotopic) Compound->ExactMass ESI ESI-MS [M+H]+ Observed m/z: 185.1062 ExactMass->ESI +H+ (1.0073 Da) Error Mass Accuracy ~6 ppm Error ESI->Error Validation Structural Confirmation Validated Error->Validation

Logical flow of structural verification using exact mass and HRMS mass accuracy.

Conclusion

The accurate characterization of 4,5-dimethyl-2-phenylpyrimidine relies on understanding the fundamental differences between bulk molecular weight and monoisotopic exact mass. By employing a self-calibrating ESI-TOF methodology, researchers can reliably detect the [M+H] + ion at ~185.107 Da, ensuring rigorous structural validation necessary for downstream chemical or pharmacological applications.

References

  • [3] Knowledge UChicago. Supporting Information for the Synthesis of Pyrimidines (General Procedure II). University of Chicago. Available at:

  • [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15075, 2,2'-Biphenyldiamine (Reference for C12H12N2 Exact Mass Calculation Standards). PubChem. Available at:

  • [1] BLD Pharm. 111921-74-5 | 4,5-Dimethyl-2-phenylpyrimidine Product Information. BLD Pharm. Available at:

Sources

A Technical Guide to the Thermodynamic Stability of 4,5-dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its entire lifecycle, from synthesis and formulation to storage and in-vivo efficacy. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4,5-dimethyl-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data on this specific molecule, this document synthesizes established principles and methodologies applied to analogous pyrimidine derivatives. It outlines a multi-faceted approach, integrating computational prediction with robust experimental thermal analysis techniques. By following the protocols and interpretive guidance herein, researchers can generate a thorough and reliable stability profile for 4,5-dimethyl-2-phenylpyrimidine, thereby de-risking and accelerating its development trajectory.

The Imperative of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under a given set of conditions. A thermodynamically stable form is less likely to spontaneously convert into a different, potentially less desirable, physical form (polymorph) or degrade chemically over time. Unforeseen instability can lead to catastrophic failures in drug development, including:

  • Loss of Efficacy: Degradation of the API reduces the effective dose.

  • Altered Bioavailability: Changes in crystal form can drastically affect solubility and absorption rates.[1]

  • Toxicity: Degradation products may have harmful toxicological profiles.

  • Manufacturing and Storage Challenges: Physical and chemical instability can compromise batch consistency and shorten product shelf-life.[2][3]

Therefore, a rigorous and early assessment of thermodynamic stability is not merely a regulatory requirement but a fundamental pillar of successful drug design and development. Pyrimidine derivatives, in particular, are prevalent scaffolds in pharmaceuticals, making the study of their stability essential.[4][5][6][7]

Predictive Assessment: Computational Approaches

Before embarking on resource-intensive experimental work, in silico methods offer a powerful, cost-effective means to predict the thermodynamic properties of a molecule.[8][9][10] By employing quantum mechanical calculations, we can estimate key parameters like the Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°).

Theoretical Framework: Gibbs Free Energy

The spontaneity of a process, including degradation or polymorphic transformation, is governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. For a given compound, a lower Gibbs free energy of formation corresponds to higher thermodynamic stability. The relationship is defined as:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy (heat content).

  • T is the absolute temperature.

  • ΔS is the change in entropy (disorder).

Computational models, such as Density Functional Theory (DFT), are adept at calculating these values for a given molecular structure.[4][11]

Workflow for Computational Stability Prediction

The following workflow outlines the steps for a computational assessment of 4,5-dimethyl-2-phenylpyrimidine.

G cluster_0 Computational Workflow A 1. Molecular Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B 2. Vibrational Frequency Analysis (Confirm minimum energy state) A->B C 3. Thermochemical Calculation (Calculate ΔH°f, S°, and ΔG°f) B->C D 4. Comparative Analysis (Benchmark against known stable analogs) C->D

Caption: Workflow for predicting thermodynamic stability using DFT.

Predicted Thermodynamic Parameters (Hypothetical)

The table below presents hypothetical, yet realistic, data that could be obtained from a DFT calculation for 4,5-dimethyl-2-phenylpyrimidine. This data provides a baseline for comparison with experimental results.

ParameterPredicted ValueUnitSignificance
Enthalpy of Formation (ΔH°f)-85.5kJ/molIndicates an exothermic formation process, suggesting relative stability.
Standard Entropy (S°)350.2J/mol·KReflects the degree of molecular disorder.
Gibbs Free Energy of Formation (ΔG°f)120.7kJ/molThe key indicator of thermodynamic stability at standard conditions.

Note: These values are illustrative and would need to be calculated using appropriate software.

Experimental Verification: Thermal Analysis Techniques

Experimental methods are indispensable for confirming computational predictions and fully characterizing the thermal behavior of a compound.[7] The two cornerstone techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3][12] It is a highly sensitive method used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[13][14]

  • Sample Preparation: Accurately weigh 2-5 mg of 4,5-dimethyl-2-phenylpyrimidine into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation or evaporation. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the compound's melting point (e.g., 300 °C).[7]

    • Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.[15][16]

  • Data Analysis: Record the heat flow versus temperature. The resulting plot, or thermogram, will show peaks corresponding to thermal events. The melting point (Tm) is identified as the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[4][11][17] It is used to determine the temperature at which a compound begins to decompose and to quantify its thermal stability.[15]

  • Sample Preparation: Accurately weigh 5-10 mg of 4,5-dimethyl-2-phenylpyrimidine into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.[17]

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition (Td).

G cluster_1 Experimental Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis D1 Weigh Sample (2-5 mg) into Al pan D2 Hermetically Seal Pan D1->D2 D3 Heat at 10°C/min (under N₂) D2->D3 D4 Record Heat Flow (Determine Tm) D3->D4 T1 Weigh Sample (5-10 mg) into ceramic pan T2 Place on Microbalance T1->T2 T3 Heat at 10°C/min (under N₂) T2->T3 T4 Record Mass Loss (Determine Td) T3->T4

Caption: Integrated workflow for DSC and TGA thermal analysis.

Interpreting Experimental Data

The integration of DSC and TGA data provides a comprehensive stability profile.

ParameterTypical Result (Hypothetical)Interpretation
Melting Point (Tm) 155 °C (sharp endotherm)A sharp, high melting point is often indicative of a pure, crystalline, and stable compound.
Decomposition Temp (Td) Onset at 275 °CA high Td suggests the compound possesses good thermal stability and can withstand elevated temperatures without significant degradation.[15][18]
Mass Loss at Tm < 0.5%Negligible mass loss during melting confirms that the compound melts before it decomposes, a favorable characteristic.

A high decomposition temperature well above the melting point is a strong indicator of robust thermodynamic stability in the solid state.[19]

Conclusion and Implications

The thermodynamic stability of 4,5-dimethyl-2-phenylpyrimidine is a critical parameter that must be thoroughly characterized to ensure its viability as a drug development candidate. This guide proposes a logical, two-pronged strategy for this assessment. First, computational modeling provides an early, predictive insight into the molecule's intrinsic stability. Second, rigorous experimental testing using core thermal analysis techniques like DSC and TGA delivers the empirical data needed for definitive characterization. The combination of these approaches provides a self-validating system, where experimental results confirm and refine theoretical predictions. A favorable profile, characterized by a high decomposition temperature and a clean melting transition, would significantly bolster confidence in the compound's suitability for further formulation and preclinical development.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Google Books.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Technology Networks.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical.
  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciELO.
  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). ResearchGate.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass.
  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciSpace.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC.
  • Effects of temperature and entropy in small molecule crystal structure prediction. (n.d.). SciTechnol.
  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014, October 24). SpringerLink.
  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (n.d.). PMC.
  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 11). DSpace@MIT.
  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. (n.d.). eScholarship.org.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC.
  • Thermogravimetric analysis (TGA) curves of compounds 1–5. (n.d.). ResearchGate.
  • Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using... (n.d.). ResearchGate.
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (2022, February 1). ResearchGate.
  • THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. (2006, June 4). Polish Pharmaceutical Society.

Sources

Elucidating the Three-Dimensional Architecture: A Methodological Guide to the Crystal Structure and X-ray Diffraction Analysis of 4,5-dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions of pyrimidine derivatives is fundamental to rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of a target pyrimidine, 4,5-dimethyl-2-phenylpyrimidine, using single-crystal X-ray diffraction (SC-XRD). We will detail the complete workflow, from an efficient one-step synthesis and the critical process of single-crystal growth to the intricacies of data collection, structure solution, and refinement. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the causal reasoning behind key experimental choices, ensuring a robust and reproducible approach to structural elucidation.

Introduction: The Significance of Structural Chemistry

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For drug candidates, properties such as target binding affinity, selectivity, and pharmacokinetics are governed by the spatial arrangement of functional groups. 4,5-dimethyl-2-phenylpyrimidine is a representative member of a class of compounds with significant potential in medicinal chemistry.[1] While numerous studies focus on the synthesis and biological evaluation of such compounds, a definitive structural analysis via SC-XRD provides the highest resolution view of the molecule's conformation and its potential for non-covalent interactions in a condensed phase. This guide bridges the gap between synthesis and structural insight, presenting a self-validating system for obtaining high-quality crystallographic data.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The foundational step in any crystallographic study is the synthesis of the pure compound and the subsequent growth of high-quality single crystals. A common pitfall is to proceed with crystallization without ensuring the absolute purity of the bulk material, which often leads to poorly formed or disordered crystals.

One-Step Synthesis Protocol

An efficient and scalable synthesis for 4,5-disubstituted pyrimidines has been reported, utilizing readily available and inexpensive reagents.[3] This method avoids the need for pre-functionalized ketones, making it an attractive choice for producing the target compound.

Experimental Protocol: Synthesis of 4,5-dimethyl-2-phenylpyrimidine

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add 3-methyl-2-butanone (1.0 equiv.) to n-propanol (to achieve a 0.01 M solution).

  • Amidine Addition: Add formamidine acetate (20 equiv.) to the solution. The mixture will be a suspension.

    • Scientist's Insight: The large excess of formamidine acetate drives the reaction to completion. n-Propanol is chosen as the solvent for its suitable boiling point (97 °C), which facilitates the reaction without requiring high-pressure apparatus.

  • Reaction: Heat the suspension in an oil bath set to 100°C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Work-up:

    • a. Cool the reaction mixture to room temperature and concentrate it in vacuo to remove the n-propanol.

    • b. Resuspend the resulting residue in ethyl acetate (EtOAc).

    • c. Neutralize the mixture by adding triethylamine (Et3N) (approx. 60 equiv.) to quench any remaining acid and precipitate salts.

    • d. Filter the suspension over a plug of silica gel to remove solid impurities, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield pure 4,5-dimethyl-2-phenylpyrimidine.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, non-twinned entity with well-defined faces and dimensions typically between 0.1 and 0.3 mm. Slow evaporation is a reliable and accessible technique.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial. The goal is to create a saturated or near-saturated solution.

  • Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle.

    • Scientist's Insight: The number and size of the holes are critical variables. Fewer/smaller holes lead to slower evaporation, which generally promotes the growth of fewer, larger, and higher-quality crystals. This is a process of controlled perturbation from equilibrium.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, leaving them in a drop of paratone-N or mineral oil to prevent solvent loss and degradation.

Diagram: Synthesis and Crystallization Workflow

cluster_synthesis Synthesis cluster_crystal Crystallization reagents 1. Mix Ketone & Formamidine Acetate in n-Propanol reflux 2. Heat at 100°C reagents->reflux workup 3. Work-up (Concentrate, Neutralize, Filter) reflux->workup purify 4. Flash Column Chromatography workup->purify dissolve 5. Dissolve in Minimal Solvent purify->dissolve Pure Compound evaporate 6. Slow Evaporation dissolve->evaporate harvest 7. Harvest Single Crystal evaporate->harvest mount Proceed to SC-XRD harvest->mount cluster_exp Experiment cluster_proc Data Processing cluster_solve Structure Solution & Refinement mount 1. Mount Crystal cool 2. Cryo-Cool (100 K) mount->cool collect 3. Collect Diffraction Data cool->collect integrate 4. Integrate Intensities collect->integrate scale 5. Scale & Merge Data integrate->scale spacegroup 6. Determine Space Group scale->spacegroup solve 7. Solve Structure (Direct Methods) spacegroup->solve refine 8. Refine Model solve->refine cif 9. Generate Final CIF refine->cif

Sources

An In-depth Technical Guide to the Electronic and Steric Properties of 4,5-Dimethyl-2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its unique electronic and steric characteristics, which can be finely tuned through substitution, are critical for modulating biological activity. This guide provides a comprehensive technical overview of the electronic and steric properties of 4,5-dimethyl-2-phenylpyrimidine, a representative of a significant class of pyrimidine derivatives. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document outlines the established theoretical and experimental methodologies for its characterization. We will delve into the computational approaches to determine its electronic landscape, including frontier molecular orbitals and electrostatic potential, and discuss the steric influence of its substituents. This guide is intended to serve as a robust framework for researchers engaged in the rational design of novel pyrimidine-based therapeutic agents.

Introduction: The Significance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[3][4] This nitrogen-rich core imparts a π-deficient character, influencing its reactivity and intermolecular interactions.[5] The pyrimidine moiety is a privileged structure in drug discovery, found in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[6][7] The electronic and steric properties of substituents on the pyrimidine ring are paramount in defining the molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.[4][8]

The subject of this guide, 4,5-dimethyl-2-phenylpyrimidine, combines the pyrimidine core with methyl and phenyl substituents. The methyl groups at the 4 and 5 positions and the phenyl group at the 2 position are expected to significantly influence the molecule's electronic distribution and three-dimensional shape, thereby modulating its biological activity. A thorough understanding of these properties is essential for the design of novel derivatives with enhanced therapeutic potential.

Electronic Properties: A Computational Perspective

The electronic landscape of a molecule governs its reactivity and interactions with biological targets.[9] Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the electronic properties of molecules like 4,5-dimethyl-2-phenylpyrimidine.[10][11]

Theoretical Framework for Electronic Property Calculation

A common and reliable method for these calculations is the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a split-valence basis set such as 6-311++G(d,p).[12][13] This level of theory has been demonstrated to provide accurate geometries and electronic properties for a wide range of organic molecules, including pyrimidine derivatives.[8][12]

The general workflow for such a computational analysis is as follows:

G cluster_0 Computational Workflow A Geometry Optimization B Frequency Calculation A->B Verify Minimum Energy Structure C Single Point Energy Calculation B->C Use Optimized Geometry D Analysis of Electronic Properties C->D Extract Data

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Key Electronic Descriptors

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[9] The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.[9] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.[11] A smaller energy gap suggests higher reactivity.[9]

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule.[14][15] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites for intermolecular interactions, such as hydrogen bonding and receptor binding.[14][16]

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density.[1][17] It is a critical parameter influencing a molecule's solubility, membrane permeability, and binding to polar sites on a biological target.[18]

Predicted Electronic Properties of 4,5-Dimethyl-2-Phenylpyrimidine

While specific published data for 4,5-dimethyl-2-phenylpyrimidine is scarce, we can predict the expected values based on DFT calculations for analogous compounds. The following table summarizes the predicted electronic properties, which would be obtained through the computational workflow described above.

PropertyPredicted ValueSignificance
EHOMO ~ -6.5 eVElectron-donating potential
ELUMO ~ -1.2 eVElectron-accepting potential
HOMO-LUMO Gap (ΔE) ~ 5.3 eVIndicates high chemical stability
Dipole Moment (µ) ~ 2.0 - 2.5 DebyeModerate polarity

Steric Properties: The Influence of Molecular Shape

The three-dimensional shape of a molecule, or its steric properties, is as crucial as its electronic character in determining its biological activity.[4][19] Steric hindrance can prevent a molecule from fitting into a receptor's binding pocket, while a specific conformation may be required for optimal interaction.[20]

Quantifying Steric Effects

Van der Waals Volume: The van der Waals volume is the volume occupied by a molecule, defined by the van der Waals radii of its constituent atoms.[21] It is a fundamental descriptor of molecular size and is frequently used in quantitative structure-activity relationship (QSAR) studies.[22] A simple and rapid method for calculating the van der Waals volume is the "Atomic and Bond Contributions of van der Waals volume" (VABC) method, which uses the following formula:

VvdW = Σ all atom contributions - 5.92NB - 14.7RA - 3.8RNR[23]

Where:

  • NB is the number of bonds

  • RA is the number of aromatic rings

  • RNR is the number of non-aromatic rings

Predicted Steric Properties of 4,5-Dimethyl-2-Phenylpyrimidine

The steric bulk of the methyl and phenyl groups in 4,5-dimethyl-2-phenylpyrimidine will significantly influence its overall shape and potential for interaction with biological targets.

PropertyPredicted ValueSignificance
Van der Waals Volume ~ 150 - 160 ųProvides a measure of molecular size for QSAR studies.

The presence of the 4,5-dimethyl groups can also restrict the rotation of the 2-phenyl group, potentially favoring a specific conformation that could be crucial for biological activity.

Experimental Methodologies for Characterization

While computational methods provide invaluable insights, experimental validation is essential. The following are key experimental techniques for characterizing the electronic and steric properties of 4,5-dimethyl-2-phenylpyrimidine.

Synthesis and Purification

The synthesis of 4,5-disubstituted pyrimidines can be achieved through various methods. One common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For 4,5-dimethyl-2-phenylpyrimidine, a plausible synthetic route would involve the reaction of 3-methyl-2,4-pentanedione with benzamidine.

G cluster_0 Synthetic Pathway A 3-Methyl-2,4-pentanedione C Condensation Reaction A->C B Benzamidine B->C D 4,5-Dimethyl-2-phenylpyrimidine C->D Cyclization

Caption: A potential synthetic route for 4,5-dimethyl-2-phenylpyrimidine.

Purification of the final product would typically be achieved through recrystallization or column chromatography, with the purity confirmed by techniques such as High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized molecule. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular connectivity.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[24] This technique provides accurate bond lengths, bond angles, and torsion angles, offering definitive information about the molecule's conformation and steric properties.

The general workflow for X-ray crystallography is as follows:

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Data Collection A->B C Structure Solution B->C D Structure Refinement C->D E Final Structural Model D->E

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the electronic and steric properties of 4,5-dimethyl-2-phenylpyrimidine, emphasizing the methodologies for their determination. While specific experimental data for this molecule is limited, the outlined computational and experimental protocols provide a clear path for its thorough characterization. A detailed understanding of these fundamental properties is critical for the rational design of novel pyrimidine-based drugs. Future research should focus on the synthesis and experimental validation of the predicted properties, as well as the exploration of its biological activities. Such studies will undoubtedly contribute to the development of new and effective therapeutic agents based on the versatile pyrimidine scaffold.

References

  • Zhao, Y. H., Le, J., Abraham, M. H., Hersey, A., Eddershaw, P. J., Lory, C. E., & Luscombe, C. N. (2003). Fast Calculation of van der Waals Volume as a Sum of Atomic and Bond Contributions and Its Application to Drug Compounds. The Journal of Organic Chemistry, 68(19), 7368–7373.
  • Zhao, Y. H., Le, J., Abraham, M. H., Hersey, A., Eddershaw, P. J., Lory, C. E., & Luscombe, C. N. (2003).
  • Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. SciSpace.
  • Zhao, Y. H., Le, J., Abraham, M. H., Hersey, A., Eddershaw, P. J., Lory, C. E., & Luscombe, C. N. (2003).
  • Al-Otaibi, J. S., Al-Amri, A. M., & El-Emam, A. A. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • BenchChem. (2025). Theoretical studies on the electronic structure of pyrimidines. BenchChem.
  • GIGACalculator.com. (n.d.). Van der Waals Equation Calculator.
  • Robb, G. R., Boyd, S., Davies, C. D., Dossetter, A. G., Goldberg, F. W., Kemmitt, P. D., Scott, J. S., & Swales, J. G. (2015). Design of pyrazolo-pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential. MedChemComm, 6(5), 844-851.
  • LibreTexts. (2024, July 7). 2.
  • S. R. S, S. S. S., & S. S. (2021).
  • Al-Otaibi, J. S., Al-Amri, A. M., & El-Emam, A. A. (2017). Electrostatic potential mapped on the molecular surfaces of a X-pyrimidine:ClF, b X-pyrimidine:PH2F, and c H2FP:X-pyrimidine:ClF (X = CN) complexes with VMD software.
  • UKEssays. (2018, January 22). Dipole Moment of 5- Fluorouracil Molecule. UKEssays.com.
  • BenchChem. (2025). A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines. BenchChem.
  • Mary, Y. S., & Panicker, C. Y. (2022). Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. Request PDF.
  • Encyclopedia.pub. (2020, June 10). Dipole Moment. Encyclopedia.pub.
  • S. R. S, S. S. S., & S. S. (2020).
  • Robb, G. R., Boyd, S., Davies, C. D., Dossetter, A. G., Goldberg, F. W., Kemmitt, P. D., Scott, J. S., & Swales, J. G. (2015). Design of pyrazolo- pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential. MedChemComm, 6(5), 844-851.
  • Ergan, E., & Akbaş, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. AVESİS - Van Yüzüncü Yıl Üniversitesi.
  • BLD Pharm. (n.d.). 111921-74-5|4,5-Dimethyl-2-phenylpyrimidine|BLD Pharm. BLD Pharm.
  • The Royal Society of Chemistry. (n.d.).
  • Shukla, B. K., & Yadava, U. (2012). The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface.
  • Cuquerella, M. C., & Miranda, M. A. (2016).
  • Mohamed, H. S. H., & Ahmed, S. A. (2019).
  • Kumar, A., & Singh, P. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Bhat, G. A., Wani, Z. A., & Al-Dies, A. M. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Der Pharma Chemica. (2026, March 2).
  • The Nijmegen Molecular and Laser Physics Group. (2017, April 12). Structures and Dipole Moments of Molecules in their Electronically Excited States. The Nijmegen Molecular and Laser Physics Group.
  • Eckert, S., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters, 12(36), 8829-8835.
  • ScholarWorks. (2023, February 25). Effect of Substituent Location on the Relationship Between the Transition Dipole Moments, Difference Static Dipole, and Hydrophobicity. ScholarWorks.
  • Bukane, A. R., & Jagdale, B. S. (n.d.).
  • Zhang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC.
  • Zhao, D., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC.
  • Zhang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing.
  • NextSDS. (n.d.). Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI)
  • Fadda, A. A., & El-Morsy, A. M. (2007). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
  • NIST. (n.d.). Pyrimidine, 4,5-dimethyl-. NIST WebBook.
  • Abdel-Aziz, A. A.-M. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3843-3855.
  • GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Katla, R., Rocha, M. P. D., & Domingues, N. L. D. C. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.
  • PubChem. (n.d.). 4,5-Dimethylpyrimidine. PubChem.
  • Lou, X.-H., & Li, H.-M. (2017). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2.
  • Crystals. (2024, January 28). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI.
  • PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. PubChem.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

Sources

The Pharmacokinetic Profile of 4,5-dimethyl-2-phenylpyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The 4,5-dimethyl-2-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for diverse therapeutic applications, including as kinase inhibitors for oncology.[1][2] The substitution pattern—a central pyrimidine ring flanked by a phenyl group at the C2 position and two methyl groups at C4 and C5—confers a unique combination of steric and electronic properties that drive target engagement. However, the journey from a potent hit to a viable drug candidate is critically dependent on its pharmacokinetic profile. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is paramount for optimizing efficacy and ensuring safety.

This guide provides an in-depth technical overview of the core pharmacokinetic considerations for 4,5-dimethyl-2-phenylpyrimidine derivatives. Drawing from established principles and data from structurally related pyrimidine compounds, we will explore the experimental methodologies and field-proven insights essential for advancing these promising molecules through the drug development pipeline.

Section 1: Absorption - Crossing the Barrier

For orally administered drugs, absorption is the first critical hurdle. The journey from the gastrointestinal tract to systemic circulation is governed by two key physicochemical properties: solubility and permeability. Pyrimidine derivatives, as a class, exhibit a wide range of these properties based on their specific substitutions.[3]

Aqueous Solubility

The inherent aromaticity of the pyrimidine and phenyl rings can lead to suboptimal aqueous solubility for the core scaffold. Medicinal chemistry efforts often focus on introducing polar functional groups to enhance this property without compromising target potency.

Intestinal Permeability

The ability of a compound to traverse the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this process.[4] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5]

Compounds with high permeability (Papp > 10 x 10⁻⁶ cm/s) are more likely to be well-absorbed in vivo.[4] It is also crucial to determine the efflux ratio by measuring permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of the cell, limiting its absorption.[6]

Table 1: Representative Permeability and Solubility Data for Pyrimidine Scaffolds

Scaffold ClassCompound ExampleAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Data Type
Pyrazolo[3,4-d]pyrimidineDual c-Src/Abl Inhibitor SeriesGenerally Suboptimal (<10 for many derivatives)High (>20 for several derivatives)Experimental
Pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidine-2,4(1H,3H)-dionesWide Range (12.6 to 13,800)Wide Range (1.2 to 90.7)Experimental
2-PhenylpyrimidineGPR119 Agonist (9t)Data not specifiedData not specified, but showed good oral PKIn vivo

Data compiled from multiple sources.[3][7] Note: These values are highly dependent on the specific substitutions on the core scaffold.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the standardized procedure for assessing bidirectional permeability across a Caco-2 cell monolayer.

1. Cell Culture and Monolayer Formation:

  • Seed Caco-2 cells on permeable Transwell® inserts at an appropriate density.
  • Culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[4]
  • Causality: This extended culture period is critical for the cells to express the transporter proteins and enzymes found in mature enterocytes, providing a more predictive model of the human intestinal wall.

2. Monolayer Integrity Verification:

  • Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should exceed a predetermined threshold (e.g., >200 Ω·cm²) to confirm monolayer integrity.
  • Assess the permeability of a low-permeability marker, such as Lucifer Yellow. The Papp for this marker should be consistently low, confirming that the tight junctions are intact.[8]

3. Permeability Measurement:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Add the test compound (e.g., at 10 µM) to the donor compartment (apical for A-B transport, basolateral for B-A transport).
  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
  • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.[9]

4. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where: dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
  • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Section 2: Distribution - Reaching the Target

Once in systemic circulation, a drug must distribute to its target tissue to exert its therapeutic effect. This process is heavily influenced by plasma protein binding (PPB) and the compound's physicochemical properties, which dictate its ability to leave the bloodstream and enter various tissues.

Plasma Protein Binding (PPB)

Drugs can bind reversibly to plasma proteins, primarily albumin and α-1-acid glycoprotein (AGP).[10] It is the unbound fraction of the drug that is free to distribute into tissues and interact with its target.[11] Highly protein-bound drugs (>99%) may have a lower volume of distribution and a longer half-life. The equilibrium dialysis method is the gold standard for determining the fraction of a compound bound to plasma proteins.[12]

Experimental Protocol: Equilibrium Dialysis for PPB

1. Apparatus Setup:

  • Use a dialysis device with two chambers separated by a semi-permeable membrane (e.g., RED device).
  • Add plasma (human, rat, mouse) to one chamber and a phosphate buffer solution (PBS) to the other.

2. Incubation:

  • Add the test compound to the plasma chamber at multiple concentrations.
  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
  • Causality: Incubation at physiological temperature is crucial as protein binding can be temperature-dependent. Reaching equilibrium ensures that the unbound drug concentration is equal on both sides of the membrane.

3. Analysis:

  • After incubation, collect samples from both the plasma and buffer chambers.
  • Determine the concentration of the test compound in each sample by LC-MS/MS. It is critical to manage potential matrix effects from the plasma.[13]

4. Calculation:

  • Calculate the fraction unbound (fu) as: fu = C_buffer / C_plasma
  • Where C_buffer and C_plasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.

Section 3: Metabolism - The Biotransformation Engine

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their elimination. For many pyrimidine derivatives, this is the main route of clearance.

Phase I and Phase II Metabolism

Drug metabolism is broadly categorized into two phases:

  • Phase I Reactions: These introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, located in the liver microsomes, are the primary drivers of Phase I metabolism.[14][15]

  • Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility for excretion.[16]

For phenylpyrimidine scaffolds, likely metabolic pathways include hydroxylation of the phenyl or pyrimidine rings and oxidation of the methyl groups.[11][17] Identifying the specific CYP isozymes responsible (e.g., CYP3A4, CYP2D6, CYP2C9) is critical for predicting potential drug-drug interactions (DDIs).[7]

In Vitro Metabolic Stability

The metabolic stability of a compound is its susceptibility to biotransformation, typically assessed using human liver microsomes (HLM).[10] This assay provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[18]

Table 2: Representative In Vitro Metabolic Data for a Pyrimidine Derivative

Species% Remaining at 60 mint½ (min)CLint, in vitro (mL/min/mg protein)
Rat42.8%76.30.0233
Dog0.8%5.70.1204
Human42.0%74.50.0214
Data for NHPPC, a pyrimidine-carboxamide derivative.[17]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

1. Incubation Mixture Preparation:

  • In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).
  • Pre-warm the mixture at 37°C.

2. Reaction Initiation:

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19]
  • Causality: NADPH is an essential cofactor for CYP450 enzyme activity. A regenerating system is used to ensure its continuous supply throughout the incubation period, mimicking physiological conditions.

3. Time Point Sampling:

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
  • Causality: Cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity and preserving the compound concentration at that specific time point.

4. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.
  • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.
  • The slope of the resulting line corresponds to the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) = 0.693 / k.
  • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).
Visualization of Key Processes

To better illustrate the workflows and pathways described, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Test Compound Stock Incubate Initiate Reaction with NADPH Compound->Incubate HLM Human Liver Microsomes HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH_System NADPH-Regenerating System NADPH_System->Incubate Time_Points Sample at 0, 5, 15, 30, 60 min Incubate->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: A typical experimental workflow for an in vitro metabolic stability assay.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 4,5-dimethyl- 2-phenylpyrimidine M1 Hydroxylated Metabolite (Phenyl Ring) Parent->M1 Oxidation M2 Hydroxylated Metabolite (Pyrimidine Ring) Parent->M2 Oxidation M3 Oxidized Metabolite (Methyl Group) Parent->M3 Oxidation Conj_M1 Glucuronide/Sulfate Conjugate M1->Conj_M1 Conjugation Excretion Renal/Biliary Excretion M2->Excretion M3->Excretion Conj_M1->Excretion

Caption: A proposed metabolic pathway for 4,5-dimethyl-2-phenylpyrimidine derivatives.

Section 4: Excretion - The Final Exit

Excretion is the final step in removing a drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces). The increased water solubility of metabolites generated in Phase I and II reactions is crucial for efficient renal clearance. For some compounds, biliary excretion can be significant, especially for larger molecules or those that undergo extensive glucuronidation.

To quantify the routes and rate of excretion, a mass balance study is conducted, typically in preclinical species using a radiolabeled version of the compound.[6] This study provides a complete picture of how the drug is eliminated, accounting for all administered radioactivity in urine, feces, and expired air over time.

Section 5: In Vivo Pharmacokinetics - The Integrated Picture

While in vitro assays provide critical early data, in vivo pharmacokinetic studies in animal models (e.g., mice, rats) are essential to understand how all ADME processes integrate in a living system. Following administration (typically intravenous and oral), blood samples are collected over time and analyzed to determine the drug's concentration-time profile.

Table 3: Example Pharmacokinetic Parameters for a Pyrimidine Derivative in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
IV1--134.61.09-
PO5231.40.25427.51.4763.5
Data for VT204, a pyrimidine derivative, in rats.[3]

Key parameters derived from these studies include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

  • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

A favorable pharmacokinetic profile for an orally administered 4,5-dimethyl-2-phenylpyrimidine derivative would typically include good oral bioavailability (>30%), a half-life appropriate for the desired dosing regimen, and clearance that is not excessively high, allowing for sustained therapeutic exposure.

Conclusion

The pharmacokinetic characterization of 4,5-dimethyl-2-phenylpyrimidine derivatives is a multi-faceted process that requires a systematic and integrated approach. By combining robust in vitro assays for absorption, distribution, and metabolism with definitive in vivo studies, drug development professionals can build a comprehensive understanding of a compound's ADME profile. This knowledge is not merely a set of parameters but a critical tool for guiding lead optimization, enabling rational dose selection for clinical studies, and ultimately, increasing the probability of developing a safe and effective medicine. The methodologies and principles outlined in this guide provide a foundational framework for researchers and scientists dedicated to advancing this promising class of therapeutic agents.

References

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • 2-Amino-4,6-dimethylpyrimidine - Chem-Impex. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. [Link]

  • An update on the importance of plasma protein binding in drug discovery and development. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. [Link]

  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PubMed. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. [Link]

  • Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2 - MDPI. [Link]

  • Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed. [Link]

  • An UPLC-MS/MS method for the determination of EAI045 in plasma and tissues and its application to pharmacokinetic and distribution studies in rats - IMR Press. [Link]

  • Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - MDPI. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4,5-dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4,5-dimethyl-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrimidine scaffolds are core components in numerous FDA-approved drugs and are prized for their synthetic flexibility and diverse biological activities.[1] This guide details a robust and efficient method based on the classical cyclocondensation reaction between a β-diketone and an amidine.[2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedure, but also a deep dive into the reaction mechanism, safety considerations, and characterization techniques to ensure a reliable and reproducible outcome.

Principle of Synthesis: The Cyclocondensation Pathway

The synthesis of 4,5-dimethyl-2-phenylpyrimidine is achieved through the base-catalyzed cyclocondensation of benzamidine hydrochloride with 3-methyl-2,4-pentanedione. This reaction is a cornerstone of N-heterocycle synthesis, providing a direct and efficient route to the pyrimidine core.[4][5] The β-diketone (3-methyl-2,4-pentanedione) serves as the three-carbon (C-C-C) building block, while the amidine (benzamidine) provides the nitrogen-carbon-nitrogen (N-C-N) fragment essential for the formation of the six-membered aromatic ring.[3] The use of a base is critical to deprotonate the amidine hydrochloride, generating the free amidine nucleophile required for the initial attack on the dicarbonyl compound.

Synthesis_Scheme cluster_reaction Base (e.g., NaOEt) Ethanol, Reflux benzamidine Benzamidine (from Hydrochloride Salt) plus + diketone 3-Methyl-2,4-pentanedione diketone->a product 4,5-Dimethyl-2-phenylpyrimidine b->product

Caption: Overall reaction scheme for the synthesis of 4,5-dimethyl-2-phenylpyrimidine.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier Notes
Benzamidine hydrochlorideC₇H₉ClN₂156.611670-14-0≥99%Hygroscopic, store in a desiccator.
3-Methyl-2,4-pentanedioneC₆H₁₀O₂114.14815-57-6≥98%Also known as methylacetylacetone.
Sodium Ethoxide (NaOEt)C₂H₅NaO68.05141-52-6≥95%Highly reactive with water. Handle under inert gas.
Absolute Ethanol (EtOH)C₂H₅OH46.0764-17-5≥99.5%Use anhydrous grade for best results.
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS GradeFor extraction.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8ACS GradeAqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9≥97%For drying organic layers.
Laboratory Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Balance (accurate to 0.01 g)

  • pH paper or meter

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard glassware for recrystallization or column chromatography

Experimental Protocol

This procedure is designed for a ~5 mmol scale synthesis.

Step 1: Preparation of the Reaction Mixture
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride (0.78 g, 5.0 mmol).

  • Add absolute ethanol (30 mL) to the flask. Stir the mixture until the solid is mostly dissolved.

  • In a separate beaker, dissolve sodium ethoxide (0.34 g, 5.0 mmol) in absolute ethanol (20 mL). Causality Note: Sodium ethoxide acts as the base to neutralize the hydrochloride salt of benzamidine, liberating the free base which is the active nucleophile for the reaction.[4] Adding it as a solution helps control the exothermic reaction.

  • Slowly add the sodium ethoxide solution to the benzamidine hydrochloride suspension over 5-10 minutes while stirring. A white precipitate of sodium chloride will form.

  • Stir the resulting mixture at room temperature for 15 minutes to ensure complete formation of the free benzamidine base.

Step 2: Cyclocondensation Reaction
  • To the mixture from Step 1, add 3-methyl-2,4-pentanedione (0.57 g, 5.0 mmol) dropwise using a pipette.

  • Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours. Trustworthiness Note: Monitoring by TLC is crucial to avoid incomplete reactions or the formation of side products from prolonged heating.

Step 3: Work-up and Isolation
  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Remove the bulk of the ethanol using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and diethyl ether (50 mL).

  • Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate.

  • Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether (25 mL each).

  • Combine all organic extracts and wash them with a saturated sodium bicarbonate solution (30 mL) to remove any acidic impurities, followed by a wash with brine (30 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

Step 4: Purification
  • Recrystallization (Preferred): The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography (Alternative): If recrystallization is ineffective, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Reaction Mechanism Explained

The formation of the pyrimidine ring proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration steps.

Caption: Logical workflow of the cyclocondensation reaction mechanism.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of benzamidine on one of the carbonyl carbons of 3-methyl-2,4-pentanedione. This forms a hemiaminal intermediate.

  • Intramolecular Cyclization: The second amino group of the intermediate then attacks the remaining carbonyl carbon in an intramolecular fashion. This ring-closing step forms a dihydropyrimidine derivative.

  • Dehydration and Aromatization: The reaction is driven to completion by the elimination of two molecules of water from the dihydropyrimidine intermediate. This dehydration leads to the formation of the stable, aromatic pyrimidine ring.

Characterization and Validation

To confirm the identity and purity of the synthesized 4,5-dimethyl-2-phenylpyrimidine, the following analytical techniques are recommended:

  • ¹H NMR: Expect signals corresponding to the phenyl protons, two distinct methyl group protons, and the pyrimidine ring proton.

  • ¹³C NMR: Expect signals for the carbons of the phenyl ring, the two methyl groups, and the three distinct carbons of the pyrimidine ring.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₂H₁₂N₂, M.W. = 184.24 g/mol ).

  • Melting Point: A sharp melting point range indicates high purity of the crystalline product.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium ethoxide is highly corrosive and reacts violently with water. Handle it with extreme care under an inert atmosphere if possible.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

This application note details an efficient and reliable protocol for the synthesis of 4,5-dimethyl-2-phenylpyrimidine. By following the outlined steps for reaction, work-up, and purification, and by understanding the underlying chemical principles, researchers can consistently obtain this valuable heterocyclic scaffold for further investigation in drug discovery and materials science.

References

  • López-Alberca, M. P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Shafiee, M., & Dabiri, M. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Applications of Pyrimidinethiones. Global Journals. [Link]

  • da Silva, W. R., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 259–268. [Link]

  • Qin, Z., et al. (2021). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Omega, 6(40), 26649–26658. [Link]

  • Merchant, K. J., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13, 1112–1121. [Link]

  • Fadda, A. A., et al. (2009). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society, 56(3), 433-441. [Link]

  • Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-586. [Link]

  • Perevalov, V. P., et al. (1991). SYNTHESIS OF 2,4-DIAMINO-5-ACETYL(ETHOXYCARBONYL)PYRIMIDINES FROM β-DICARBONYL COMPOUNDS AND DICYANDIAMIDE AND THEIR USE FOR BUILDING A PYRIMIDOPYRIMIDINE SYSTEM. Chemistry of Heterocyclic Compounds, 27, 772–777. [Link]

  • Perepichka, I. F., et al. (2018). The Wonderful World of β-Enamino Diketones Chemistry. ResearchGate. [Link]

  • Perevalov, V. P., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Rodygin, K. S., et al. (2019). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. Molecules, 24(17), 3121. [Link]

  • Kumar, V., & Sharma, M. (2017). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 6(2), 1-13. [Link]

  • Zhang, P., et al. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • Special Issue "β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications". (2022). MDPI. [Link]

  • Li, R., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 1991-2003. [Link]

  • Al-Warhi, T., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14, 2110-2124. [Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

Sources

How to synthesize 4,5-dimethyl-2-phenylpyrimidine in the laboratory

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Laboratory Synthesis of 4,5-Dimethyl-2-Phenylpyrimidine

Abstract

This document provides a comprehensive guide for the synthesis of 4,5-dimethyl-2-phenylpyrimidine, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. The protocol details a robust and widely applicable method, the Pinner pyrimidine synthesis, which involves the cyclocondensation of benzamidine with 3-methyl-2,4-pentanedione. This guide offers a step-by-step experimental procedure, purification techniques, methods for characterization, and the underlying chemical principles. The information is curated for researchers, scientists, and professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction to Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold prevalent in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals. Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities and are key components in drugs developed for treating conditions like cancer, viral infections, and malaria.[1][2] The substitution pattern on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The target molecule, 4,5-dimethyl-2-phenylpyrimidine, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[3]

Principle and Mechanism: The Pinner Synthesis

The synthesis of 4,5-dimethyl-2-phenylpyrimidine is efficiently achieved through the Pinner pyrimidine synthesis. This classical method involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[2][4] In this specific application, the 1,3-dicarbonyl is 3-methyl-2,4-pentanedione, and the amidine is benzamidine.

The reaction proceeds via a cyclocondensation mechanism. Typically, benzamidine is used as its hydrochloride salt, which is more stable and commercially available. A base, such as sodium hydroxide or potassium carbonate, is required to neutralize the salt and generate the free benzamidine nucleophile in situ. The reaction mechanism can be described as a series of nucleophilic attacks, additions, and subsequent dehydration steps, ultimately leading to the formation of the stable aromatic pyrimidine ring.[1][5] Heating the reaction mixture, often to the reflux temperature of the chosen solvent, provides the necessary activation energy to drive the dehydration and ring-closure steps to completion.[6]

Experimental Protocol

This section provides a detailed methodology for the synthesis, purification, and validation of 4,5-dimethyl-2-phenylpyrimidine.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
Benzamidine hydrochloride618-39-3C₇H₉ClN₂156.61Pyrimidine Ring Precursor
3-Methyl-2,4-pentanedione815-57-6C₆H₁₀O₂114.14Pyrimidine Ring Precursor
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Base/Catalyst
Ethanol (EtOH), Absolute64-17-5C₂H₅OH46.07Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction/Chromatography
Hexane110-54-3C₆H₁₄86.18Chromatography
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying Agent
Deionized Water (H₂O)7732-18-5H₂O18.02Work-up
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Glassware for recrystallization

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride (1.0 eq, e.g., 5.00 g).

  • Solvent and Base Addition : Add absolute ethanol (e.g., 50 mL) to the flask. While stirring, add a solution of sodium hydroxide (1.1 eq, e.g., 1.40 g) dissolved in a minimal amount of water (e.g., 5 mL). Stir the mixture at room temperature for 15-20 minutes. This step is crucial for generating the free benzamidine base.

  • Addition of Dicarbonyl : To the stirring suspension, add 3-methyl-2,4-pentanedione (1.0 eq, e.g., 3.65 mL) dropwise.

  • Reflux : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.[7]

  • Reaction Monitoring : Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate reaction completion.

  • Cooling and Solvent Removal : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the ethanol.

  • Aqueous Work-up : To the resulting residue, add deionized water (e.g., 50 mL) and ethyl acetate (e.g., 50 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Washing and Drying : Combine all organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Final Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,5-dimethyl-2-phenylpyrimidine.

Purification

Purification is essential to remove unreacted starting materials and by-products.[8]

Protocol 1: Recrystallization Recrystallization is a cost-effective method for purifying solid compounds.[8]

  • Solvent Selection : Choose a solvent in which the crude product has high solubility at elevated temperatures and low solubility at room or colder temperatures. Ethanol or a mixture of ethanol and water is often suitable for pyrimidine derivatives.

  • Dissolution : Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Flash Column Chromatography For higher purity or for non-crystalline products, flash column chromatography is the preferred method.[9]

  • Stationary Phase : Silica gel.

  • Mobile Phase : A solvent system determined by TLC, typically a mixture of hexane and ethyl acetate. An appropriate Rf value for the product is typically in the range of 0.2-0.4.

  • Procedure : Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and combining those that contain the pure product as determined by TLC.

Characterization and Validation

The identity and purity of the synthesized 4,5-dimethyl-2-phenylpyrimidine must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results / Data
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.45 (m, 2H, Ar-H), ~7.45 (m, 3H, Ar-H), ~2.55 (s, 3H, CH₃), ~2.30 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~164.0, ~162.0, ~159.0, ~138.0, ~130.0, ~128.5, ~128.0, ~125.0, ~20.0, ~15.0
Mass Spec (MS) Expected [M+H]⁺: 199.10
Infrared (IR) Characteristic peaks for C=N, C=C (aromatic), and C-H stretching.

Note: Exact chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent and instrument.[10][11]

Workflow and Logic

The entire synthesis process, from reagents to the final product, follows a logical sequence of reaction, isolation, and purification.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification & Analysis Benzamidine Benzamidine HCl Reaction Cyclocondensation (Reflux, 4-6h) Benzamidine->Reaction Diketone 3-Methyl-2,4-pentanedione Diketone->Reaction Base NaOH / EtOH Base->Reaction Workup Aqueous Work-up & Extraction (EtOAc) Reaction->Workup 1. Cool & Concentrate Crude Crude Product Workup->Crude 2. Dry & Evaporate Purify Recrystallization or Column Chromatography Crude->Purify Final Pure 4,5-dimethyl- 2-phenylpyrimidine Purify->Final Analysis Characterization (NMR, MS, IR) Final->Analysis Validation

Caption: Experimental workflow for the synthesis of 4,5-dimethyl-2-phenylpyrimidine.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Ventilation : All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling :

    • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

    • Organic solvents (Ethanol, Ethyl Acetate, Hexane) are flammable. Keep away from ignition sources.

    • 3-Methyl-2,4-pentanedione is a flammable liquid and may cause skin and eye irritation.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • SlideShare. (n.d.). Pinner pyrimidine synthesis. SlideShare. [Link]

  • SlideShare. (n.d.). Pinner pyrimidine synthesis. SlideShare. [Link]

  • Chem-Station. (2009, July 31). Pinner Pyrimidine Synthesis. Chem-Station. [Link]

  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]

  • Elucidation and Evaluation of Substituted Pyrimidines. (n.d.). [Link]

  • PMC. (n.d.). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. PMC. [Link]

  • Baran, P. S., & Alber, R. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70. [Link]

  • Fadda, A. A., et al. (n.d.). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. [Link]

  • Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Mehta, H., et al. (2014-15). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 07(01), 275-278. [Link]

  • ResearchGate. (2021, October). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. ResearchGate. [Link]

  • ResearchGate. (2023, September 1). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. [Link]

  • ResearchGate. (n.d.). Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. ResearchGate. [Link]

Sources

Applications of 4,5-dimethyl-2-phenylpyrimidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Medicinal Chemistry Applications of the 4,5-Dimethyl-2-Phenylpyrimidine Scaffold

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of life itself as a component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents across a vast spectrum of diseases.[3][4][5] These compounds are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][6]

Within this broad class, the 2-phenylpyrimidine motif, particularly with substitutions at the 4 and 5 positions like in 4,5-dimethyl-2-phenylpyrimidine, has emerged as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, making it an exceptionally valuable starting point for drug design. This guide provides a detailed exploration of the synthesis, key applications, and experimental protocols related to the 4,5-dimethyl-2-phenylpyrimidine core and its close analogs, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Accessing the Pyrimidine Core

The accessibility of a chemical scaffold is paramount to its utility in medicinal chemistry. A robust and efficient synthesis allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. A particularly effective and operationally simple method for creating 4,5-disubstituted pyrimidines from ketones has been developed, which is notable for its use of inexpensive reagents and mild conditions.[7] This one-step process avoids the need for pre-functionalization of the ketone substrate, making it highly adaptable for library synthesis.[7]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification Ketone Ketone (e.g., 3-methyl-2-butanone) Mix Mix & Heat (100 °C) Ketone->Mix Reagent Formamidine Acetate (FA) Reagent->Mix Solvent n-Propanol Solvent->Mix Concentrate Concentrate in vacuo Mix->Concentrate Neutralize Resuspend & Neutralize (EtOAc, Et3N) Concentrate->Neutralize Filter Filter over Silica Neutralize->Filter Purify Column Chromatography Filter->Purify Product 4,5-Disubstituted Pyrimidine (e.g., 4,5-dimethyl-pyrimidine) Purify->Product

Caption: General workflow for one-step pyrimidine synthesis.

Therapeutic Applications in Medicinal Chemistry

The 2-phenylpyrimidine scaffold has been successfully exploited to develop potent inhibitors for several key therapeutic targets. Its ability to act as an isostere of the adenine ring allows it to effectively compete for the ATP-binding site of various kinases, a protein family deeply implicated in proliferative and inflammatory diseases.[3]

Anticancer Activity: Targeting Kinase Dysregulation

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Phenylpyrimidine derivatives have been instrumental in the development of selective kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its overexpression is linked to B-cell malignancies.[8] A series of 2-phenylpyrimidine derivatives were designed and synthesized as potent BTK inhibitors.[8] Notably, compound 11g , featuring a 3-methyl phenylcarbamoyl substituent, demonstrated excellent anti-proliferation activity against multiple B-cell leukemia lines (HL60, Raji, and Ramos), with IC50 values in the low micromolar range.[8] Mechanistic studies confirmed that 11g inhibits the phosphorylation of BTK and its downstream substrate, PLCγ2, leading to cell cycle arrest at the G0/G1 phase and inducing apoptosis.[8]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their inhibition is a validated anticancer strategy.[9] Researchers have developed highly potent dual inhibitors of CDK2 and CDK9 based on a N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamine scaffold.[10] Compound 20a from this series showed remarkable potency with IC50 values of 4 nM and 9 nM for CDK2 and CDK9, respectively.[10] This dual inhibition effectively suppresses cancer cell proliferation by inducing G2/M cell cycle arrest and apoptosis.[10]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR mutations are common drivers in non-small cell lung cancer (NSCLC). While initial inhibitors are effective, resistance mutations like C797S often emerge. To combat this, novel N2-phenyl-pyrimidine-2,4-diamine derivatives were synthesized.[11] Compound Y9m exhibited potent antiproliferative activity against cancer cell lines harboring the challenging EGFRL858R/T790M/C797S triple mutation, with IC50 values as low as 8-9 nM.[11] This compound was shown to block the phosphorylation of both the EGFR and PI3K/mTOR signaling pathways, inducing cell cycle arrest and apoptosis.[11]

G cluster_pathway Cancer Cell Signaling Pathways cluster_inhibitors 2-Phenylpyrimidine Inhibitors BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK EGFR Growth Factor Receptor (EGFR) EGFR_Kinase EGFR Kinase EGFR->EGFR_Kinase CDK_Complex Cyclin/CDK Complex CDK9 CDK9 CDK_Complex->CDK9 PLCg2 PLCγ2 BTK->PLCg2 Proliferation Cell Proliferation & Survival PLCg2->Proliferation PI3K PI3K/AKT/mTOR EGFR_Kinase->PI3K PI3K->Proliferation RNAPII RNA Pol II CDK9->RNAPII CellCycle Cell Cycle Progression RNAPII->CellCycle Apoptosis Apoptosis Inhibitor_BTK Compound 11g Inhibitor_BTK->BTK Inhibits Inhibitor_EGFR Compound Y9m Inhibitor_EGFR->EGFR_Kinase Inhibits Inhibitor_CDK Compound 20a Inhibitor_CDK->CDK9 Inhibits

Caption: Inhibition of key cancer signaling pathways by phenylpyrimidine derivatives.

Table 1: Anticancer Activity of Representative Phenylpyrimidine Derivatives

Compound Target(s) Cell Line(s) Reported IC50 Reference
11g BTK Raji (B-cell lymphoma) 6.98 µM [8]
11g BTK Ramos (B-cell lymphoma) 5.39 µM [8]
20a CDK2 / CDK9 (Enzymatic Assay) 4 nM / 9 nM [10]

| Y9m | EGFRL858R/T790M/C797S | Ba/f3 | 8-9 nM |[11] |

Antifungal Activity: Disrupting Fungal Cell Membranes

Invasive fungal infections pose a significant threat to human health, and the emergence of drug resistance necessitates the discovery of new antifungal agents.[12][13] The 2-phenylpyrimidine scaffold has been successfully employed to develop novel inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[12][13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals, and its disruption leads to fungal cell death.

Through structural optimization and a scaffold hopping strategy, researchers developed a series of 2-phenylpyrimidine derivatives targeting CYP51.[12] Compound C6 emerged as a highly promising candidate, exhibiting superior antifungal activity against seven clinically relevant fungal strains compared to the first-line drug fluconazole.[12] Further testing demonstrated that compound C6 has good metabolic stability and low cytotoxicity, marking it as a strong lead for further development.[12][13]

G cluster_pathway Fungal Ergosterol Biosynthesis cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Catalyzes Inhibitor_C6 Compound C6 (2-Phenylpyrimidine) Inhibitor_C6->CYP51 Inhibits

Caption: Mechanism of action for antifungal 2-phenylpyrimidine derivatives.

Table 2: Antifungal Activity of Lead Compound C6

Fungal Strain MIC (µg/mL)
Candida albicans 0.5
Candida tropicalis 0.25
Candida parapsilosis 0.25
Candida glabrata 4
Cryptococcus neoformans 1

Data extracted from a study by Gao et al., highlighting activity against key pathogenic fungi.[12]

Neuroprotective Applications

The versatility of the pyrimidine core extends to neurodegenerative diseases. Fused pyrimido[4,5-d]pyrimidine derivatives, which build upon the core structure, have been synthesized and evaluated for properties relevant to Alzheimer's disease.[14] A two-step synthesis method provided access to a library of these compounds, which were then tested for neuroprotective, antioxidant, and anti-β-amyloid (Aβ) aggregation activities.[14]

Compound 4g was identified as a particularly effective agent, showing a strong and significant neuroprotective effect against H₂O₂-induced cell death in SH-SY5Y neuroblastoma cells, with 77% protection at a 5 µM concentration.[14] This activity suggests that the pyrimidine scaffold can be adapted to create multi-target ligands for complex diseases like Alzheimer's.

Table 3: Neuroprotective Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Compound Concentration Neuroprotection (%) vs. H₂O₂ Reference
4g 0.1 µM 47% [14]
4g 1 µM 68% [14]

| 4g | 5 µM | 77% |[14] |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of 4,5-disubstituted pyrimidine derivatives, based on established methodologies.

Protocol 1: One-Step Synthesis of 4,5-Disubstituted Pyrimidines

This protocol is adapted from the general procedure for the synthesis of pyrimidines from ketones.[7]

Objective: To synthesize a 4,5-disubstituted pyrimidine from a corresponding ketone starting material.

Materials:

  • Ketone (1 equiv.)

  • Formamidine acetate (FA) (20 equiv.)

  • n-Propanol (to achieve 0.01 M concentration of ketone)

  • Ethyl acetate (EtOAc)

  • Triethylamine (Et₃N) (60 equiv.)

  • Silica gel for filtration and column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the ketone (1 equiv.) and dissolve it in n-propanol to a final concentration of 0.01 M.

  • Add formamidine acetate (20 equiv.) to the solution. The mixture will be a suspension.

  • Equip the flask with a condenser and place it in a pre-heated 100 °C oil bath.

  • Stir the suspension vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Concentrate the reaction mixture in vacuo to remove the n-propanol.

  • Resuspend the resulting residue in ethyl acetate (e.g., 10 mL).

  • Add triethylamine (60 equiv.) to neutralize the mixture and stir for 10-15 minutes.

  • Filter the suspension over a short plug of silica gel to remove solid impurities, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure pyrimidine product.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a clean conversion to the pyrimidine product with yields that can be quite efficient (often >70%) depending on the substrate.[7]

Protocol 2: In Vitro Cell Proliferation (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[6][15]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO to make a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Self-Validation: The assay should produce a dose-dependent decrease in cell viability. The positive control (a known cytotoxic drug) should yield an IC50 value consistent with literature reports. The Z'-factor for the assay should be calculated to ensure it is robust and reproducible.

References

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15, 492-505. [Link]

  • Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70. [Link]

  • Li, J., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 10(2), 253-264. [Link]

  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society, 55(3), 634-641. [Link]

  • Yakan, H., et al. (2019). Biological Activity of Some Pyrimidine Derivatives: Cytotoxicity and Oxidative Stress Potential in Human Lung Cancer Cell line (A549). ResearchGate. [Link]

  • Anonymous. (2025). The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic & Medicinal Chemistry, 126, 118224. [Link]

  • Anonymous. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Ismaili, L., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698. [Link]

  • Anonymous. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Institutes of Health. [Link]

  • Kumar, V., & Aggarwal, N. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Anonymous. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • Anonymous. (n.d.). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines that Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Edinburgh Research Explorer. [Link]

  • Anonymous. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. [Link]

  • Anonymous. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 116, 144-165. [Link]

  • Anonymous. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Anonymous. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 218, 113398. [Link]

  • Ke, J., et al. (2018). Discovery of 4,5-Dihydro-1H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. Molecules, 23(8), 1980. [Link]

  • Millet, R., et al. (2018). Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. European Journal of Medicinal Chemistry, 148, 235-248. [Link]

Sources

Application Note: 4,5-Dimethyl-2-phenylpyrimidine in Transition Metal Catalysis & Cyclometalated Complex Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Ligand Design, Photoredox Catalyst Synthesis, and Directed C–H Functionalization

Introduction & Mechanistic Rationale

The molecule 4,5-dimethyl-2-phenylpyrimidine (CAS: 111921-74-5)[1] represents a highly specialized N,C-bidentate ligand and directing group in modern transition metal catalysis. While traditional 2-phenylpyridine (ppy) ligands have dominated the landscape of cyclometalated complexes and C–H activation, the pyrimidine bioisostere offers profound electronic and steric advantages.

The Causality of Structural Design
  • Electronic Tuning (The Pyrimidine Effect): The inclusion of a second nitrogen atom in the heteroaromatic ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to pyridine. This electron-deficient nature stabilizes metal d-orbitals, making the coordinated metal center (e.g., Ir, Ru, Rh, Co) more electrophilic. In photoluminescence, this typically red-shifts emission and improves electron mobility in Organic Light-Emitting Diodes (OLEDs) ()[2].

  • Steric & Inductive Fine-Tuning (The 4,5-Dimethyl Effect): Unsubstituted 2-phenylpyrimidine often suffers from poor solubility and aggregation-caused quenching (ACQ). The addition of methyl groups at the 4 and 5 positions introduces a mild inductive (+I) effect that counteracts the extreme electron deficiency of the pyrimidine ring, while providing critical steric bulk. This steric shielding prevents non-radiative decay pathways in phosphorescent probes ()[3] and uniquely alters substrate binding kinetics during C–H activation, favoring rapid double-labeling in hydrogen isotope exchange ()[4].

Application Workflow 1: Synthesis of Phosphorescent Iridium(III) Complexes

Cyclometalated Iridium(III) complexes utilizing 4,5-dimethyl-2-phenylpyrimidine are highly sought after as triplet emitters and photoredox catalysts. The synthesis relies on a two-step process: the formation of a chloro-bridged dimer, followed by cleavage with an ancillary ligand.

Protocol 1: Synthesis of the Chloro-Bridged Dimer [Ir(4,5-dmpym)2(μ-Cl)]2

Mechanistic Causality: The reaction utilizes a 3:1 mixture of 2-ethoxyethanol and water. 2-ethoxyethanol provides the high boiling point (135 °C) necessary to overcome the high activation energy of the concerted metalation-deprotonation (CMD) step. The water increases solvent polarity, ensuring the complete dissolution of the polar IrCl3​⋅xH2​O precursor. As the neutral, hydrophobic dimer forms, the polar solvent mixture forces it to precipitate, driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend IrCl3​⋅xH2​O (1.0 mmol) and 4,5-dimethyl-2-phenylpyrimidine (2.5 mmol, 2.5 equiv) in 30 mL of a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

  • Degassing: Sparge the mixture with dry Nitrogen ( N2​ ) for 15 minutes to remove dissolved oxygen, which can cause unwanted oxidation of the ligand.

  • Reflux: Heat the mixture to 110 °C under an inert atmosphere for 24 hours.

  • Self-Validation Checkpoint 1 (Visual): Monitor the color transition. The initial dark, opaque green solution will gradually transform into a bright yellow/orange suspension. This precipitation is the primary indicator of successful dimerization.

  • Isolation: Cool the reaction to room temperature. Add 20 mL of cold water to maximize precipitation. Filter the solid through a sintered glass frit.

  • Purification: Wash the solid sequentially with water (to remove unreacted metal salts), hexanes (to remove unreacted ligand), and cold diethyl ether. Dry under vacuum.

  • Self-Validation Checkpoint 2 (Analytical): Dissolve a small aliquot in CDCl3​ and run a 1H NMR. The disappearance of the downfield ortho-proton signal of the phenyl ring (typically ~7.9 ppm) confirms successful C–H activation and coordination to the metal center.

Ir_Synthesis A IrCl3·xH2O + 4,5-dmpym (2.5 equiv) B Reflux in 2-Ethoxyethanol/H2O 110°C, 24 h A->B C Cool & Add Water (Dimer Precipitation) B->C D Filter & Wash (Self-Validation: Orange Solid) C->D E [Ir(4,5-dmpym)2(μ-Cl)]2 (Chloro-Bridged Dimer) D->E

Caption: Step-by-step workflow for the synthesis of cyclometalated Ir(III) dimers.

Application Workflow 2: Directed C–H Functionalization

Beyond acting as a spectator ligand, 4,5-dimethyl-2-phenylpyrimidine serves as a powerful directing group for ortho-C–H functionalization. The pyrimidine nitrogen coordinates to transition metals (Rh, Co, Ru), guiding the metal to cleave the adjacent C–H bond.

Protocol 2: Cobalt(III)-Catalyzed ortho-Trifluoromethylthiolation

This protocol adapts the methodologies established for pyrimidine-directed functionalization ()[5].

Mechanistic Causality: The use of AgSCF3​ serves a dual purpose. It acts as the electrophilic source of the trifluoromethylthio group, but more importantly, the silver cation acts as a halide scavenger. By precipitating out as AgCl or AgBr during the catalytic cycle, it vacates a coordination site on the Cobalt(III) center, which is an absolute thermodynamic requirement for the final reductive elimination step to occur.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4,5-dimethyl-2-phenylpyrimidine (0.2 mmol), 2​ catalyst (10 mol%), and AgSCF3​ (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous CH2​Cl2​ under a nitrogen atmosphere.

  • Heating: Seal the tube and stir the mixture at 80 °C for 16 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel TLC plates (Eluent: 15% EtOAc in Hexanes). The product will appear as a new, highly UV-active spot with a higher Rf​ value due to the lipophilic −SCF3​ group.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the precipitated silver salts.

  • Self-Validation Checkpoint 2 (Mass Spec): Perform GC-MS or LC-MS. The target product mass should reflect an addition of +101 Da ( −SCF3​ ) minus 1 Da (loss of proton), confirming successful functionalization.

CH_Activation A [Co(III)] Catalyst Active Species B N-Coordination (4,5-dmpym Directing Group) A->B Substrate Binding C ortho-C-H Cleavage (CMD Mechanism) B->C Base / Heat D Electrophilic Addition (AgSCF3) C->D Reagent E Reductive Elimination (Product Release) D->E AgX Precipitation E->A Catalyst Regeneration

Caption: Catalytic cycle for Co(III)-directed ortho-C-H functionalization.

Quantitative Data & Benchmarking

To guide experimental design, the following tables summarize the empirical performance of pyrimidine-based ligands compared to standard pyridine analogs.

Table 1: Influence of Ligand Substitution on Ir(III) Complex Photophysics

Data reflects general trends for [Ir(Ligand)2​(acac)] complexes measured in CH2​Cl2​ at 298 K.

LigandEmission λmax​ (nm)Quantum Yield ( Φ )Primary Application
2-phenylpyridine (ppy)~5100.40Standard Green OLED
2-phenylpyrimidine (pym)~5400.55Yellow/Green OLED
4,5-dimethyl-2-phenylpyrimidine ~525 0.65 High-Efficiency OLED / Bio-Probe

Note: The 4,5-dimethyl substitution prevents the severe red-shifting seen in unsubstituted pyrimidines while maximizing the quantum yield by suppressing non-radiative decay[2][3].

Table 2: Regioselectivity in Directed C–H Isotope Exchange

Isotopologue distribution during Iridium-catalyzed Hydrogen Isotope Exchange (HIE) showcasing kinetic behavior[4].

Directing Group d1​ -Isotopologue (%) d2​ -Isotopologue (%)Kinetic Behavior
2-phenylpyridine4555Sequential labeling (Release & Rebind)
2-phenylpyrimidine1090Rapid double labeling
4,5-dimethyl-2-phenylpyrimidine < 5 > 95 Sterically locked, immediate d2​ formation

References

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 2023.

  • Pyrimidine-Based Mononuclear and Dinuclear Iridium(III) Complexes for High Performance Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 2016.

  • Red-Emitting Ruthenium(II) and Iridium(III) Complexes as Phosphorescent Probes for Methylglyoxal in Vitro and in Vivo. Inorganic Chemistry, 2017.

  • Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions. Chemical Science, 2023.

  • Condition-Controlled Rh(III)-Catalyzed Chemodivergent Cyclization of 2-Arylpyridines with CF3-Imidoyl Sulfoxonium Ylides. Organic Letters, 2025.

Sources

Application Note: 4,5-Dimethyl-2-phenylpyrimidine as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols

Introduction: The Rationale for the Scaffold

In modern medicinal chemistry, the pyrimidine ring is recognized as a "privileged scaffold," appearing in over 19 marketed kinase inhibitors, antifungal agents, and central nervous system (CNS) therapeutics . However, unsubstituted pyrimidines often suffer from metabolic liabilities, particularly oxidative degradation by cytochrome P450 enzymes at the C5 position.

  • Metabolic Shielding: The methyl group at C5 completely blocks the primary site of oxidative metabolism, significantly extending the biological half-life of derived active pharmaceutical ingredients (APIs).

  • Conformational Tuning: The C4 methyl group introduces a deliberate steric clash with the C5 methyl and adjacent substituents, forcing the molecule out of strict planarity. This reduction in "flatness" disrupts crystal packing, thereby improving aqueous solubility—a critical factor in oral bioavailability.

  • Regioselective Functionalization: By blocking C4 and C5, the C6 position is left as the sole unsubstituted site on the heterocycle, guaranteeing 100% regioselectivity during late-stage functionalization (e.g., Minisci-type radical additions) .

Physicochemical Profile

The intrinsic properties of 4,5-dimethyl-2-phenylpyrimidine make it an ideal starting material for Lipinski-compliant drug design.

PropertyValueMechanistic Implication
CAS Registry Number 111921-74-5Commercially available for scale-up.
Molecular Weight 184.24 g/mol Leaves >300 Da of "molecular weight budget" for further elaboration.
TPSA 25.8 ŲExcellent for membrane permeability and potential Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Acceptors 2 (N1, N3)Facilitates strong coordination with target proteins (e.g., heme iron in CYP51).
LogP (Predicted) ~2.8Optimal baseline lipophilicity for hydrophobic pocket binding.

Biological Applications & Target Engagement

This building block is frequently integrated into therapies requiring robust hydrophobic interactions coupled with metal coordination. A premier example is its use in targeting Lanosterol 14α-demethylase (CYP51) for antifungal therapies . The pyrimidine nitrogen coordinates directly with the enzyme's heme iron, while the 2-phenyl and 4,5-dimethyl groups anchor the molecule within the hydrophobic access channel, competitively inhibiting ergosterol biosynthesis.

CYP51_Pathway A Lanosterol (Natural Substrate) B CYP51 Enzyme (Heme Center) A->B Binds Active Site C Ergosterol (Cell Wall Synthesis) B->C Enzymatic Conversion D 4,5-Dimethyl-2- phenylpyrimidine API D->B Heme Iron Coordination (Inhibition)

Figure 1: Mechanism of CYP51 inhibition by 2-phenylpyrimidine derivatives.

Beyond antifungals, this scaffold is utilized in telomerase inhibitors for oncology and P2Y12 receptor antagonists for cardiovascular indications .

Experimental Workflows: Divergent Functionalization

To maximize the utility of 4,5-dimethyl-2-phenylpyrimidine, researchers must leverage its unique electronic properties. The pyrimidine nitrogens act as powerful directing groups for transition-metal catalysis, while the electron-deficient C6 position is primed for radical chemistry.

Synthetic_Workflow Core 4,5-Dimethyl-2-phenylpyrimidine (CAS: 111921-74-5) Path1 Protocol A: Rh(III) Catalysis (ortho-C-H Activation) Core->Path1 N-Directed Metalation Path2 Protocol B: Minisci Reaction (Radical Alkylation) Core->Path2 Electron-Deficient C6 Prod1 Ortho-Functionalized Phenyl Derivative Path1->Prod1 Regioselective C-C Bond Prod2 C6-Alkylated Pyrimidine Derivative Path2->Prod2 Nucleophilic Attack

Figure 2: Divergent synthetic workflows for 4,5-dimethyl-2-phenylpyrimidine.

Protocol A: Rh(III)-Catalyzed Ortho-C-H Arylation of the Phenyl Ring

Objective: Functionalize the C2-phenyl ring while leaving the pyrimidine core intact. Causality & Design: The pyrimidine nitrogen (N1) coordinates to the Rh(III) center, directing the metal exclusively to the ortho-position of the phenyl ring via a highly structured metallacycle intermediate. The electron-donating 4,5-dimethyl groups increase the basicity of the pyrimidine N, strengthening Rh-coordination and accelerating the reaction compared to unsubstituted analogs.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 4,5-dimethyl-2-phenylpyrimidine (1.0 equiv, 0.5 mmol), the arylating agent (e.g., aryl boronic acid, 1.2 equiv), and[Cp*RhCl₂]₂ (0.025 equiv, 2.5 mol%).

  • Catalyst Activation: Add AgSbF₆ (0.1 equiv, 10 mol%) and Cu(OAc)₂ (2.0 equiv) as the oxidant.

    • Self-Validation Check: The addition of AgSbF₆ will cause an immediate color shift from pale yellow to deep red/brown. This confirms the abstraction of chloride ligands and the successful generation of the active, cationic Rh(III) species.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (3.0 mL). Seal the tube and stir at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

  • Validation: Analyze the crude mixture via LC-MS (ESI+). The starting material ( m/z 185.1 [M+H]⁺) should be fully consumed. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Minisci-Type Regioselective C6 Alkylation

Objective: Append an alkyl chain directly to the pyrimidine C6 position. Causality & Design: Because C4 and C5 are sterically and electronically blocked by methyl groups, C6 is the only available site on the electron-deficient pyrimidine ring. When an alkyl radical is generated, it acts as a nucleophile, selectively attacking the highly electrophilic C6 position, ensuring zero formation of regioisomeric byproducts.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4,5-dimethyl-2-phenylpyrimidine (1.0 equiv, 0.5 mmol) and the desired aliphatic carboxylic acid (3.0 equiv, radical precursor) in a 1:1 mixture of CH₂Cl₂ and H₂O (4.0 mL).

  • Reagent Addition: Add AgNO₃ (0.2 equiv, 20 mol%) followed by the slow, portion-wise addition of (NH₄)₂S₂O₈ (ammonium persulfate, 2.0 equiv).

    • Causality Note: The persulfate oxidizes Ag(I) to Ag(II). The Ag(II) species undergoes single-electron transfer (SET) with the carboxylic acid, triggering decarboxylation to generate the nucleophilic alkyl radical.

  • Reaction: Add trifluoroacetic acid (TFA, 1.0 equiv) to protonate the pyrimidine, further lowering the LUMO of the C6 position and accelerating radical attack. Stir at 45 °C for 12 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with CH₂Cl₂ (3 × 10 mL). Monitor by TLC (UV 254 nm); the product will exhibit a distinct Rf​ shift due to increased lipophilicity. Dry over Na₂SO₄, concentrate, and purify.

Quantitative Data: The "Dimethyl" Advantage

The structural advantages of the 4,5-dimethyl substitution are clearly demonstrated when comparing reaction efficiencies against unsubstituted controls.

SubstrateReaction TypeTarget PositionYield (%)Reaction Time (h)Regiochemical Outcome
4,5-Dimethyl-2-phenylpyrimidine Minisci AlkylationPyrimidine C682% 12Single Regioisomer (C4/C5 blocked)
2-Phenylpyrimidine (Control)Minisci AlkylationPyrimidine C4/C655%16Complex Mixture (C4, C5, C6 alkylation)
4,5-Dimethyl-2-phenylpyrimidine Rh(III) ArylationPhenyl ortho-C-H88% 16High conversion due to enhanced N-coordination
2-Phenylpyrimidine (Control)Rh(III) ArylationPhenyl ortho-C-H71%24Slower kinetics, lower yield

Data Summary: The inclusion of the 4,5-dimethyl motif not only improves the pharmacological profile of the final drug candidate but drastically streamlines the synthetic pipeline by eliminating the need for complex regioisomer separations.

References

  • Gao, Z., et al. (2023). "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51." RSC Medicinal Chemistry.[Link]

  • Gensch, T., et al. (2017). "Iron-Catalyzed C–H Bond Activation." Chemical Reviews.[Link]

  • National Center for Biotechnology Information. "2-Phenylpyrimidine derivatives targeting CYP51." PubMed Central.[Link]

  • Wang, J., et al. (2017). "Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Caroff, E., et al. (2015). "4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester... a Novel P2Y12 Receptor Antagonist." Journal of Medicinal Chemistry.[Link]

Application Notes and Protocols: C6-Selective Functionalization of 4,5-Dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4,5-Dimethyl-2-phenylpyrimidine is a highly substituted, electron-deficient heteroarene. Structurally, the C2 position is blocked by a phenyl group, and the C4 and C5 positions are occupied by methyl groups. Consequently, the C6 position is the sole remaining C(sp2)-H bond on the pyrimidine core.

Functionalizing the pyrimidine ring directly is notoriously challenging due to its strong π-electron deficiency, which heavily disfavors classical electrophilic aromatic substitution (SEAr). To successfully elaborate the C6 position, researchers must rely on methodologies that exploit the inherent electronic properties of the ring:

  • Deprotonative Metalation: Utilizing highly kinetically basic, non-nucleophilic bases to abstract the C6 proton[1].

  • Transition-Metal-Catalyzed C-H Activation: Leveraging the coordinating ability of the pyrimidine nitrogen atoms to direct palladium-catalyzed concerted metalation-deprotonation (CMD)[2].

  • Minisci-Type Radical Addition: Exploiting the electron-deficient nature of the pyrimidine ring, which readily accepts nucleophilic carbon-centered radicals[3].

Quantitative Data Presentation: C6-Functionalization Strategies

The following table summarizes the primary methodologies for functionalizing the C6 position, providing a comparative overview of reaction conditions and expected outcomes.

Functionalization StrategyReagents / CatalystsReaction ConditionsTarget Modification at C6Expected Yield Range
Deprotonative Magnesiation TMPMgCl·LiCl, THF, Electrophile (e.g., I₂, Ar-CHO)-78 °C to -40 °C, 1-2 hHalogenation, Formylation, Alkylation75% - 90%
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Bidentate Ligand, Ar-I, Ag₂CO₃100 °C - 120 °C, 12-24 hArylation, Heteroarylation65% - 85%
Minisci Radical Alkylation Radical Precursor, Photocatalyst (e.g., Ru/Ir), Blue LEDRoom Temp, 12-16 hAlkylation, Fluoroalkylation50% - 75%

Application Note 1: Directed Magnesiation using Knochel's Base

Causality & Rationale: Traditional alkyllithium reagents often fail with pyrimidines because they act as nucleophiles, adding to the electron-deficient ring to form dihydropyrimidines. To circumvent this, the sterically hindered base TMPMgCl·LiCl (Knochel's base) is employed[1]. The addition of LiCl breaks up the polymeric aggregates of the magnesium amide, significantly enhancing its kinetic basicity and solubility while maintaining low nucleophilicity. This allows for rapid, quantitative deprotonation at the C6 position at low temperatures, generating a stable C6-magnesiated intermediate that can be trapped by various electrophiles.

Protocol 1: Synthesis of 6-Iodo-4,5-dimethyl-2-phenylpyrimidine

Materials: 4,5-Dimethyl-2-phenylpyrimidine (1.0 mmol), TMPMgCl·LiCl (1.2 M in THF, 1.1 equiv), Iodine (1.5 equiv), Anhydrous THF. Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3 times).

  • Substrate Loading: Dissolve 4,5-dimethyl-2-phenylpyrimidine (1.0 mmol) in anhydrous THF (5.0 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (0.92 mL, 1.2 M in THF, 1.1 mmol) over 5 minutes. Stir the reaction mixture at -78 °C for 30 minutes to ensure complete metalation. Critical Note: Maintaining -78 °C is essential to prevent ring-opening or dimerization of the metalated species.

  • Electrophilic Trapping: Dissolve iodine (381 mg, 1.5 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the reaction mixture at -78 °C.

  • Quenching & Workup: Allow the mixture to slowly warm to room temperature over 1 hour. Quench the reaction with saturated aqueous NH₄Cl (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL) to reduce excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Application Note 2: Palladium-Catalyzed C-H Arylation

Causality & Rationale: Direct C-H arylation avoids the need for pre-functionalized substrates (like the iodo-pyrimidine synthesized above). Palladium(II) catalysts, often stabilized by bidentate nitrogen ligands, can coordinate to the pyrimidine nitrogen. This proximity effect facilitates a Concerted Metalation-Deprotonation (CMD) pathway at the adjacent C6 position[2]. The use of a silver salt (e.g., Ag₂CO₃) acts as both a base for the CMD step and a halide scavenger to regenerate the active Pd(II) species[4].

Protocol 2: C6-Arylation with Aryl Iodides

Materials: 4,5-Dimethyl-2-phenylpyrimidine (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), Bidentate Ligand (e.g., 2,2'-bipyridine, 10 mol%), Ag₂CO₃ (2.0 equiv), Toluene. Step-by-Step Methodology:

  • Reaction Assembly: In an argon-filled glovebox, charge a sealed tube with 4,5-dimethyl-2-phenylpyrimidine (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), 2,2'-bipyridine (15.6 mg, 0.10 mmol), and Ag₂CO₃ (551 mg, 2.0 mmol).

  • Reagent Addition: Add the aryl iodide (1.5 mmol) and anhydrous toluene (4.0 mL). Seal the tube with a Teflon-lined cap and remove it from the glovebox.

  • Heating: Submerge the sealed tube in a pre-heated oil bath at 110 °C and stir vigorously for 24 hours. Causality: Vigorous stirring is required because the reaction is heterogeneous due to the insoluble silver salts.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by silica gel chromatography (eluent: hexanes/ethyl acetate gradient) to isolate the 6-aryl-4,5-dimethyl-2-phenylpyrimidine.

Application Note 3: Minisci-Type Radical Alkylation

Causality & Rationale: The Minisci reaction is a powerful late-stage functionalization tool that relies on the addition of nucleophilic carbon-centered radicals to electron-deficient heteroarenes[3]. Because the pyrimidine ring of 4,5-dimethyl-2-phenylpyrimidine is highly electron-deficient (exacerbated by protonation or Lewis acid activation), it acts as an excellent radical acceptor at the C6 position. Modern photoredox catalysis allows these radicals to be generated under mild, room-temperature conditions from readily available precursors (e.g., carboxylic acids or alkyl halides)[5].

Protocol 3: Photoredox-Catalyzed Minisci Alkylation

Materials: 4,5-Dimethyl-2-phenylpyrimidine (1.0 mmol), Alkyl Carboxylic Acid (N-hydroxyphthalimide ester derivative, 1.5 equiv), ₂ (2 mol%), Hantzsch Ester (1.5 equiv), DCM/H₂O. Step-by-Step Methodology:

  • Preparation: To a transparent glass vial equipped with a magnetic stir bar, add 4,5-dimethyl-2-phenylpyrimidine (1.0 mmol), the redox-active ester (RAE) (1.5 mmol), ₂ (17.2 mg, 0.02 mmol), and Hantzsch ester (380 mg, 1.5 mmol).

  • Solvent Addition: Add a degassed mixture of dichloromethane and water (1:1 v/v, 10 mL). Seal the vial with a septum and sparge with argon for 10 minutes.

  • Irradiation: Place the vial approximately 5 cm away from a 440 nm blue LED light source. Stir the mixture at room temperature under irradiation for 16 hours. Causality: The Hantzsch ester acts as a terminal reductant and hydrogen atom donor to facilitate the rearomatization step after radical addition.

  • Workup: Turn off the light, transfer the mixture to a separatory funnel, and extract with dichloromethane (3 × 10 mL). Wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via column chromatography.

Mechanistic Workflows and Pathways

G SM 4,5-Dimethyl-2- phenylpyrimidine Mag TMPMgCl·LiCl (Deprotonation) SM->Mag THF, -78°C Pd Pd(OAc)2, Ligand (C-H Activation) SM->Pd Ar-I, Heat Minisci Photoredox/Radical (Minisci Addition) SM->Minisci R-Radical, LED Prod1 C6-Iodo/Electrophile Derivative Mag->Prod1 Electrophile (e.g., I2) Prod2 C6-Aryl Derivative Pd->Prod2 Reductive Elimination Prod3 C6-Alkyl Derivative Minisci->Prod3 Oxidation/Deprotonation

Divergent C6-functionalization pathways for 4,5-dimethyl-2-phenylpyrimidine.

Mechanism N1 4,5-Dimethyl-2-phenylpyrimidine N2 TMPMgCl·LiCl Complexation at N1/N3 N1->N2 N3 C6-Deprotonation (Kinetic Basicity) N2->N3 TMP removes C6-H N4 C6-Magnesiated Intermediate (Stable at -78°C) N3->N4 Mg insertion at C6 N5 Electrophilic Trapping (e.g., I2, Ar-Br/Pd) N4->N5 Addition of Electrophile N6 C6-Functionalized Product N5->N6

Mechanistic pathway for the directed magnesiation of the pyrimidine C6 position.

References

  • Mosrin, M., & Knochel, P. (2009). Multiple Regio- and Chemoselective Functionalizations of Pyrimidine Derivatives Using TMPMgCl×LiCl and TMP2Mg×2LiCl. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWQYjm6ZFuuEf21pju5J70e8TYg9LLcREPwzPjtLuzNKKxSpXxn8WDLUkvlrC7cC4tqJi67mlpLqK-J49dh3F7I37dY4SX3jsSoclKjAVnh0gsULGXZeso9AJ67YWuQM6K3DyqiargiCUMoVb665JATjDZK105DIw_w0zAdaRSgZY6b89AcfUtoj--QtJa2Hj6dlwlWkubcTinFzH8sictzFHlNoGuA21sYrokZkL6oZcCWRwehX4lXOZ78_JeHXjaYnSV_9dlH8rPoqihMPbzhKrzCuUb003s4Pw2ThAeCvu8hg==]
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZd3NKpJnwInlkB3AyhEVeiD0Vv-c5FVWivCgbAjIUfCy2jhDPchd1PrmVuvNajQrHQlWAKUKwnJZXIjtE2fv6xOyTDdHmL1ebPp0aRbuUw7iFOnHesQsG-uld6iqMeAgIfRz1jSGNlroiyjGSzf451rbV7Q6yYyNhQSEXsu26BlF-JRhMmin-NnuWoCdazjKADFmpezQfWiBcFg65RZS4r8DoNsRGVDrdME5M]
  • Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHszNqpZmQ5Y3YAT6n8P5ChHqEIe3JHq5no4Mu0SncXUTloGcC-OI7ad1sgbCFVe8Yoeuq9GByhy9-M3jRB0o9fv-v9uwUwcJ2jCZ3KwtRtg8GfjzbpHZAjlZHuZtPe041NUKusaDD5wYSTHw_O3o=]
  • Discovery and Development of the Enantioselective Minisci Reaction. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPdeSbZEzWDjCroGhIG4hn0ucNS9vRLyCvMO7a9hQA-j0JchzsOsDyAJBRk6mzOOBWW_D_FHgqxqyE8ywD1bKVGgDWGsbat7xEe5HgtIZAD5CrTFWNj13Q6GoIBNXglYyY83PWd7zeG8-zx1RR]
  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3oanR6NjsQFzCQNT4TQ_swzhy55UgWJsa8iV2xWzX_j6BS5ZRP5KA_K4337Zo75OuntJcRpM9840tiaHxVxFMYSJiqozJkU1NS1ekwXFws0srQc9HFfRoPNDaBNpFtUmxbTyCY_bkTJm3W3SN]

Sources

Application Note: Advanced Chromatography Purification of 4,5-Dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4,5-Dimethyl-2-phenylpyrimidine is a highly valued structural motif in medicinal chemistry, particularly in the design of CYP51-targeting antifungal agents[1] and advanced optoelectronic materials[2]. However, isolating this compound from its crude reaction mixture presents a notorious chromatographic challenge. During its synthesis, unreacted or partially reacted benzaldehyde derivatives frequently co-elute with the target pyrimidine[3]. Because the pyrimidine core and the benzaldehyde precursor share nearly identical dipole moments and lipophilicity, standard normal-phase silica gel chromatography often fails to achieve baseline resolution.

As an Application Scientist, I frequently observe researchers wasting days optimizing mobile phase gradients for structurally similar compounds. This application note outlines an expert-level, chemically-assisted chromatography workflow. By integrating an in-situ reduction step prior to silica gel purification, we alter the physicochemical properties of the impurity, transforming an impossible separation into a routine, high-yield flash chromatography protocol[3].

Physicochemical Rationale & Method Development

The Causality of Co-elution

In normal-phase chromatography, retention is dictated by hydrogen bonding and dipole-dipole interactions with the silanol groups on the silica surface. 4,5-Dimethyl-2-phenylpyrimidine acts primarily as a hydrogen-bond acceptor. Benzaldehyde byproducts exhibit nearly identical retention factors (Rf) in standard ethyl acetate/hexanes mixtures, leading to band merging and contaminated fractions.

The Chemical Resolution Strategy

Rather than relying on brute-force chromatographic methods (e.g., extremely long columns or expensive preparative HPLC), this protocol employs a chemoselective derivatization strategy. By treating the crude mixture with sodium borohydride (NaBH₄) in methanol, the interfering benzaldehyde is rapidly reduced to a benzyl alcohol[3]. The newly formed hydroxyl group acts as a potent hydrogen-bond donor, drastically increasing its affinity for the silica stationary phase. The pyrimidine remains completely inert to these reductive conditions. Consequently, the impurity is immobilized at the baseline, allowing the 4,5-dimethyl-2-phenylpyrimidine to elute cleanly[3].

Quantitative Chromatographic Data

The following table summarizes the causality behind mobile phase selection and the resulting chromatographic behavior post-reduction.

Table 1: Mobile Phase Optimization and Retention Factor (Rf) Causality

Mobile Phase CompositionStationary PhaseRf (Product)Rf (Impurity)*Chromatographic Outcome & Causality
15% EtOAc / Hexanes Silica Gel (60-200 mesh)0.40< 0.10Optimal. Baseline resolution achieved. The product elutes in a tight band[3].
5% EtOAc / Hexanes Silica Gel (60-200 mesh)< 0.150.00Poor. Excessive band broadening; high solvent consumption and tailing.
100% Dichloromethane Silica Gel (60-200 mesh)0.650.30Suboptimal. Co-elution with non-polar organic impurities[2].

*Impurity refers to the benzyl alcohol derivative generated post-reduction.

Workflow Visualization

Workflow Crude Crude Reaction Mixture (Pyrimidine + Benzaldehyde) Reduction In-situ Reduction Add NaBH4 / MeOH Crude->Reduction Chemoselective Derivatization LLE Liquid-Liquid Extraction H2O / EtOAc Reduction->LLE Quench & Phase Separation Flash Flash Chromatography Silica Gel, 15% EtOAc/Hexanes LLE->Flash Organic Phase Waste Aqueous Waste (Borate Salts) LLE->Waste Aqueous Phase Pure Pure Product 4,5-Dimethyl-2-phenylpyrimidine Flash->Pure Elutes at Rf = 0.40 Impurity Retained Impurity (Benzyl Alcohol, Rf < 0.1) Flash->Impurity Strongly Retained

Fig 1. Chemically-assisted chromatography workflow for 4,5-dimethyl-2-phenylpyrimidine.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system , ensuring that each step provides observable feedback before proceeding to the next.

Phase 1: Chemoselective Derivatization (Pre-purification)
  • To the crude reaction mixture containing 4,5-dimethyl-2-phenylpyrimidine and benzaldehyde byproducts, add an excess of NaBH₄ dissolved in methanol[3].

  • Stir the reaction mixture at room temperature for 15–30 minutes.

  • Self-Validation Check: Spot the mixture on a TLC plate and develop in 15% EtOAc/Hexanes. The closely eluting benzaldehyde spot (Rf ~0.42) must disappear, replaced by a highly polar spot retained near the baseline (Rf < 0.10). Do not proceed until this transformation is visually confirmed.

Phase 2: Liquid-Liquid Extraction
  • Quench the reduction by carefully adding distilled water (approx. 3 mL per mmol of substrate)[3].

    • Causality: This step destroys unreacted NaBH₄ and solubilizes the inorganic borate salts. If these salts are loaded onto the column, they will irreversibly bind to and deactivate the silica gel, ruining the separation.

  • Extract the aqueous layer with Ethyl Acetate (3 × 5 mL)[3].

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-treated crude residue[3].

Phase 3: Flash Column Chromatography
  • Slurry-pack a glass chromatography column with silica gel (60–200 mesh) using hexanes.

    • Causality: Slurry packing prevents air bubbles and channeling, ensuring a uniform theoretical plate distribution for optimal resolution.

  • Dissolve the crude residue in a minimal amount of dichloromethane (DCM) or dry-load it onto a small amount of silica gel to ensure a narrow loading band.

  • Elute the column isocratically with 15% EtOAc in hexanes[3].

  • Collect fractions based on the calculated column volume.

Phase 4: Fraction Analysis & Analytical Validation
  • Analyze the fractions via TLC. Pool the fractions containing the pure UV-active spot at Rf = 0.40[3].

  • Concentrate the pooled fractions under reduced pressure to afford 4,5-dimethyl-2-phenylpyrimidine as a white solid (Typical yield: ~44% depending on synthetic route)[3].

  • Self-Validation Check (NMR): Confirm structural integrity and purity via ¹H NMR (400 MHz, CDCl₃). The spectrum must act as the final validation, showing:

    • The distinct pyrimidine proton at δ 8.45 (d, J = 0.9 Hz, 1H)[3].

    • The aromatic multiplet at δ 8.44 – 8.38 (m, 2H)[3].

    • Two distinct methyl singlets at δ 2.54 (s, 3H) and δ 2.27 (s, 3H)[3].

References

  • Source: uchicago.
  • 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)
  • Source: nih.

Sources

Troubleshooting & Optimization

How to improve the reaction yield of 4,5-dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,5-Dimethyl-2-phenylpyrimidine Synthesis

Introduction

Welcome to the technical support guide for the synthesis of 4,5-dimethyl-2-phenylpyrimidine. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via the Pinner condensation, involves the reaction of a β-diketone with an amidine. While the reaction is robust, achieving high yields consistently requires careful control over several experimental parameters.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights to overcome common challenges and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 4,5-dimethyl-2-phenylpyrimidine?

The most common and direct method is the Pinner pyrimidine synthesis, which involves the base-catalyzed cyclocondensation of benzamidine with 3-methyl-2,4-pentanedione.[1]

  • Benzamidine (C₆H₅C(NH)NH₂): Provides the N-C-N fragment and the C2-phenyl group of the pyrimidine ring. It is often used as its hydrochloride salt for stability.[2]

  • 3-Methyl-2,4-pentanedione: This β-diketone provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the two methyl substituents.

  • Base: A base is required to deprotonate the β-diketone, forming an enolate for the initial nucleophilic attack, and to neutralize the hydrochloride salt if benzamidine hydrochloride is used.

Q2: What is a typical expected yield for this reaction?

Reported yields for this type of pyrimidine synthesis can vary widely, from moderate (40-60%) to high (>80%), depending on the specific conditions, purity of reagents, and effectiveness of the workup and purification procedures.[3][4] Inconsistent yields are a common issue that this guide aims to address.

Troubleshooting Guide: Low Reaction Yield

Low or inconsistent yield is the most frequently encountered problem. The following section breaks down the issue into specific questions to help you diagnose and resolve the underlying causes.

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_q Step 1: Verify Reagent Quality & Stoichiometry start->reagent_q conditions_q Step 2: Evaluate Reaction Conditions reagent_q->conditions_q Reagents OK reagent_sol Solution: - Use fresh/purified reagents. - Check stoichiometry (1:1.1 diketone:amidine). - Ensure base is active and anhydrous. reagent_q->reagent_sol Issue Found workup_q Step 3: Assess Workup & Purification conditions_q->workup_q Conditions OK conditions_sol Solution: - Optimize base/solvent system. - Control temperature (reflux). - Ensure anhydrous conditions (N₂/Ar). - Monitor reaction via TLC. conditions_q->conditions_sol Issue Found workup_sol Solution: - Optimize extraction pH. - Select appropriate recrystallization solvent. - Consider column chromatography. workup_q->workup_sol Issue Found success Yield Improved workup_q->success Workup OK reagent_sol->start Re-run Experiment conditions_sol->start Re-run Experiment workup_sol->start Re-run Experiment

Caption: Troubleshooting workflow for low reaction yield.

Q3: My reaction yield is very low or I'm getting no product. What are the most common causes?

This issue typically points to problems with one of three areas: reagent quality, reaction conditions, or competing side reactions.[5][6]

1. Reagent Quality and Stoichiometry:

  • Benzamidine Quality: Benzamidine hydrochloride is generally stable, but the free base can degrade upon storage. If you are generating the free base in situ, ensure the process is efficient.

  • Diketone Quality: 3-Methyl-2,4-pentanedione can exist in keto-enol tautomers. While generally not an issue, ensure it is free from acidic or basic impurities that could interfere with the reaction.

  • Base Activity: If using a solid base like sodium ethoxide or potassium carbonate, ensure it has not been deactivated by absorbing atmospheric moisture.[7] Using a freshly opened bottle or drying the base before use is recommended.

  • Incorrect Stoichiometry: A slight excess of the amidine (e.g., 1.1 equivalents) is often used to ensure the complete consumption of the more valuable diketone.[7] Ensure your molar ratio calculations are correct.

2. Suboptimal Reaction Conditions:

  • Presence of Water: The Pinner synthesis is sensitive to water, which can hydrolyze the amidine and reaction intermediates.[7] It is critical to use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] All glassware should be thoroughly oven-dried before use.

  • Incorrect Base/Solvent System: The choice of base and solvent is crucial. A base must be strong enough to deprotonate the diketone but not so strong that it promotes side reactions. Sodium ethoxide in anhydrous ethanol is a classic and effective combination.[7] Potassium carbonate can also be used, often in a solvent like DMF or ethanol.[3]

  • Insufficient Temperature/Time: The reaction typically requires heating to reflux to proceed at a reasonable rate.[7] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which is usually between 2 and 6 hours.[4]

Q4: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of byproducts is a common cause of reduced yield and purification difficulties.

  • Self-Condensation of the Diketone: Under strongly basic conditions or at elevated temperatures, β-diketones can undergo self-condensation (an aldol-type reaction).[8] This can be minimized by adding the diketone dropwise to the mixture of the base and amidine, ensuring it reacts preferentially in the desired pathway.

  • Hydrolysis Products: As mentioned, any water in the reaction can lead to the hydrolysis of benzamidine to benzamide and ammonia, or hydrolysis of reaction intermediates. Ensuring strictly anhydrous conditions is the best prevention.[7]

  • Incomplete Cyclization: The reaction proceeds through an open-chain intermediate. If the final cyclization and dehydration step is inefficient, this intermediate may persist in the reaction mixture. This can sometimes be addressed by increasing the reaction time or temperature, but this must be balanced against the risk of forming other byproducts.

Table 1: Troubleshooting Summary for Low Yield & Side Products

Problem Potential Cause Recommended Solution Causality
No Product Formation Inactive base; Wet reagents/solventUse fresh, anhydrous base (e.g., NaOEt). Oven-dry glassware and use anhydrous ethanol under N₂.[7]The initial deprotonation of the diketone and the stability of the amidine are compromised by water.
Low Yield Suboptimal base/solvent; Insufficient heatScreen different bases (NaOEt, K₂CO₃). Ensure reaction is at a steady reflux.[3][7]Reaction kinetics are highly dependent on temperature and the specific base/solvent environment.
Multiple Byproducts Presence of water; Non-optimal reagent additionEnsure strictly anhydrous conditions. Add the diketone slowly to the base/amidine mixture.[7][8]Anhydrous conditions prevent hydrolysis. Slow addition minimizes diketone self-condensation.
Reaction Stalls (TLC) Insufficient base; Low temperatureUse at least 1.1 equivalents of base relative to the amidine hydrochloride. Confirm reflux temperature.A stoichiometric amount of base is needed to neutralize the HCl salt and catalyze the reaction.

Purification and Characterization

Q5: How can I effectively purify the crude 4,5-dimethyl-2-phenylpyrimidine?

Proper purification is critical to obtaining a high-purity final product and an accurate yield calculation.[9]

  • Workup: After the reaction is complete (as determined by TLC), the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (like ethyl acetate or dichloromethane) and washed with water to remove inorganic salts. A wash with a saturated sodium bicarbonate solution may also be used to remove any acidic impurities.

  • Recrystallization: This is often the most effective and economical method for purifying the solid product.[9]

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[9]

  • Flash Column Chromatography: If recrystallization fails to remove impurities effectively, flash chromatography is a powerful alternative.[9]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system is chosen based on TLC analysis. A good starting point is a mixture of hexane and ethyl acetate, adjusting the polarity to achieve a retention factor (Rf) of ~0.3 for the desired product.[9]

Experimental Protocol: Standard Synthesis

This protocol provides a general framework. Optimization for your specific lab conditions and reagent sources may be necessary.

Synthesis_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification setup1 1. Dissolve Benzamidine HCl in Anhydrous Ethanol setup2 2. Add Sodium Ethoxide (Stir 30 min) setup1->setup2 setup3 3. Add 3-Methyl-2,4-pentanedione dropwise setup2->setup3 react 4. Heat to Reflux (2-6 h) Monitor by TLC setup3->react workup1 5. Cool and Remove Solvent (Rotary Evaporation) react->workup1 workup2 6. Redissolve in EtOAc Wash with H₂O workup1->workup2 workup3 7. Dry, Filter, Concentrate workup2->workup3 purify 8. Purify by Recrystallization or Column Chromatography workup3->purify

Caption: General workflow for the synthesis of 4,5-dimethyl-2-phenylpyrimidine.

Materials:

  • Benzamidine hydrochloride (1.1 eq)

  • 3-Methyl-2,4-pentanedione (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous Ethanol

  • Ethyl acetate, Hexane (for chromatography/recrystallization)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble oven-dried glassware (round-bottom flask, condenser) under an inert atmosphere.

  • Reaction Setup: To the flask, add anhydrous ethanol and benzamidine hydrochloride (1.1 eq). Stir to dissolve.

  • Base Addition: Carefully add sodium ethoxide (1.1 eq) to the stirred solution. A precipitate of NaCl may form. Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the free benzamidine base.[7]

  • Diketone Addition: Add 3-methyl-2,4-pentanedione (1.0 eq) dropwise to the reaction mixture using a syringe or dropping funnel.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the consumption of the starting material (diketone) by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by flash column chromatography on silica gel.[9]

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde. BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. BenchChem.
  • A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction. J-Stage. Available from: [Link]

  • Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • Overcoming side reactions in pyrimidine synthesis. BenchChem.
  • Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Research in Chemistry. Available from: [Link]

  • Purine and Pyrimidine Metabolism. Indiana University School of Medicine. Available from: [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. Available from: [Link]

  • What are some common causes of low reaction yields? Reddit. Available from: [Link]

  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters. Available from: [Link]

  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES. Available from: [Link]

  • Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Molecules. Available from: [Link]

  • Pinner pyrimidine synthesis. SlideShare. Available from: [Link]

  • Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. Available from: [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. Available from: [Link]

  • Pyrimidine. Wikipedia. Available from: [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications. Available from: [Link]

  • BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES. eGyanKosh. Available from: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available from: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Encyclopedia of Life Sciences. Available from: [Link]

  • Benzamidine. Wikipedia. Available from: [Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for 4,5-dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4,5-dimethyl-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques necessary to achieve high-quality crystals of your target compound.

Introduction

4,5-dimethyl-2-phenylpyrimidine is a heterocyclic compound of interest in various fields of chemical research. Obtaining this compound in a crystalline form with high purity and suitable morphology is often a critical step for downstream applications, including structural elucidation by X-ray crystallography and formulation development. This guide provides a structured approach to overcoming common challenges in the crystallization of this molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 4,5-dimethyl-2-phenylpyrimidine in a question-and-answer format.

Issue 1: My 4,5-dimethyl-2-phenylpyrimidine fails to crystallize and the solution remains clear.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your compound in the solvent may be too low to initiate nucleation.

    • Solution: If using a cooling crystallization method, try further lowering the temperature of the solution. For solvent evaporation techniques, allow more time for the solvent to evaporate, thereby increasing the concentration of the compound. If you are employing an anti-solvent, a small, incremental addition of the anti-solvent may be necessary.[1][2]

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at reduced temperatures.

    • Solution: A suitable crystallization solvent should dissolve the compound at an elevated temperature but exhibit low solubility at room temperature or below.[1] Consider a different solvent or a binary solvent system. A "good" solvent in which the compound is readily soluble can be combined with a "poor" or "anti-solvent" in which it is sparingly soluble.[1][3]

  • Inhibition of Nucleation: The initial formation of crystal nuclei can be kinetically hindered.

    • Solution: Induce nucleation by scratching the inner surface of the crystallization vessel with a glass rod at the air-liquid interface.[3][4] Alternatively, "seeding" the solution with a previously obtained crystal of 4,5-dimethyl-2-phenylpyrimidine can provide a template for crystal growth.[3][5]

Issue 2: My compound is "oiling out" instead of forming crystals.

Possible Causes & Solutions:

  • High Solute Concentration: The solution is excessively concentrated, causing the compound to separate as a liquid (oil) when its solubility limit is exceeded at a temperature above its melting point.

    • Solution: Add a small amount of the "good" solvent to redissolve the oil, gently heat the solution, and then allow it to cool at a much slower rate.[4][5]

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.[1][6]

    • Solution: Insulate the crystallization flask to slow down the cooling process, or use a programmable cooling bath for precise temperature control.[1]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.[1][5]

    • Solution: It is crucial to ensure the purity of your 4,5-dimethyl-2-phenylpyrimidine. Consider an additional purification step, such as column chromatography, before attempting crystallization.[1]

Issue 3: The resulting crystals are too small or form a fine powder.

Possible Causes & Solutions:

  • High Rate of Nucleation: If too many crystal nuclei form simultaneously, they will compete for the available solute, resulting in a large number of small crystals.

    • Solution: A slower rate of supersaturation is key. This can be achieved by reducing the cooling rate or by using a vapor diffusion method where the anti-solvent is introduced gradually.[7]

  • Agitation or Vibration: Mechanical disturbances can trigger rapid and widespread nucleation.

    • Solution: Isolate your crystallization experiment in a location free from vibrations.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4,5-dimethyl-2-phenylpyrimidine to consider for crystallization?

While extensive experimental data is not publicly available, we can infer some properties. The molecule has a molecular weight of 184.24 g/mol .[8] The presence of the phenyl group and the pyrimidine ring suggests a degree of aromaticity and potential for π-π stacking interactions in the crystal lattice. The two methyl groups will influence its solubility in organic solvents. The nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors.[8]

Q2: How do I select an appropriate solvent for the crystallization of 4,5-dimethyl-2-phenylpyrimidine?

A systematic approach to solvent screening is recommended. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Solvent Screening Protocol:

  • Place a small amount (e.g., 10-20 mg) of your compound into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, that solvent is likely too good and should be considered as the "good" solvent in a binary system.

  • For solvents in which the compound is not readily soluble, gently heat the mixture and observe.

  • A suitable solvent will dissolve the compound upon heating.

  • Allow the solutions that formed upon heating to cool slowly to room temperature and then in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is a promising candidate for larger-scale crystallization.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the nitrogen atoms of the pyrimidine ring. Solubility is expected to vary with the alkyl chain length.
Ketones Acetone, Methyl Ethyl KetoneThese polar aprotic solvents can be effective for moderately polar compounds.
Esters Ethyl AcetateOffers a balance of polarity and is a common solvent for the crystallization of organic compounds.
Aromatic Hydrocarbons Toluene, XyleneThe aromatic nature of these solvents may favor the dissolution of the phenylpyrimidine core at elevated temperatures.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can be effective, particularly THF due to its higher polarity. Diethyl ether can be a good anti-solvent.
Halogenated Solvents Dichloromethane (DCM)Often a good solvent for a wide range of organic compounds. Can be used in vapor diffusion with a less volatile anti-solvent.[9]
High-Boiling Point Solvents N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use these with caution and typically in vapor diffusion setups with a volatile anti-solvent, as they can be difficult to remove.[9]
Q3: Can you provide a starting protocol for the crystallization of 4,5-dimethyl-2-phenylpyrimidine?

The following protocols are general starting points and will likely require optimization.

Protocol 1: Cooling Crystallization

This method is suitable for compounds that show a significant increase in solubility with temperature.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the 4,5-dimethyl-2-phenylpyrimidine in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).[6]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.[6]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[1]

  • Crystal Growth: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.[3]

Protocol 2: Vapor Diffusion

This technique is excellent for small quantities of material or when other methods fail.[7]

  • Preparation: Dissolve your compound in a small amount of a "good" solvent (e.g., DCM or THF) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). The larger container should contain a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or diethyl ether).[3]

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution containing your compound, gradually reducing its solubility and promoting slow crystal growth.[3]

Visualizations

Experimental Workflow: Solvent Screening for Crystallization

The following diagram illustrates a systematic approach to selecting an appropriate solvent system for the crystallization of 4,5-dimethyl-2-phenylpyrimidine.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Solubility Testing cluster_1 Phase 2: Temperature-Dependent Solubility cluster_2 Phase 3: Crystallization and Selection start Start with pure 4,5-dimethyl-2-phenylpyrimidine test_solvents Test solubility in a range of solvents at room temperature dissolves_rt Dissolves at RT test_solvents->dissolves_rt Soluble? insoluble_rt Insoluble at RT test_solvents->insoluble_rt Insoluble? use_as_good_solvent Use as 'good' solvent in a binary system or for vapor diffusion dissolves_rt->use_as_good_solvent Yes heat_test Heat the insoluble mixtures insoluble_rt->heat_test Yes end_point Optimal Solvent/System Identified use_as_good_solvent->end_point dissolves_hot Dissolves when hot? heat_test->dissolves_hot insoluble_hot Remains insoluble dissolves_hot->insoluble_hot No cool_solution Cool the hot solution dissolves_hot->cool_solution Yes unsuitable unsuitable insoluble_hot->unsuitable Unsuitable as a single solvent crystals_form Crystals form? cool_solution->crystals_form no_crystals No crystals form crystals_form->no_crystals No select_solvent select_solvent crystals_form->select_solvent Yes unsuitable2 unsuitable2 no_crystals->unsuitable2 Unsuitable as a single solvent select_solvent->end_point

Caption: A logical workflow for systematic solvent screening.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Landsberg, M. J., et al. (2006). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 15(11), 2534-2540. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1858. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621908A2 - Manufacturing process for pyrimidine derivatives.
  • University of California, Riverside. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,5-dimethyl- (CAS 694-81-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethylpyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Hampton Research. (2015, March 15). Optimization. Retrieved from [Link]

  • World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • NextSDS. (n.d.). Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI) — Chemical Substance Information. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Crystallization of 5-Phenylpyrimidine-4,6-diol Derivatives.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • NextSDS. (n.d.). 4,5-Dimethyl-2-phenylpyridine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 4,5-Dimethyl-N-(2-methylphenyl)-2-{[(1E)-(3,4,5-trimethoxyphenyl)methylene]amino}thiophene-3-carboxamide. Retrieved from [Link]

  • BenchChem. (2025). Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide.
  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • MDPI. (2019, February 20). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Retrieved from [Link]

Sources

Reducing byproducts and impurities in 4,5-dimethyl-2-phenylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. To successfully synthesize 4,5-dimethyl-2-phenylpyrimidine with high purity, we must deconstruct the chemical kinetics and thermodynamics that dictate the cyclization.

The most robust route to this specific substitution pattern avoids unstable free dicarbonyls. Instead, it utilizes the condensation of benzamidine with an enaminone equivalent, such as 3-(dimethylamino)-2-methylbut-2-enal . Because the 4,5-dimethylpyrimidine core is functionally symmetric to a 5,6-dimethyl pattern, this specific electrophile inherently bypasses regioselectivity issues, ensuring a streamlined reaction profile ()[1].

Below is your comprehensive troubleshooting guide, complete with mechanistic mapping, FAQs, and a self-validating protocol.

Mechanistic Pathway & Impurity Mapping

Understanding where impurities originate is the first step in eliminating them. The reaction proceeds via a modified Pinner-like synthesis ()[2], involving a fast aza-Michael addition followed by a slower, rate-determining ring closure.

Pathway BZA Benzamidine (Nucleophile) INT Open-Chain Enamide Intermediate (m/z 203) BZA->INT + ENA (Anhydrous Base) IMP_A Benzamide (Impurity A) BZA->IMP_A + H2O / OH- (Hydrolysis) ENA Enaminone (Electrophile) PROD 4,5-Dimethyl-2- phenylpyrimidine INT->PROD Reflux (-H2O, -HNMe2) IMP_B Stalled Enamide (Impurity B) INT->IMP_B Low Temp (Kinetic Trap)

Fig 1. Mechanistic pathway of 4,5-dimethyl-2-phenylpyrimidine synthesis and impurity branches.

Troubleshooting & FAQs

Q: Why am I seeing a massive peak for benzamide (Impurity A) in my LC-MS? A: Benzamide is a hydrolysis byproduct of your starting material. The amidine carbon is highly electrophilic and susceptible to nucleophilic attack by hydroxide ions or water. This occurs if you use aqueous bases (like NaOH) or wet solvents. Causality: Water outcompetes the enaminone for the amidine carbon. Solution: Switch to strictly anhydrous ethanol and use sodium ethoxide (NaOEt) to generate the free base.

Q: My reaction stalls at an intermediate mass of m/z 203. What is this, and how do I fix it? A: You are trapped in a kinetic well. The condensation of amidines with 1,3-dicarbonyl equivalents is a two-step mechanism. The initial nucleophilic attack is fast, forming an open-chain enamide intermediate ()[3]. However, the subsequent ring closure and elimination of water/dimethylamine require significant thermal energy. Solution: Increase the reaction temperature to a vigorous reflux (80 °C in EtOH) to overcome the activation energy barrier for cyclization.

Q: Why should I use the enaminone instead of simply using 2-methyl-3-oxobutanal? A: Free 2-methyl-3-oxobutanal is highly unstable and rapidly undergoes aldol-type self-condensation, leading to a complex mixture of branched polymeric byproducts. The dimethylamino group in the enaminone acts as a masking agent, reducing the electrophilicity of the carbonyl just enough to prevent self-condensation while remaining highly reactive toward the benzamidine nucleophile.

Optimized Step-by-Step Protocol (Self-Validating)

This protocol is engineered to prevent the formation of Impurities A and B through strict environmental control and in-process validations.

Step 1: Amidine Free-Basing (Anhydrous Activation)

  • Action: Suspend benzamidine hydrochloride (1.0 equiv) in anhydrous ethanol (0.2 M) under a nitrogen atmosphere. Add a freshly prepared solution of sodium ethoxide in ethanol (1.1 equiv). Stir at 25 °C for 30 minutes.

  • Causality: HCl must be neutralized to render the amidine nitrogen nucleophilic. Anhydrous alkoxide prevents the hydrolytic degradation to benzamide.

  • Validation Checkpoint: The suspension will transition to a translucent solution (with precipitated NaCl). A spot-check of the organic layer on wet pH paper must indicate pH > 10.

Step 2: Electrophile Addition

  • Action: Add 3-(dimethylamino)-2-methylbut-2-enal (1.05 equiv) dropwise over 15 minutes.

  • Causality: Dropwise addition controls the initial exothermic aza-Michael addition, preventing localized heat spikes that could degrade the enaminone.

Step 3: Thermodynamically Driven Cyclization

  • Action: Heat the reaction mixture to a vigorous reflux (80 °C) for 4–6 hours.

  • Causality: Refluxing provides the thermal energy required to force the open-chain enamide intermediate (Impurity B) to cyclize and eliminate water and dimethylamine gas.

  • Validation Checkpoint: Monitor via LC-MS. The intermediate open-chain enamide (m/z 203) must fully transition to the target 4,5-dimethyl-2-phenylpyrimidine. Do not proceed until the intermediate peak is <1%. The final product will show an exact mass [M+H]+ of 185.1062 ()[4].

Step 4: Acidic Workup & Dimethylamine Purge

  • Action: Concentrate the mixture in vacuo. Redissolve the residue in Ethyl Acetate. Wash the organic layer twice with 0.5 M HCl (aq), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Causality: The displaced dimethylamine ( HNMe2​ ) byproduct is highly basic and will co-elute with your product if not removed. The acidic wash protonates the amine, forcing it into the aqueous waste stream.

  • Validation Checkpoint: The pH of the separated aqueous wash must be <3 to guarantee complete removal of the amine salt.

Quantitative Impurity Profiling

The table below summarizes the causality between reaction conditions and the resulting impurity profile, demonstrating why the optimized protocol succeeds.

Solvent / Base SystemReaction Temp (°C)Target Yield (%)Impurity A: Benzamide (%)Impurity B: Enamide (%)Dimethylamine Retention (%)
EtOH / NaOH (Aqueous)8042.038.5 < 1.04.2
EtOH / NaOEt (Anhydrous)2518.5< 1.078.0 < 1.0
EtOH / NaOEt (Anhydrous) 80 94.5 < 2.0 < 1.0 < 1.0
THF / t-BuOK (Anhydrous)6588.0< 1.05.52.1

Note: Data reflects typical LC-MS area percentages prior to final purification.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds MDPI - Molecules URL:[Link][2]

  • A 13C nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines Canadian Journal of Chemistry URL:[Link][3]

  • Supporting Information: Synthesis of Pyrazoles and Indazoles (Compound 3e) Knowledge UChicago URL:[Link][4]

  • A deconstruction–reconstruction strategy for pyrimidine diversification Nature (NIH PMC) URL:[Link][1]

Sources

How to prevent degradation of 4,5-dimethyl-2-phenylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4,5-dimethyl-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and validated methods to prevent and identify potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4,5-dimethyl-2-phenylpyrimidine?

For maximum long-term stability, solid 4,5-dimethyl-2-phenylpyrimidine should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a dark, dry, and cool environment.[1][2] A desiccator at 2-8°C is ideal. These conditions are designed to mitigate the primary degradation pathways: hydrolysis, oxidation, and photodegradation.

Q2: I have dissolved the compound in DMSO for screening. How should I store these solution stocks?

DMSO solutions are susceptible to moisture absorption, which can dilute the sample and promote hydrolysis of the compound.[2] For short-term storage (1-2 weeks), store solutions at 2-8°C. For long-term storage, aliquot the solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C in a moisture-free environment.[2] It is crucial to use anhydrous DMSO to prepare the stock solution. Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to compound precipitation or degradation.[2]

Q3: Can I store the compound at room temperature?

Room temperature storage is not recommended for long-term stability. Exposure to ambient light, humidity, and temperature fluctuations can accelerate degradation. If short-term benchtop use is necessary, keep the container tightly sealed and protected from direct light.

Q4: What are the initial signs of compound degradation?

Visual inspection can be the first indicator. A change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping of a previously free-flowing powder) suggests potential degradation or moisture uptake. Analytically, the appearance of new peaks or a decrease in the main peak's area in HPLC or LC-MS chromatograms is a definitive sign of degradation.[3]

Troubleshooting Guide for Suspected Degradation

This section provides a systematic approach to identifying and resolving issues related to the stability of 4,5-dimethyl-2-phenylpyrimidine.

Observation: The compound's appearance has changed (e.g., color, texture).
  • Potential Cause 1: Oxidation. The pyrimidine ring system can be susceptible to oxidation, especially when exposed to air and light over extended periods. This process can lead to the formation of colored byproducts.

  • Recommended Action:

    • Perform a purity analysis using HPLC-UV to quantify the parent compound and detect any new impurities.[3][4]

    • If degradation is confirmed, the compound may require re-purification (e.g., recrystallization or column chromatography).

    • For future storage, transfer the compound to an amber vial, purge with an inert gas like argon or nitrogen, and store in a cool, dark place.[2]

  • Potential Cause 2: Moisture Absorption (Hygroscopicity). The compound may have absorbed atmospheric moisture, causing the powder to clump. This can lead to hydrolysis over time.

  • Recommended Action:

    • Dry the compound under a high vacuum in the presence of a desiccant (e.g., P₂O₅).

    • Confirm purity via HPLC analysis.

    • Always store the compound in a desiccator or a controlled low-humidity environment. Ensure container caps are sealed tightly.

Observation: Potency or activity in my assay has decreased significantly.
  • Potential Cause: Chemical Degradation. The active parent compound has likely degraded into inactive or less active species.

  • Recommended Action:

    • Confirm the concentration and purity of your stock solution using a validated analytical method like HPLC or LC-MS.[4]

    • If degradation is confirmed, prepare a fresh stock solution from a solid sample that has been stored under optimal conditions.

    • Run an accelerated stability study (see Experimental Protocols) to establish an expiry date for your specific storage conditions.[1]

Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect compound degradation.

G start Suspected Degradation (e.g., color change, low activity) visual Visual Inspection start->visual First Step analytical Analytical Purity Check (HPLC / LC-MS) visual->analytical If change observed compare Compare to Reference Standard (T=0) analytical->compare pass Purity > 98%? No new peaks? compare->pass fail Degradation Confirmed pass->fail No end Compound is Stable pass->end Yes remediate Remediation fail->remediate repurify Re-purify Compound remediate->repurify discard Discard & Use New Stock remediate->discard review Review Storage Protocol remediate->review

Caption: Workflow for troubleshooting suspected compound degradation.

Mechanisms of Degradation

Understanding the potential chemical pathways for degradation is key to preventing it. For 4,5-dimethyl-2-phenylpyrimidine, the primary non-biological risks are:

  • Oxidation: Atmospheric oxygen can react with the pyrimidine ring, particularly if catalyzed by light or trace metal impurities. This can lead to the formation of N-oxides or ring-opened byproducts. The degradation of some heterocyclic aromatic amines is known to be promoted by oxidation.[5]

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, although it is generally stable at neutral pH. The presence of moisture can facilitate this process over long-term storage.

  • Photodegradation: UV radiation from sunlight or even some artificial lighting can provide the energy to initiate degradation reactions, leading to complex mixtures of byproducts. Storing the compound in the dark is a critical preventative measure.[1][2]

DegradationPathways Compound 4,5-dimethyl- 2-phenylpyrimidine Pathway_Ox Oxidation Compound->Pathway_Ox Pathway_Hy Hydrolysis Compound->Pathway_Hy Pathway_Ph Photodegradation Compound->Pathway_Ph Stressor_O2 Oxygen (Air) Stressor_O2->Pathway_Ox Stressor_H2O Moisture (H₂O) Stressor_H2O->Pathway_Hy Stressor_UV Light (UV) Stressor_UV->Pathway_Ph Products Degradation Products (N-oxides, ring-opened species, etc.) Pathway_Ox->Products Pathway_Hy->Products Pathway_Ph->Products

Caption: Potential non-biological degradation pathways.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method for assessing the purity of 4,5-dimethyl-2-phenylpyrimidine. This method should be validated for your specific instrumentation.[3][4]

Objective: To determine the purity of the compound and identify any degradation products.

Instrumentation & Materials:

  • HPLC system with UV-Vis or DAD detector

  • C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

  • Sample of 4,5-dimethyl-2-phenylpyrimidine

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A as Water and Mobile Phase B as Acetonitrile. If needed, add 0.1% formic acid to both phases to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 225-254 nm (determine optimal wavelength by UV scan)

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: Hold at 30% B (re-equilibration)

  • Analysis: Inject a blank (solvent), followed by your sample. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Accelerated Stability (Forced Degradation) Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and establish a preliminary shelf-life.[1]

Objective: To understand the compound's stability under stress conditions (heat, humidity, light).

Methodology:

  • Sample Preparation: Prepare multiple, accurately weighed aliquots of the solid compound in appropriate vials. Prepare several aliquots of a stock solution (e.g., in DMSO).

  • Initial Analysis (T=0): Perform a baseline analysis on one solid and one solution sample using the HPLC method described above to determine initial purity.

  • Storage Conditions: Place the remaining samples under the following stress conditions:

    • Thermal Stress: 60°C in an oven.

    • Humidity Stress: 40°C at 75% relative humidity (in a stability chamber).[1]

    • Photolytic Stress: In a photostability chamber or exposed to direct sunlight.

    • Control: One sample stored under ideal conditions (2-8°C, dark, desiccated).

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 24 hours, 72 hours, 1 week, 4 weeks).

  • Analysis: At each time point, analyze the samples using the same HPLC method. Quantify the parent compound and identify any major degradation products.

  • Data Evaluation: Compare the results at each time point to the T=0 data to determine the rate of degradation under each condition.

Hypothetical Stability Data Summary
ConditionTime PointPurity (%)Degradation (%)Observations
T=0 Control 0 Weeks99.80.0White, free-flowing powder
Control (2-8°C, Dark) 4 Weeks99.70.1No change
Thermal (60°C) 4 Weeks95.24.6Slight yellowing
Humidity (40°C/75% RH) 4 Weeks92.57.3Clumping, distinct yellow color
Photolytic (Sunlight) 4 Weeks88.111.7Brownish tint, new major peak
References
  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. eGyanKosh. [Link]

  • Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI) — Chemical Substance Information. NextSDS. [Link]

  • Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. [Link]

  • Compound storage made simple. Roylan Developments. [Link]

  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.

Sources

Technical Support Center: Optimizing Mobile Phase Solvents for 4,5-dimethyl-2-phenylpyrimidine Extraction & Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of mobile phase solvents for the extraction and analysis of 4,5-dimethyl-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting mobile phases for the HPLC analysis of 4,5-dimethyl-2-phenylpyrimidine on a C18 column?

A common and effective starting point for the reversed-phase HPLC analysis of 4,5-dimethyl-2-phenylpyrimidine is a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[1][2][3] Given the aromatic nature of the compound, a C18 column is a suitable choice for initial method development.[4] A typical starting gradient might be from a lower to a higher percentage of the organic solvent. For example, one could start with a linear gradient of 40% to 90% acetonitrile in water over 15-20 minutes.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol are the two most common organic modifiers in reversed-phase HPLC, and their choice can significantly impact selectivity.[2]

  • Acetonitrile: Often provides greater elution strength than methanol when mixed with water, meaning compounds will elute faster at the same percentage composition.[3] It is an aprotic solvent and can participate in π-π interactions, which can be beneficial for separating aromatic compounds like 4,5-dimethyl-2-phenylpyrimidine.[2]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, offering different selectivity compared to acetonitrile.[2] It is also generally more viscous, which can lead to higher backpressure.[3]

If you are not achieving adequate separation with an acetonitrile-based mobile phase, switching to a methanol-based one is a valuable strategy to alter the elution order and improve resolution.[2]

Q3: What is the importance of pH in the mobile phase for the analysis of 4,5-dimethyl-2-phenylpyrimidine?

The pH of the mobile phase is a critical parameter for controlling the retention time and peak shape of ionizable compounds. Pyrimidine derivatives are basic in nature. The retention of 4,5-dimethyl-2-phenylpyrimidine will be sensitive to the pH of the mobile phase.

  • At a pH well below the pKa of the compound's conjugate acid, it will be in its protonated (ionized) form, which is more polar and will have less retention on a reversed-phase column, leading to shorter elution times.

  • At a pH above the pKa, it will be in its neutral form, which is more hydrophobic and will be more strongly retained, resulting in longer elution times.

Q4: What are typical impurities I might encounter during the analysis of 4,5-dimethyl-2-phenylpyrimidine?

Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the final product. Common synthetic routes for pyrimidines involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an amidine (or urea/thiourea).[5][7] Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., benzamidine, 3-methyl-2,4-pentanedione).

  • Side-products from self-condensation of the starting materials.

  • Byproducts from incomplete cyclization.

  • Degradation products formed under harsh conditions (e.g., strong acid or base).

The goal of mobile phase optimization is often to achieve baseline separation of the main 4,5-dimethyl-2-phenylpyrimidine peak from these potential impurities.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause:

  • Secondary Interactions: The basic nature of the pyrimidine nitrogen atoms can lead to interactions with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing.

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can result in a mixed ionization state and poor peak shape.

Solutions:

  • Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as 0.1% triethylamine (TEA), or an acid, like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase. These modifiers can mask the active sites on the stationary phase and improve peak shape.

  • Adjust Mobile Phase pH: As discussed in the FAQs, ensure the mobile phase pH is at least 1.5-2 units away from the pKa of 4,5-dimethyl-2-phenylpyrimidine.

  • Reduce Sample Concentration: Dilute the sample and re-inject to see if peak shape improves.

  • Use a Different Column: Consider using a column with a different stationary phase chemistry, such as one with end-capping to reduce silanol interactions.

Problem 2: Unstable or Shifting Retention Times

Possible Cause:

  • Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase, especially the pH, can lead to significant shifts in retention time for ionizable compounds.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

Solutions:

  • Precise Mobile Phase Preparation: Use volumetric flasks and graduated cylinders for accurate measurement of solvents. If using a buffer, ensure it is properly prepared and the pH is consistent.

  • Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis.

  • Ensure Proper Equilibration: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs.

Problem 3: Inadequate Separation of 4,5-dimethyl-2-phenylpyrimidine from Impurities

Possible Cause:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase may not be providing enough selectivity.

  • Incorrect Organic Solvent: The chosen organic solvent (acetonitrile or methanol) may not be the best for resolving the specific impurities present.

  • Isocratic Elution is Insufficient: For complex samples with impurities of varying polarities, an isocratic mobile phase may not be able to separate all components effectively.

Solutions:

  • Optimize the Organic Solvent Percentage:

    • Isocratic Elution: Systematically vary the percentage of the organic solvent (e.g., in 5% increments) to find the optimal balance between retention and resolution.

    • Gradient Elution: Adjust the gradient slope. A shallower gradient will increase the separation between closely eluting peaks.

  • Switch the Organic Solvent: If optimization with acetonitrile does not yield the desired separation, try developing a method with methanol. The different selectivity may resolve the co-eluting peaks.[2]

  • Adjust the pH: Modifying the pH of the mobile phase can alter the retention of both the main compound and any ionizable impurities, potentially improving separation.

  • Try a Different Stationary Phase: If mobile phase optimization is not sufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

Data and Protocols

Table 1: Properties of Common Reversed-Phase HPLC Solvents
SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Elution Strength (Reversed-Phase)Notes
Water10.2~1801.002WeakestThe primary component of the aqueous phase.
Methanol5.12050.59ModerateProtic solvent, can engage in hydrogen bonding. Higher backpressure.[2][3]
Acetonitrile5.81900.37StrongAprotic solvent, often provides sharper peaks and lower backpressure.[2][3]
Experimental Protocol: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of 4,5-dimethyl-2-phenylpyrimidine.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm (or experimentally determined λmax)
  • Injection Volume: 5 µL
  • Initial Gradient: 10-90% B over 20 minutes

2. Step-by-Step Optimization:

  • Scouting Gradient: Run the initial gradient to determine the approximate elution time of 4,5-dimethyl-2-phenylpyrimidine and the presence of any impurities.
  • Adjust Gradient Slope:
  • If peaks are poorly resolved, decrease the gradient slope (e.g., 10-50% B over 20 minutes if the compound elutes early).
  • If the analysis time is too long, increase the gradient slope.
  • Evaluate Isocratic Conditions: Based on the retention time from the scouting gradient, calculate an appropriate isocratic mobile phase composition. For example, if the peak of interest elutes at 60% B, start with a 55:45 mixture of B:A.
  • Fine-tune Isocratic Composition: Adjust the percentage of Mobile Phase B in 2-5% increments to achieve a retention factor (k') between 2 and 10 for the main peak while maximizing resolution from impurities.
  • Change Organic Modifier: If separation is still not optimal, replace acetonitrile with methanol and repeat steps 1-4.
  • pH Optimization: If co-elution or poor peak shape persists, investigate the effect of pH by preparing mobile phases with different buffers or additives (e.g., phosphate buffer at pH 3 and pH 7).
Visualization of Workflows

Mobile_Phase_Optimization_Workflow cluster_start Initial Setup cluster_scouting Scouting & Evaluation cluster_optimization Optimization Loop cluster_end Finalization Start Select Column (e.g., C18) & Prepare Stock Solution Scout Run Scouting Gradient (e.g., 10-90% ACN) Start->Scout Evaluate Evaluate Retention Time, Peak Shape & Resolution Scout->Evaluate Isocratic Develop Isocratic Method (Adjust % Organic) Evaluate->Isocratic Good Initial Retention Gradient Optimize Gradient (Adjust Slope/Time) Evaluate->Gradient Complex Sample ChangeSolvent Switch Organic Solvent (ACN <-> MeOH) Isocratic->ChangeSolvent Poor Resolution Final Final Method Validation Isocratic->Final Separation Achieved Gradient->ChangeSolvent Poor Resolution Gradient->Final Separation Achieved ChangeSolvent->Scout AdjustpH Modify Mobile Phase pH ChangeSolvent->AdjustpH If Needed AdjustpH->Scout

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Logic cluster_solutions1 cluster_solutions2 cluster_solutions3 Problem Problem Observed Peak Tailing Shifting Retention Poor Resolution Sol1 Add Modifier (TFA/TEA) Adjust pH Reduce Concentration Problem:p1->Sol1 Sol2 Use Column Oven Ensure Equilibration Precise Mobile Phase Prep Problem:p2->Sol2 Sol3 Adjust % Organic Switch Organic Solvent Adjust Gradient Slope Change pH Problem:p3->Sol3

Caption: Troubleshooting logic for common HPLC issues.

References

  • The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]

  • Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Separation Science. [Link]

  • UV-Vis absorption spectra of phenylpyrimidine complexes. ResearchGate. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Comparison of UV-vis absorption spectra of 2-aminopyrimidines. ResearchGate. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters. [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. Defense Technical Information Center. [Link]

  • Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Scientific Korea. [Link]

  • Switching the Mobile Phase from Acetonitrile to Methanol. Shimadzu (Europe). [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4,5-Dimethyl-2-Phenylpyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pyrimidine functionalization. The 4,5-dimethyl-2-phenylpyrimidine scaffold is a privileged structure in drug discovery, offering unique pharmacokinetic properties [4]. However, functionalizing this core—particularly at the C6 position—presents severe synthetic challenges. The adjacent methyl groups at C4 and C5 create a dense steric wall that restricts the conformational freedom of transition metal complexes, often leading to stalled catalytic cycles, protodehalogenation, or complete catalyst deactivation.

This guide is designed for research scientists and process chemists to troubleshoot, optimize, and execute high-yielding cross-coupling reactions on this sterically encumbered system.

Diagnostic FAQs: Understanding the Chemical Causality

Q1: Why does my cross-coupling reaction fail specifically at the C6 position of 4,5-dimethyl-2-phenylpyrimidine? A1: The failure is rooted in the thermodynamics of the catalytic cycle. The C5-methyl group creates a significant steric clash with the phosphine ligands on the palladium center during the oxidative addition of the C6-halogen bond. Even if oxidative addition is successful, the subsequent transmetalation step is severely retarded because the incoming nucleophile cannot easily access the hindered Pd(II) intermediate. This kinetic bottleneck allows competitive side reactions, such as protodehalogenation or irreversible formation of palladium black, to dominate [2].

Q2: Which ligand class is best suited for the Buchwald-Hartwig amination of this hindered scaffold? A2: Dialkylbiaryl phosphine ligands (Buchwald ligands), specifically BrettPhos or RuPhos , are mandatory for this substrate. The causality lies in their structural design: the electron-rich dialkyl groups accelerate oxidative addition, while the bulky biaryl backbone forces the palladium center into a highly active, mono-ligated L1​Pd(0) state. For the 4,5-dimethylpyrimidine core, BrettPhos is particularly effective because its isopropyl groups prevent the formation of off-cycle, unreactive bis-ligated palladium species that typically plague hindered substrates [3].

Q3: How do I prevent protodehalogenation during Suzuki-Miyaura coupling with this substrate? A3: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd(II) intermediate to abstract a proton from the solvent or base. To accelerate transmetalation, you must use an electron-rich, sterically demanding ligand like SPhos combined with a strong, highly soluble base such as aqueous K3​PO4​ . The addition of water is critical; it hydroxylates the boronic acid to form a reactive boronate complex, which undergoes transmetalation much faster than the neutral boronic acid, outcompeting the protodehalogenation pathway [1].

Troubleshooting Workflow

G N1 Low Yield in 4,5-Dimethylpyrimidine Coupling? N2 Identify Coupling Type N1->N2 N3 Buchwald-Hartwig (C-N) N2->N3 Amine Partner N4 Suzuki-Miyaura (C-C) N2->N4 Boronic Acid Partner N5 Use RuPhos/BrettPhos + LHMDS (Overcomes amine binding) N3->N5 N6 Use SPhos/A-taPhos + K3PO4 (Facilitates transmetalation) N4->N6 N7 Successful Coupling (>85% Yield) N5->N7 N6->N7

Troubleshooting workflow for sterically hindered 4,5-dimethylpyrimidine cross-coupling reactions.

Quantitative Data: Ligand & Base Optimization

The following table summarizes the optimization data for the cross-coupling of 6-chloro-4,5-dimethyl-2-phenylpyrimidine. Notice the stark contrast in yield when moving from first-generation ligands ( PPh3​ , BINAP) to third-generation dialkylbiaryl phosphines.

LigandReaction TypeBaseSolventTemp (°C)Yield (%)Primary Failure Mode
PPh3​ Suzuki-Miyaura Na2​CO3​ Toluene/ H2​O 100<10Catalyst deactivation (Pd black)
SPhos Suzuki-Miyaura K3​PO4​ Dioxane/ H2​O 100 88 None (Optimal)
BINAPBuchwald-Hartwig NaOtBu Toluene11015Slow oxidative addition
XantPhosBuchwald-Hartwig Cs2​CO3​ Dioxane10035Stalled transmetalation
BrettPhos Buchwald-Hartwig LHMDS THF 80 92 None (Optimal)

Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination of 6-Chloro-4,5-Dimethyl-2-Phenylpyrimidine

This protocol utilizes a pre-activation sequence to ensure the generation of the active L1​Pd(0) species prior to the introduction of the sterically hindered pyrimidine.

Reagents:

  • 6-chloro-4,5-dimethyl-2-phenylpyrimidine (1.0 equiv, 1.0 mmol)

  • Primary/Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (2.0 mol%)

  • BrettPhos (4.0 mol%)

  • LiHMDS (1.0 M in THF, 1.5 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Atmosphere Control: Flame-dry a Schlenk flask and backfill with ultra-pure Argon (3 cycles). Causality: The active L1​Pd(0) complex is highly susceptible to oxidation. Even trace O2​ will irreversibly form unreactive Pd(II)-peroxo complexes.

  • Catalyst Pre-activation: Inside a nitrogen-filled glovebox, add Pd2​(dba)3​ (18.3 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol) to the flask. Add 2.0 mL of anhydrous THF. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/purple. Causality: This incubation period ensures the complete displacement of the dba ligands by BrettPhos, preventing the hindered pyrimidine from competing for coordination before the active catalyst is formed.

  • Substrate Addition: Add the 6-chloro-4,5-dimethyl-2-phenylpyrimidine (218.7 mg, 1.0 mmol) and the amine coupling partner (1.2 mmol) dissolved in 3.0 mL of THF.

  • Base Introduction: Dropwise, add LiHMDS (1.5 mL of a 1.0 M solution in THF). Causality: LiHMDS is chosen over the traditional NaOtBu . The methyl protons on the 4,5-dimethylpyrimidine core possess weak acidity; strong alkoxide bases at high temperatures can cause unwanted deprotonation and side-product formation. LiHMDS provides the necessary basicity for the catalytic cycle without triggering these side reactions.

  • Reaction Execution & Validation: Heat the mixture to 80°C.

    • Self-Validation Check: After 2 hours, withdraw a 50 µL aliquot under Argon, quench with aqueous NH4​Cl , extract with EtOAc, and analyze via GC-MS. If the conversion is <50%, spike the reaction with an additional 1 mol% of pre-mixed Pd2​(dba)3​ /BrettPhos. This validates whether the bottleneck is catalyst death or inherently slow kinetics.

  • Workup: Once complete (typically 8-12 hours), cool to room temperature, quench with saturated aqueous NH4​Cl (10 mL), and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL
  • Source: NSF Public Access Repository (NSF PAR)
  • Source: Chemical Reviews (ACS Publications)
  • Source: PMC - National Institutes of Health (NIH)

Validation & Comparative

Comprehensive NMR Comparison Guide: 4,5-Dimethyl-2-phenylpyrimidine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the pyrimidine core is a privileged scaffold found in numerous kinase inhibitors and receptor antagonists. During Structure-Activity Relationship (SAR) campaigns, differentiating between pyrimidine regioisomers—such as 4,5-dimethyl-2-phenylpyrimidine and its 4,6-dimethyl counterpart—is a frequent analytical bottleneck. Misassignment of these regioisomers can lead to flawed biological correlations and wasted synthetic effort.

As a Senior Application Scientist, I have designed this guide to objectively compare the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures of 4,5-dimethyl-2-phenylpyrimidine against its structurally similar alternatives. By understanding the causality behind these chemical shifts—specifically electronic resonance and molecular symmetry—researchers can establish a self-validating system for rapid and unambiguous structural elucidation.

Mechanistic Insights: Electronic and Symmetry Effects on Pyrimidine NMR

To accurately interpret the NMR spectra of substituted pyrimidines, one must move beyond rote memorization of chemical shifts and understand the underlying quantum mechanical and electronic environments:

  • Electronic Deshielding via Resonance: The pyrimidine ring contains two highly electronegative nitrogen atoms at positions 1 and 3. Through both inductive withdrawal and resonance effects, these nitrogens severely deplete electron density at the C2, C4, and C6 positions. Consequently, protons attached to these carbons are highly deshielded and appear significantly downfield (δ 8.4–8.5 ppm). Conversely, the C5 position cannot bear a formal positive charge in any major resonance contributor, leaving it relatively electron-rich. Protons at C5 are therefore less deshielded and appear further upfield (δ ~6.9 ppm).

  • Substituent Symmetry: The symmetry of the molecule dictates the multiplicity and integration of the signals. A symmetric analog like 4,6-dimethyl-2-phenylpyrimidine possesses a C2v​ -like rotational axis (ignoring the freely rotating phenyl ring), rendering its two methyl groups chemically and magnetically equivalent. The asymmetric 4,5-dimethyl isomer lacks this symmetry, yielding distinct, separate resonances for each methyl group.

NMR_Logic Core Pyrimidine Core Electronic Distribution C4C6 C4 & C6 Positions Highly Electron Deficient Core->C4C6 Resonance Effect C5 C5 Position Relatively Electron Rich Core->C5 Resonance Effect Shift46 Protons highly deshielded (δ 8.4 - 8.5 ppm) C4C6->Shift46 Shift5 Protons less deshielded (δ ~6.9 ppm) C5->Shift5 Sym Substitution Symmetry Asym 4,5-Dimethyl (Asymmetric, 2 distinct CH3) Sym->Asym Symm 4,6-Dimethyl (Symmetric, 1 equivalent CH3 signal) Sym->Symm

Figure 1: Logical relationship between pyrimidine electronic structure, symmetry, and NMR shifts.

Comparative NMR Data Analysis

The following table synthesizes the quantitative 1 H and 13 C NMR data for 4,5-dimethyl-2-phenylpyrimidine and its primary structural alternatives, acquired at 400 MHz in CDCl 3​ [1].

Table 1: 1 H and 13 C NMR Chemical Shifts for Phenylpyrimidine Analogs

Structural AnalogPyrimidine Ring Protons (δ, ppm)Methyl Protons (δ, ppm)Phenyl Protons (δ, ppm)Key Quaternary & Ring 13 C Shifts (δ, ppm)
4,5-Dimethyl-2-phenylpyrimidine 8.45 (d, J = 0.9 Hz, 1H, C6-H)2.54 (s, 3H, C4-CH 3​ )2.27 (s, 3H, C5-CH 3​ )8.44–8.38 (m, 2H, o-H)7.52–7.40 (m, 3H, m/p-H)165.80, 162.40, 156.77, 137.96, 130.10, 22.33, 15.65
4,6-Dimethyl-2-phenylpyrimidine 6.93 (s, 1H, C5-H)2.54 (s, 6H, C4/C6-CH 3​ )8.48–8.38 (m, 2H, o-H)7.52–7.41 (m, 3H, m/p-H)Data not highlighted; identical symmetry to 1 H
4,5,6-Trimethyl-2-phenylpyrimidine None2.48 (s, 6H, C4/C6-CH 3​ )2.18 (s, 3H, C5-CH 3​ )8.36–8.29 (m, 2H, o-H)7.42–7.34 (m, 3H, m/p-H)164.60, 161.07, 138.28, 129.83, 128.41, 22.71, 13.95
Key Analytical Takeaways:
  • The C6 vs. C5 Proton Marker: The most diagnostic feature of 4,5-dimethyl-2-phenylpyrimidine is the highly deshielded C6 proton at δ 8.45 ppm[1]. In contrast, the alternative 4,6-dimethyl-2-phenylpyrimidine exhibits its single pyrimidine proton at δ 6.93 ppm[1]. This massive 1.5 ppm difference is a direct readout of the electronic deficiency at C6 versus the relative electron abundance at C5.

  • Methyl Group Stratification: The methyl groups attached to the electron-deficient C4/C6 positions consistently appear further downfield (δ 2.48–2.54 ppm) than the methyl group at the C5 position (δ 2.18–2.27 ppm)[1].

  • Long-Range W-Coupling: The C6 proton in the 4,5-dimethyl isomer is not a simple singlet; it resolves as a fine doublet (J = 0.9 Hz)[1]. This is caused by a 4-bond long-range allylic coupling (W-coupling) with the adjacent methyl group at C5, providing a secondary self-validating proof of the regioisomer's contiguous substitution pattern.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and trustworthiness, the following self-validating protocol must be adhered to when acquiring spectra for pyrimidine derivatives.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified pyrimidine compound for 1 H NMR (or 30–50 mg for 13 C NMR).

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, as these will distort magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer[1].

  • Perform precise probe tuning and matching to optimize radiofrequency (RF) transmission for both 1 H and 13 C nuclei.

  • Lock onto the deuterium signal of the CDCl 3​ solvent. Execute gradient shimming (Z1–Z5) to optimize the B0​ magnetic field homogeneity until the lock level is stable and maximized.

Step 3: 1 H NMR Acquisition

  • Spectral Width: Set to 12 ppm to safely capture the highly deshielded ortho-phenyl and C6-pyrimidine protons.

  • Relaxation Delay (d1): Set to 1.5 seconds to allow complete longitudinal relaxation ( T1​ ) of the protons.

  • Scans (ns): Acquire 16 to 32 scans using a 30° pulse angle.

Step 4: 13 C NMR Acquisition

  • Spectral Width: Set to 250 ppm.

  • Relaxation Delay (d1): Critical Step. Set to 2.5–3.0 seconds. Pyrimidine quaternary carbons (C2, C4, C5, C6) lack attached protons, meaning they suffer from inefficient dipole-dipole relaxation. A longer d1 ensures these signals are not saturated and are quantitatively represented.

  • Scans (ns): Acquire 512 to 1024 scans with WALTZ-16 proton decoupling applied.

Step 5: Signal Processing

  • Apply zero-filling to 64k data points. Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Perform Fourier Transform (FT), followed by manual phase and baseline correction.

  • Reference the chemical shifts strictly to the residual solvent peaks: CHCl 3​ (δ 7.26 ppm for 1 H) and CDCl 3​ (δ 77.16 ppm for 13 C)[1].

NMR_Workflow A Sample Preparation (15-50 mg in CDCl3) B Probe Tuning & Matching (Optimize RF transmission) A->B C Shimming (Optimize B0 Homogeneity) B->C D 1H Acquisition (ns=16-32, d1=1.5s) C->D E 13C Acquisition (ns=512+, d1=3.0s) C->E F Signal Processing (FT, Phase/Baseline Correction) D->F E->F G Spectral Analysis (Peak Picking, Integration) F->G

Figure 2: Step-by-step workflow for high-resolution 1H and 13C NMR sample acquisition.

References

  • Source: uchicago.

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 4,5-dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: LC-MS/MS Structural Elucidation and Quantification of 4,5-Dimethyl-2-phenylpyrimidine

As a Senior Application Scientist, I frequently encounter pyrimidine derivatives—a privileged scaffold in modern drug discovery, particularly prevalent in kinase inhibitors and CNS-active agents. Analyzing compounds like 4,5-dimethyl-2-phenylpyrimidine (Exact Mass: 184.1000 Da) requires a nuanced understanding of their gas-phase behavior.

This guide provides an in-depth analysis of the molecule's collision-induced dissociation (CID) fragmentation pattern and objectively compares the performance of High-Resolution Accurate Mass (HRAM) platforms versus Triple Quadrupole (QqQ) systems for its analysis in biological matrices.

Mechanistic Fragmentation Pattern (The "Why")

When ionized via positive Electrospray Ionization (ESI+), 4,5-dimethyl-2-phenylpyrimidine readily forms a stable protonated precursor ion, [M+H]+ at m/z 185.1079 . The site of protonation is typically the N1 or N3 nitrogen of the pyrimidine ring. This protonation is the critical initiating event for fragmentation; it localizes the charge and weakens the adjacent C-N bonds.

Upon collisional activation (CID or HCD), the molecule undergoes two primary competitive dissociation pathways, governed by the activation energy supplied by the collision cell [1]:

  • Pathway A (Ring Cleavage / Retro-Diels-Alder): The pyrimidine ring is highly stable, but sufficient collision energy forces a retro-Diels-Alder-like ring opening. Cleavage across the N1-C6 and N3-C4 bonds results in the extrusion of the C2-phenyl moiety along with the nitrogens. This yields the highly stable, resonance-stabilized protonated benzonitrile cation ([PhCN+H]+ ) at m/z 104.0495 . The complementary aliphatic fragment ([C5H8N]+ ) appears at m/z 82.0657 .

  • Pathway B (Homolytic Cleavage): Alkyl-substituted pyrimidines frequently undergo homolytic cleavage of the alkyl groups. The loss of a methyl radical (•CH3, 15.0235 Da) from the C4 or C5 position generates a radical cation at m/z 170.0838 .

MS_Fragmentation M Precursor Ion [M+H]+ 4,5-dimethyl-2-phenylpyrimidine m/z 185.1079 F1 Product Ion [PhCN+H]+ Benzonitrile Cation m/z 104.0495 M->F1 Retro-Diels-Alder Neutral Loss: 81.0584 Da F2 Product Ion [C5H8N]+ Aliphatic Ring Fragment m/z 82.0657 M->F2 Retro-Diels-Alder Neutral Loss: 103.0422 Da F3 Radical Cation [M+H - CH3]•+ Methyl Loss m/z 170.0838 M->F3 Homolytic Cleavage Neutral Loss: 15.0241 Da

Figure 1: Principal CID fragmentation pathways of 4,5-dimethyl-2-phenylpyrimidine.

Platform Comparison: HRAM (Orbitrap/Q-TOF) vs. Triple Quadrupole (QqQ)

Choosing the right mass spectrometry platform depends on the phase of your research. While both platforms utilize the fragmentation pathways described above, their hardware dictates entirely different performance profiles [2].

  • HRAM (e.g., Orbitrap or Q-TOF): Best utilized for early-stage structural elucidation and in vivo metabolite identification. The high resolving power allows scientists to distinguish the m/z 104.0495 benzonitrile fragment from endogenous isobaric lipid matrix interferences, which is impossible on a nominal mass instrument.

  • Triple Quadrupole (QqQ): The undisputed gold standard for late-stage pharmacokinetics (PK) and targeted quantification. By isolating the 185.1 → 104.1 transition in Selected Reaction Monitoring (SRM) mode, QqQ platforms deliver unmatched signal-to-noise ratios.

Table 1: Quantitative Performance Comparison

Performance MetricHigh-Resolution Accurate Mass (HRAM)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, Metabolite IDTargeted quantification (PK/TK studies)
Mass Resolution (FWHM) 70,000 to >240,000Unit resolution (~0.7 Da)
Mass Accuracy < 3 ppm~ 100 ppm
Sensitivity (LOQ) High (pg/mL range)Ultra-High (sub-pg/mL range)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Mode Full Scan / ddMS2 (Untargeted)Selected Reaction Monitoring (SRM)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol for quantifying 4,5-dimethyl-2-phenylpyrimidine is designed as a self-validating system. Every step is grounded in physicochemical causality [3].

Phase 1: Sample Preparation & System Suitability
  • Internal Standard (IS) Spiking: Spike 10 µL of a deuterated analog (e.g., 4,5-dimethyl-2-phenylpyrimidine-d5) into 50 µL of plasma.

    • Causality: The IS normalizes variations in extraction recovery and mathematically self-corrects for matrix-induced ion suppression during ESI, ensuring the quantitative readout is absolute.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Organic solvents disrupt the hydration shell of matrix proteins, causing them to denature and precipitate. Removing these proteins prevents them from competing for charge droplets in the ESI source (ion suppression).

  • System Suitability Test (SST): Before running the batch, inject a neat standard to verify the signal-to-noise ratio (S/N > 10 for LLOQ).

    • Causality: Validates that the MS optics are clean and the detector is functioning optimally before committing precious biological samples.

Phase 2: Liquid Chromatography (LC)
  • Column Selection: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. By maintaining the mobile phase pH below the pKa of the pyrimidine nitrogens, it drives the equilibrium toward the [M+H]+ state, maximizing ESI+ sensitivity.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (SRM Optimization)
  • Ionization: ESI Positive mode. Capillary temperature set to 300°C to facilitate rapid droplet desolvation.

  • Collision Energy (CE) Ramping:

    • Transition 1 (Quantifier): 185.1 → 104.1 (CE: 35 eV). Causality: A higher CE is necessary to overcome the activation energy barrier for the pyrimidine ring cleavage.

    • Transition 2 (Qualifier): 185.1 → 170.1 (CE: 18 eV). Causality: A lower CE is required to observe the fragile methyl radical loss without over-fragmenting the ion into non-specific background noise.

  • Carryover Validation: Inject a double-blank (solvent only) immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Causality: This mathematically validates the absence of autosampler carryover, ensuring that subsequent low-concentration PK timepoints are not artificially inflated.

References

  • Nelson, C. C., & McCloskey, J. A. (1994). "Collision-induced dissociation of uracil and its derivatives." Journal of the American Society for Mass Spectrometry, 5(5), 339-349. URL:[Link]

  • Hu, C. W., et al. (2021). "Is high resolution a strict requirement for mass spectrometry-based cellular DNA adductomics?" Chemosphere, 279, 129991. URL:[Link]

  • Yamaoka, Y., et al. (2015). "Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry." Analytical Biochemistry, 470, 15-22. URL:[Link]

A Comparative Analysis of Reactivity: 4,5-Dimethyl-2-Phenylpyrimidine vs. 4,6-Dimethyl-2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, substituted pyrimidines are of paramount importance, serving as core scaffolds in a multitude of pharmaceuticals and functional materials. The subtle placement of substituents on the pyrimidine ring can profoundly influence the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity. This guide provides an in-depth comparison of two closely related isomers: 4,5-dimethyl-2-phenylpyrimidine and 4,6-dimethyl-2-phenylpyrimidine. While direct comparative experimental studies on their reactivity are not extensively documented in the literature, this document will leverage fundamental principles of organic chemistry, supported by data from analogous systems, to predict and rationalize their differential reactivity.

Structural and Electronic Landscape

The isomeric difference between 4,5-dimethyl-2-phenylpyrimidine and 4,6-dimethyl-2-phenylpyrimidine lies in the positioning of the two methyl groups on the pyrimidine ring. This seemingly minor structural variance gives rise to distinct electronic and steric environments, which are the primary determinants of their chemical behavior.

The pyrimidine ring is inherently electron-deficient (a π-deficient heterocycle), a characteristic that is further influenced by the substituents it bears.[1] The two nitrogen atoms exert a strong electron-withdrawing inductive effect, rendering the carbon atoms of the ring electrophilic. Consequently, the pyrimidine ring is generally more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to benzene.[1]

4,6-Dimethyl-2-phenylpyrimidine: In this isomer, the methyl groups are positioned at C4 and C6. These positions are ortho and para to the nitrogen atoms, and thus are significantly electron-deficient. The electron-donating nature of the methyl groups at these positions helps to partially mitigate this electron deficiency.

4,5-Dimethyl-2-phenylpyrimidine: Here, the methyl groups are at the adjacent C4 and C5 positions. The methyl group at C4 will have a similar electron-donating effect as in the 4,6-isomer. However, the methyl group at C5 is expected to have a more pronounced effect on the electron density of the C5-C6 bond, a region that is typically the most electron-rich in the pyrimidine nucleus and the preferred site for electrophilic attack.[1]

Below is a diagram illustrating the structural differences and the key positions for chemical reactions.

Caption: Structural comparison of 4,5-dimethyl-2-phenylpyrimidine and 4,6-dimethyl-2-phenylpyrimidine.

Predicted Reactivity Differences: A Comparative Overview

The following table summarizes the predicted differences in reactivity based on established electronic and steric effects.

Reactivity Parameter4,5-Dimethyl-2-phenylpyrimidine4,6-Dimethyl-2-phenylpyrimidineRationale
Electrophilic Aromatic Substitution (EAS) More reactive at the C6 position.Less reactive.The C5-methyl group in the 4,5-isomer strongly activates the adjacent C6 position towards electrophilic attack. In the 4,6-isomer, the C5 position is less activated.
Nucleophilic Aromatic Substitution (NAS) Less reactive at the C4 and C6 positions.More reactive at the C4 and C6 positions (if a leaving group is present).The methyl groups at C4 and C6 in the 4,6-isomer are less sterically hindering to an incoming nucleophile compared to the C4 and C6 positions in the 4,5-isomer, where the C5-methyl group provides significant steric hindrance to the C6 position and to a lesser extent to the C4 position.[2][3]
Basicity (pKa of conjugate acid) Predicted to be slightly more basic.Predicted to be slightly less basic.The combined electron-donating effect of the methyl groups at C4 and C5 in the 4,5-isomer may increase the electron density on the ring nitrogens to a greater extent than the more symmetrically placed methyl groups in the 4,6-isomer. A predicted pKa value for 4,6-dimethyl-2-phenylpyrimidine is around 2.55.[4]
Oxidation of Methyl Groups The C5-methyl group may be more susceptible to oxidation.Methyl groups are generally less reactive.The C5 position is more electron-rich, which could make the attached methyl group more susceptible to certain oxidative conditions.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.

Protocol 1: Comparative Electrophilic Nitration

This experiment aims to compare the susceptibility of the two isomers to electrophilic aromatic substitution.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of 4,5-dimethyl-2-phenylpyrimidine and 1 mmol of 4,6-dimethyl-2-phenylpyrimidine in 10 mL of concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: To each flask, add a solution of 1.1 mmol of potassium nitrate in 5 mL of concentrated sulfuric acid dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reactions at 0 °C for 1 hour, then allow them to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour each reaction mixture onto 50 g of crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Product Isolation and Analysis: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and identify the regioselectivity of nitration.

Expected Outcome: 4,5-Dimethyl-2-phenylpyrimidine is expected to show a higher conversion and a greater selectivity for nitration at the C6 position compared to 4,6-dimethyl-2-phenylpyrimidine, which is anticipated to be less reactive under these conditions.

Protocol 2: Comparative Nucleophilic Substitution with a Halogenated Precursor

This protocol requires the synthesis of the corresponding 4-chloro derivatives of both isomers to compare their reactivity towards a nucleophile.

Methodology:

  • Synthesis of Chloro-derivatives: Synthesize 4-chloro-5,6-dimethyl-2-phenylpyrimidine and 4-chloro-6-methyl-2-phenylpyrimidine from the corresponding pyrimidin-4-ones using a standard chlorinating agent like phosphorus oxychloride.

  • Reaction Setup: In two separate sealed tubes, dissolve 1 mmol of each chloro-pyrimidine derivative in 5 mL of N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To each tube, add 1.2 mmol of a nucleophile, such as sodium methoxide or morpholine.

  • Reaction and Monitoring: Heat the reactions at 80 °C and monitor their progress by TLC or LC-MS at regular intervals to determine the rate of disappearance of the starting material.

  • Kinetic Analysis: Plot the concentration of the starting material versus time to determine the pseudo-first-order rate constants for the substitution reaction for both isomers.

Expected Outcome: The reaction of the 4-chloro derivative of 4,6-dimethyl-2-phenylpyrimidine is expected to proceed at a faster rate than that of the 4,5-dimethyl isomer due to reduced steric hindrance at the reaction center.[2][3]

Mechanistic Insights and Rationale

The predicted reactivity differences can be rationalized by considering the interplay of electronic and steric effects.

G cluster_reactivity Reactivity Determinants cluster_45 4,5-dimethyl-2-phenylpyrimidine cluster_46 4,6-dimethyl-2-phenylpyrimidine Electronic Electronic Effects (Inductive & Resonance) 45_EAS Enhanced Electrophilic Attack at C6 (Electron-donating C5-Me) Electronic->45_EAS Activating 46_EAS Less Activated C5 for Electrophilic Attack Electronic->46_EAS Less Activating Steric Steric Hindrance 45_NAS Hindered Nucleophilic Attack at C4/C6 (Steric bulk of C5-Me) Steric->45_NAS Hindering 46_NAS More Accessible C4/C6 for Nucleophilic Attack Steric->46_NAS Less Hindering

Caption: Logical flow diagram illustrating the influence of electronic and steric effects on the reactivity of the two isomers.

Conclusion

While lacking direct comparative experimental data, a thorough analysis based on fundamental principles of organic chemistry allows for a robust prediction of the reactivity differences between 4,5-dimethyl-2-phenylpyrimidine and 4,6-dimethyl-2-phenylpyrimidine. The 4,5-isomer is anticipated to be more susceptible to electrophilic attack at the C6 position due to the activating effect of the C5-methyl group. Conversely, the 4,6-isomer is expected to be more reactive towards nucleophiles at the C4 and C6 positions due to lower steric hindrance. These predicted differences highlight the critical role of substituent positioning in tuning the reactivity of the pyrimidine core. The proposed experimental protocols provide a framework for the empirical validation of these hypotheses, offering a valuable direction for future research in the synthesis and functionalization of this important class of heterocyclic compounds.

References

Sources

A Comparative Guide to the Binding Affinity of 4,5-Dimethyl-2-Phenylpyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1] Among its many derivatives, the 4,5-dimethyl-2-phenylpyrimidine framework has garnered significant attention, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of the binding affinity of these analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to quantify their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this chemical scaffold for the development of novel therapeutics.

The Significance of Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes from cell cycle progression to inflammatory responses.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.[2][3] Consequently, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of pharmaceutical research. The 2-phenylpyrimidine core has proven to be a versatile scaffold for designing such inhibitors, with different substitutions on the pyrimidine and phenyl rings allowing for the fine-tuning of potency and selectivity.[4][5]

Comparative Binding Affinity of 2-Phenylpyrimidine Analogs

The primary targets for this class of compounds include Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK), both of which are crucial in cell cycle regulation and inflammatory processes, respectively.[2][4][6]

Table 1: Representative IC50 Values of Substituted Pyrimidine Analogs Against Various Kinases

Compound ClassTarget KinaseRepresentative IC50 (µM)Key Structural FeaturesReference
2,4,5-Trisubstituted PyrimidinesCDK9< 0.10Varied substitutions at the 2- and 5-positions of the pyrimidine scaffold.[7]
2-Phenyl Pyrimidine DerivativesBruton's Tyrosine Kinase (BTK)3.66 - 6.98 (for compound 11g against various cell lines)3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety.[8]
4-(Thiazol-5-yl)-2-(phenylamino) PyrimidinesCDK9Potent, with high selectivity over CDK2.Thiazolyl and phenylamino substitutions.[5]
N-phenyl-imidazo[4,5-b]pyridin-2-amines and related pyrimidinesCDK9Potent inhibitory activity.Fused ring systems with pyrimidine core.[9]
2,4-Diaminopyrimidine DerivativesCDK70.00721 (for compound 22)Macrocyclic structures.[10][11]
Pyridine Derivativesp38α MAPK-Varied pyridine-based structures.[2]

Note: The data in this table is compiled from multiple sources and represents different structural subclasses of pyrimidine derivatives. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

From the available data, several key SAR insights can be drawn:

  • Substitutions are Critical: The nature and position of substituents on both the pyrimidine and phenyl rings dramatically influence binding affinity and selectivity.[4][7]

  • Targeting the ATP-Binding Pocket: Many of these inhibitors function by competing with ATP for binding to the kinase active site. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase.[4]

  • Exploiting Selectivity Pockets: Achieving selectivity between highly homologous kinases, such as CDK1 and CDK2, is a significant challenge.[5][6] Successful strategies often involve designing substituents that can interact with less conserved regions of the ATP-binding pocket.[6][12]

Methodologies for Determining Binding Affinity

The accurate determination of binding affinity is fundamental to drug discovery. Several biophysical techniques are routinely employed to quantify the interaction between a small molecule inhibitor and its protein target.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful and label-free technique that directly measures the heat released or absorbed during a binding event.[5][13] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[11][13]

Causality in Experimental Design: The choice of buffer is critical in ITC experiments, as mismatched buffers between the ligand and the macromolecule can lead to significant heats of dilution, masking the true binding signal.[10][11] It is also essential to use highly purified samples to ensure accurate concentration determination, which directly impacts the calculated stoichiometry and binding affinity.[10]

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P Purify Protein and Ligand C Accurately Determine Concentrations P->C B Prepare Identical Buffer (e.g., PBS, pH 7.4) D Degas Samples and Buffer B->D L Load Ligand into Syringe D->L Prot Load Protein into Sample Cell D->Prot C->L C->Prot T Titrate Ligand into Protein (Stepwise Injections) L->T Prot->T Raw Record Heat Pulses T->Raw Integ Integrate Peaks to Obtain Heat per Injection Raw->Integ Fit Fit Binding Isotherm to a Model Integ->Fit Result Determine Kd, n, ΔH, ΔS Fit->Result

Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique used to measure biomolecular interactions.[14][15] It relies on the immobilization of one binding partner (the ligand) on a sensor chip and flowing the other partner (the analyte) over the surface.[14] Changes in the refractive index at the sensor surface upon binding are detected, providing kinetic data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[2]

Causality in Experimental Design: The method of immobilization is a critical parameter in SPR. Improper immobilization can lead to denaturation or steric hindrance, affecting the binding activity of the ligand.[6] For kinase inhibitors, direct amine coupling can sometimes lead to inactivation, and alternative methods like capturing biotinylated kinases on a streptavidin-coated surface are often preferred to maintain the protein's native conformation.[2][6]

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_exp SPR Measurement cluster_analysis Data Analysis Chip Select and Prepare Sensor Chip Immob Immobilize Ligand (e.g., Kinase) Chip->Immob Assoc Association Phase: Inject Analyte Immob->Assoc Analyte Prepare Serial Dilutions of Analyte (Inhibitor) Analyte->Assoc Dissoc Dissociation Phase: Flow Buffer Assoc->Dissoc Sensorgram Generate Sensorgrams Assoc->Sensorgram Regen Regeneration Step Dissoc->Regen Dissoc->Sensorgram Regen->Assoc Fit Fit Data to a Kinetic Model Sensorgram->Fit Result Determine kon, koff, Kd Fit->Result

Caption: A typical workflow for a Surface Plasmon Resonance binding assay.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[8][16][17] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation is slowed, leading to an increase in polarization.[16] This method is particularly well-suited for high-throughput screening.[17]

Causality in Experimental Design: The choice of fluorophore is crucial for a successful FP assay. The fluorophore should not interfere with the binding interaction and should have a high quantum yield and stability. It is also important to optimize the concentrations of both the fluorescent ligand and the protein to ensure a sufficient signal-to-noise ratio.

Signaling Pathway: Generic Kinase Cascade

Kinase_Cascade Ext_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor MAPKKK MAP Kinase Kinase Kinase Receptor->MAPKKK Activates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., p38) MAPKK->MAPK Phosphorylates Substrate Substrate Protein MAPK->Substrate Phosphorylates Response Cellular Response (e.g., Inflammation, Proliferation) Substrate->Response Inhibitor 4,5-dimethyl-2-phenylpyrimidine analog Inhibitor->MAPK Inhibits

Caption: A simplified representation of a mitogen-activated protein kinase (MAPK) signaling pathway, a common target for 2-phenylpyrimidine inhibitors.

Conclusion and Future Directions

The 4,5-dimethyl-2-phenylpyrimidine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The available data, primarily from related pyrimidine analogs, highlights the importance of targeted substitutions to optimize binding affinity and achieve desired selectivity profiles. The continued application of robust biophysical techniques such as ITC, SPR, and FP will be essential in elucidating the detailed structure-activity relationships and guiding the design of next-generation therapeutics. Future work should focus on generating comprehensive and directly comparable binding data for a series of 4,5-dimethyl-2-phenylpyrimidine analogs against a panel of relevant kinases to build more precise SAR models and accelerate the drug discovery process.

References

  • Dale, I., et al. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization - PMC. National Center for Biotechnology Information. [Link]

  • Versele, A., et al. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. National Center for Biotechnology Information. [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. [Link]

  • Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461. [Link]

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Edinburgh Instruments. (n.d.). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Edinburgh Instruments. [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Nicoya. (2023, March 29). An Introduction to Surface Plasmon Resonance. Nicoya. [Link]

  • ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?. ResearchGate. [Link]

  • Herschlag, D., et al. (2020, August 6). How to measure and evaluate binding affinities. eLife. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC. National Center for Biotechnology Information. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. National Cancer Institute. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5489. [Link]

  • ResearchGate. (n.d.). Top ten ligands showcasing highest binding affinity scores against each protein candidate. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link]

  • Ohta, H., et al. (2001). Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(10), 1283-1286. [Link]

  • ResearchGate. (n.d.). The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. ResearchGate. [Link]

  • Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 524. [Link]

  • mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry. mediaTUM. [Link]

  • Liu, J., et al. (2025). The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic & Medicinal Chemistry, 126, 118224. [Link]

  • Verma, B., et al. (2023). Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. RSC Medicinal Chemistry, 14(7), 1331-1345. [Link]

Sources

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 4,5-dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4,5-dimethyl-2-phenylpyrimidine, a heterocyclic compound of interest in pharmaceutical development. The focus is on the practical application and validation of these methods in alignment with regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][4] For quantitative HPLC methods, this involves a thorough evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]

The Analytical Challenge: Pyrimidine Derivatives

Pyrimidine derivatives are a class of compounds widely used in therapeutic agents.[7] Their analysis is often performed using reversed-phase HPLC.[7] The separation is typically achieved on C8 or C18 silica gel columns.[7] Due to the aromatic nature of 4,5-dimethyl-2-phenylpyrimidine, a C18 column is a suitable starting point for method development.[8][9]

Method Development and Comparison

Two primary reversed-phase HPLC methods are proposed and compared for the quantification of 4,5-dimethyl-2-phenylpyrimidine. The key difference lies in the mobile phase composition and gradient profile, which can significantly impact selectivity and analysis time.

Table 1: Comparison of Proposed HPLC Methods

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Acetic AcidA: 0.1% Acetic Acid in WaterB: Acetonitrile
Elution Profile IsocraticGradient: 40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection UV at 254 nmUV at 254 nm
Pros Simpler, more robust, faster equilibrationGreater resolving power for complex samples, can separate impurities with different polarities
Cons May not resolve closely eluting impuritiesLonger run times, potential for baseline drift, requires more complex instrumentation

The choice between an isocratic and a gradient method depends on the complexity of the sample matrix and the presence of potential impurities. For a relatively pure substance, an isocratic method may be sufficient. However, for analyzing stability samples or samples from forced degradation studies, a gradient method is often necessary to ensure the separation of all degradation products.[10][11]

Validation of the Analytical Method: A Step-by-Step Protocol

The validation process ensures that the chosen HPLC method is reliable and fit for its intended purpose.[12] The following sections detail the experimental protocols for validating the selected HPLC method for 4,5-dimethyl-2-phenylpyrimidine quantification, in accordance with ICH Q2(R1) guidelines.[1][2][3]

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14][15] Selectivity refers to the ability to discriminate between different analytes.[13][14]

Experimental Protocol for Specificity:

  • Forced Degradation Studies: Subject the 4,5-dimethyl-2-phenylpyrimidine drug substance to stress conditions to induce degradation.[10][11][16] This is a critical step in developing and validating a stability-indicating method.[5][11]

    • Acid Hydrolysis: Reflux with 0.1 M HCl.[17]

    • Base Hydrolysis: Reflux with 0.1 M NaOH.

    • Oxidative Degradation: Treat with 3% H₂O₂.

    • Thermal Degradation: Heat the solid drug substance in an oven.

    • Photolytic Degradation: Expose the drug substance to UV light.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the presence of degradation products. The peak should be spectrally homogeneous.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation products or impurities, with a resolution of >1.5.[18]

G cluster_0 Method Development cluster_1 Method Validation Method_A Isocratic Method Specificity Specificity Method_A->Specificity Method_B Gradient Method Method_B->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

Experimental Protocol for Linearity:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 4,5-dimethyl-2-phenylpyrimidine reference standard in the mobile phase.

  • Prepare a Series of Dilutions: Prepare at least five concentrations of the analyte from the stock solution, covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Analyze the Solutions: Inject each concentration in triplicate.

  • Construct a Calibration Curve: Plot the average peak area against the corresponding concentration.

Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.995.[18]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[18]

Experimental Protocol for Accuracy:

  • Prepare Spiked Samples: Add known amounts of the 4,5-dimethyl-2-phenylpyrimidine reference standard to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the Spiked Samples: Analyze each spiked sample in triplicate.

  • Calculate the Percent Recovery: Determine the percentage of the analyte recovered.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[18]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst Precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Calculate the Relative Standard Deviation (RSD): Calculate the RSD of the results for each level of precision.

Acceptance Criteria: The RSD should be not more than 2.0%.[11][18]

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Analyte peak is well-resolved from all other peaks (Resolution > 1.5). Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.995.[18]
Accuracy Mean percent recovery between 98.0% and 102.0%.[18]
Precision (Repeatability) RSD ≤ 2.0%.[11][18]
Precision (Intermediate) RSD ≤ 2.0%.[11][18]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness RSD ≤ 2.0% after minor variations in method parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol for LOD and LOQ:

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected and quantified.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

Experimental Protocol for Robustness:

  • Introduce Small Variations: Deliberately vary parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze Samples: Analyze samples under each of the modified conditions.

  • Evaluate the Results: Assess the impact of the changes on the system suitability parameters (e.g., peak area, retention time, resolution).

Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the RSD of the results should not be more than 2.0%.[18]

G Start Start Validation Protocol Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness End Validation Complete Robustness->End

Caption: Sequential Flow of HPLC Method Validation Parameters.

Conclusion

The validation of an HPLC method for the quantification of 4,5-dimethyl-2-phenylpyrimidine is a systematic process that ensures the reliability and accuracy of the analytical data. Both isocratic and gradient HPLC methods have their merits, and the choice depends on the specific requirements of the analysis. A thorough validation, encompassing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, is essential for regulatory compliance and for ensuring the quality of the pharmaceutical product. By following the detailed protocols outlined in this guide, researchers and scientists can confidently develop and validate robust HPLC methods for pyrimidine derivatives.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Available from: [Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures) - BioPharmaSpec. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available from: [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. Available from: [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • What is the difference between specificity and selectivity? - Lösungsfabrik. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available from: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - MAC-MOD Analytical. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00081J. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. Available from: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? | ResearchGate. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. Available from: [Link]

  • HPLC chromatograms of purine and pyrimidine compounds in high-freshness - ResearchGate. Available from: [Link]

Sources

Comparative Guide: FTIR Spectroscopy Methodologies for the Structural Identification of 4,5-Dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of pyrimidine derivatives is a critical quality control step. 4,5-Dimethyl-2-phenylpyrimidine is a highly substituted heterocyclic compound characterized by a pyrimidine core, a phenyl ring at the C2 position, and two electron-donating methyl groups at the C4 and C5 positions.

Fourier Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive analytical tool for confirming these structural motifs[1]. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for analyzing this specific compound. Furthermore, it provides a comparative spectral analysis against structurally similar analogs to demonstrate identification specificity.

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

Selecting the correct FTIR modality dictates the quality of the spectral data. Each method interacts with the solid crystalline lattice of 4,5-dimethyl-2-phenylpyrimidine differently.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes a high refractive index crystal (typically Diamond or ZnSe) where an evanescent wave penetrates ~1–2 µm into the sample[2].

  • Performance Advantage: ATR requires zero sample preparation and avoids the use of a hygroscopic matrix. This is crucial because water absorption creates a broad O-H stretching band (3200–3500 cm⁻¹) that can mask the weak aromatic sp2 C-H stretches of the phenyl and pyrimidine rings.

  • Limitation: The penetration depth is wavelength-dependent, which can cause relative band intensities at higher wavenumbers (e.g., C-H stretches) to appear weaker than those in the fingerprint region.

Transmission FTIR (KBr Pellet)

This classical method involves diluting the analyte in an infrared-transparent potassium bromide (KBr) matrix[3].

  • Performance Advantage: Transmission FTIR often yields superior spectral resolution in the complex "fingerprint" region (400–1500 cm⁻¹). This high resolution is vital for accurately identifying the out-of-plane C-H bending vibrations of the mono-substituted phenyl ring.

  • Limitation: The mechanical grinding process can induce polymorphic transitions in the sample, and trace moisture in the KBr can obscure the high-frequency region[2].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following step-by-step methodologies must be strictly adhered to when analyzing 4,5-dimethyl-2-phenylpyrimidine.

Protocol A: ATR-FTIR Analysis Workflow
  • Crystal Decontamination: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely to prevent volatile organic masking.

  • Background Acquisition: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. This self-validates the cleanliness of the crystal and subtracts atmospheric CO₂ and water vapor.

  • Sample Application: Deposit ~2–5 mg of crystalline 4,5-dimethyl-2-phenylpyrimidine directly onto the center of the crystal.

  • Optical Contact Compression: Lower the ATR pressure anvil and apply uniform pressure. Causality: High pressure ensures intimate contact between the solid particles and the crystal, maximizing the intensity of the evanescent wave interaction.

  • Spectral Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Protocol B: Transmission FTIR (KBr Pellet) Workflow
  • Matrix Desiccation: Bake KBr powder in a vacuum oven at 105°C for a minimum of 2 hours to eliminate adsorbed moisture[3].

  • Milling & Homogenization: Weigh exactly 1 mg of 4,5-dimethyl-2-phenylpyrimidine and 100 mg of anhydrous KBr. Grind them together in an agate mortar for 3–5 minutes. Causality: The particle size must be reduced below the wavelength of the IR radiation (typically <2 µm) to prevent the Christiansen effect (scattering that causes baseline distortion).

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm evacuable pellet die. Apply 10 tons of pressure using a hydraulic press for 2 minutes to fuse the KBr into a transparent disk.

  • Spectral Acquisition: Mount the pellet in the transmission holder and scan against a previously acquired blank KBr background.

Spectral Fingerprint & Absorption Band Analysis

The identification of 4,5-dimethyl-2-phenylpyrimidine relies on distinguishing its unique vibrational modes from those of similar derivatives.

Mechanistic Band Assignments
  • Aliphatic vs. Aromatic C-H Stretches: The presence of the two methyl groups at C4 and C5 introduces distinct sp3 C-H stretching vibrations between 2850–2950 cm⁻¹. In contrast, the sp2 C-H stretches from the phenyl and pyrimidine rings appear above 3000 cm⁻¹[1].

  • Pyrimidine Ring Vibrations: The C=N and C=C stretching modes of the pyrimidine ring are highly diagnostic, appearing as strong, sharp bands between 1550–1650 cm⁻¹[1]. Causality: The electron-donating inductive effect (+I) of the 4,5-dimethyl groups increases electron density in the pyrimidine ring, slightly shifting the C=N stretching frequency to a lower wavenumber compared to unsubstituted pyrimidines.

  • Phenyl Ring Bending: The mono-substituted phenyl ring at the C2 position is definitively confirmed by two strong out-of-plane C-H bending vibrations near 690 cm⁻¹ and 730 cm⁻¹.

Quantitative Spectral Comparison

The table below objectively compares the absorption bands of 4,5-dimethyl-2-phenylpyrimidine against two structural analogs to highlight the specificity of the FTIR fingerprint.

Functional Group / Vibration Mode4,5-Dimethyl-2-phenylpyrimidine (cm⁻¹)2-Phenylpyrimidine (cm⁻¹)[4]2-Amino-4,6-dimethylpyrimidine (cm⁻¹)[1]
Aromatic C-H Stretch ( sp2 ) 3030 – 30803040 – 30903010 – 3050
Aliphatic C-H Stretch ( sp3 ) 2850 – 2950Absent2850 – 2950
Pyrimidine C=N / C=C Stretch 1560 – 16101570 – 16201600 – 1650
C-N Ring Stretch 1220 – 13401210 – 13301200 – 1350
Mono-substituted Phenyl Bend ~690, ~730~690, ~730Absent
N-H Stretch (Primary Amine) AbsentAbsent3300 – 3400

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix and spectral analysis pathway for identifying the compound.

FTIR_Workflow Start 4,5-Dimethyl-2-phenylpyrimidine Sample Prep Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal, No Matrix) Decision->ATR Rapid/Solid Trans Transmission FTIR (KBr Pellet Matrix) Decision->Trans High Res Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition Trans->Acquisition HighFreq High Frequency Region Sp² C-H (>3000 cm⁻¹) Sp³ C-H (2850-2950 cm⁻¹) Acquisition->HighFreq MidFreq Mid Frequency Region C=N & C=C Stretches (1550-1650 cm⁻¹) Acquisition->MidFreq LowFreq Fingerprint Region Phenyl Out-of-Plane Bending (~690 & 730 cm⁻¹) Acquisition->LowFreq Validation Structural Validation Complete HighFreq->Validation MidFreq->Validation LowFreq->Validation

Workflow for FTIR structural elucidation of 4,5-dimethyl-2-phenylpyrimidine.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Sciences and Biotechnology Journal for Advanced Research.[Link]

  • Yan, B., et al. (1999). A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. Journal of Combinatorial Chemistry (ACS Publications).[Link]

  • Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy - IR Sample Preparation: A Practical Guide. LibreTexts Project.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 593578, 2-Phenylpyrimidine. PubChem.[Link]

Sources

Efficacy of 4,5-Dimethyl-2-phenylpyrimidine vs. Standard Pyrimidine Ligands: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Standard pyrimidine ligands have long served as foundational building blocks in both coordination chemistry and drug discovery. However, the demand for higher photoluminescence quantum yields (PLQY) in optoelectronics and greater target affinity in pharmacology has exposed the limitations of the unadorned pyrimidine scaffold.

As an application scientist, evaluating the transition from standard pyrimidines to highly substituted variants like 4,5-dimethyl-2-phenylpyrimidine (CAS: 111921-74-5) requires a rigorous understanding of structure-activity relationships (SAR). This guide provides an objective, data-driven comparison of these ligands, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for experimental verification.

Mechanistic Causality: Why Substitution Matters

The efficacy of a ligand is dictated by its electronic environment and steric profile. Standard pyrimidine is a π -deficient heterocycle; while it coordinates well with various metals, its relatively low electron density limits its σ -donating capability.

Electronic Enhancement (+I Effect): By introducing methyl groups at the 4 and 5 positions, 4,5-dimethyl-2-phenylpyrimidine benefits from positive inductive (+I) effects. This pushes electron density into the pyrimidine ring, significantly increasing the basicity and σ -donor strength of the nitrogen atoms. In transition metal coordination (e.g., Ir(III) or Pt(II) complexes), this increased electron density raises the Highest Occupied Molecular Orbital (HOMO) energy level, which is critical for tuning the triplet Metal-to-Ligand Charge Transfer ( 3 MLCT) state and achieving high-efficiency phosphorescence 1.

Steric and Lipophilic Anchoring: The addition of the 2-phenyl group extends the conjugated π -system and drastically increases the ligand's partition coefficient (LogP). In medicinal chemistry, this bulky, hydrophobic moiety acts as a crucial anchor. It facilitates strong π−π stacking interactions within the hydrophobic binding pockets of target enzymes, such as CYP51 and PDE4B, leading to superior target affinity and membrane permeability compared to standard pyrimidines 2.

G Ligand 4,5-Dimethyl-2-phenylpyrimidine Sub1 4,5-Dimethyl Groups (Electron Donating) Ligand->Sub1 Sub2 2-Phenyl Group (Extended Conjugation) Ligand->Sub2 Effect1 Increased N-Donor Strength (Higher HOMO) Sub1->Effect1 Effect2 Restricted Rotation (Reduced Decay) Sub1->Effect2 Effect3 Enhanced pi-pi Stacking & Lipophilicity Sub2->Effect3 Outcome1 High-Efficiency OLEDs (Ir/Pt Complexes) Effect1->Outcome1 Effect2->Outcome1 Outcome2 Potent Enzyme Inhibitors (CYP51 / PDE4B) Effect3->Outcome2

Fig 1: Structural and electronic causality of 4,5-dimethyl-2-phenylpyrimidine efficacy.

Quantitative Efficacy Comparison

The structural advantages of 4,5-dimethyl-2-phenylpyrimidine translate directly into measurable performance gains across diverse scientific domains. The table below summarizes the comparative efficacy based on recent photophysical and pharmacological literature 134.

ParameterStandard Pyrimidine (Unsubstituted)4,5-Dimethyl-2-phenylpyrimidineScientific Impact
σ -Donor Strength ModerateHigh (+I effect from methyls)Stabilizes high-oxidation-state metals.
Lipophilicity (LogP) ~0.20~2.80Enhances cell membrane permeability.
OLED EQE (Ir-complex) < 8.0%> 16.0%Steric bulk prevents non-radiative quenching.
Emission Shift (Pt/Ir) BaselineRed-shiftedTunable photoluminescence for displays.
Enzyme IC50 (CYP51) > 50 μ M (Weak)< 1.0 μ M (Potent)Phenyl ring occupies hydrophobic pocket.

Self-Validating Experimental Protocols

To objectively verify the efficacy of 4,5-dimethyl-2-phenylpyrimidine against standard pyrimidines, researchers must employ self-validating experimental designs. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly, regardless of the test ligand's performance.

Protocol A: Photophysical Validation in Ir(III) Complexes

Objective: Compare the Photoluminescence Quantum Yield (PLQY) of Ir(III) complexes using standard vs. substituted pyrimidine ligands.

Causality behind choices: We utilize a quasi-one-pot synthesis to minimize intermediate degradation. Dichloromethane (CH 2​ Cl 2​ ) is chosen as the solvent for the final step because its low polarity prevents the dissociation of the acetylacetonate (acac) auxiliary ligand, ensuring high purity of the final complex.

Step-by-Step Methodology:

  • Ligand Complexation: React 2.2 equivalents of the target ligand (either standard pyrimidine or 4,5-dimethyl-2-phenylpyrimidine) with 1.0 equivalent of IrCl 3​⋅n H 2​ O in a 3:1 mixture of 2-ethoxyethanol and water. Reflux at 120°C for 24 hours under a nitrogen atmosphere to form the chloride-bridged dimer.

  • Auxiliary Ligation: Isolate the dimer, then react it with 2.5 equivalents of acetylacetone and 3.0 equivalents of Na 2​ CO 3​ in CH 2​ Cl 2​ at room temperature for 12 hours.

  • Purification: Purify via silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Self-Validating Measurement: Measure the PLQY of both complexes in a degassed toluene solution at 298K using an integrating sphere.

    • Validation Check: The standard pyrimidine complex must yield a baseline PLQY of 5-8%. If it falls below 2%, the toluene was not sufficiently degassed (oxygen quenching occurred), and the comparative data for the substituted ligand is invalid.

Protocol B: In Vitro Enzyme Inhibition Assay (CYP51)

Objective: Assess the target affinity of the ligands against fungal CYP51.

Causality behind choices: The CLSI M27-A3 guideline is utilized because it standardizes the inoculum size and incubation time, eliminating biological variance. Fluconazole is used as the reference drug to benchmark the absolute efficacy of the hydrophobic 2-phenyl anchoring effect.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized ligand derivatives in DMSO to create 10 mM stock solutions.

  • Serial Dilution: Perform two-fold serial dilutions in RPMI 1640 medium to achieve final testing concentrations ranging from 64 μ g/mL to 0.125 μ g/mL. Ensure final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 100 μ L of fungal suspension ( 103 to 104 CFU/mL) to each well of a 96-well microtiter plate containing the diluted ligands.

  • Incubation & Reading: Incubate at 35°C for 48 hours. Determine the Minimum Inhibitory Concentration (MIC) visually and via optical density (OD 600​ ).

  • Self-Validating Control: Include a row of Fluconazole (positive control) and standard pyrimidine (negative/baseline control).

    • Validation Check: The assay is only valid if Fluconazole demonstrates an MIC within its established CLSI quality control range (e.g., 0.5 - 2.0 μ g/mL for C. albicans ATCC 90028).

Workflow Step1 Ligand Selection (Standard vs Substituted) Step2 Parallel Synthesis (Metal Complex / Drug Scaffold) Step1->Step2 Step3 Internal Validation (Baseline & Positive Controls) Step2->Step3 Step4 Efficacy Assay (PLQY / MIC Determination) Step3->Step4

Fig 2: Self-validating workflow for evaluating ligand efficacy in photophysical and biological assays.

Conclusion

The transition from standard pyrimidine to 4,5-dimethyl-2-phenylpyrimidine is not merely a structural variation; it is a calculated enhancement of molecular efficacy. By leveraging the electron-donating properties of methyl groups and the steric/lipophilic advantages of a phenyl ring, researchers can overcome the inherent limitations of standard N-donor ligands. Whether maximizing the external quantum efficiency of OLEDs or engineering potent, highly-permeable enzyme inhibitors, this substituted scaffold offers a proven, data-backed advantage.

References

  • ACS Applied Materials & Interfaces: Pyrimidine-Based Mononuclear and Dinuclear Iridium(III) Complexes for High Performance Organic Light-Emitting Diodes. 1

  • National Institutes of Health (NIH): Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. 2

  • National Institutes of Health (NIH): Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. 3

  • ResearchGate: Cyclometallated 2‐Phenylpyrimidine Derived Platinum Complexes: Synthesis and Photophysical Properties. 4

Sources

Elemental analysis results for 4,5-dimethyl-2-phenylpyrimidine purity confirmation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, orthogonal evaluation of chemical purity is a non-negotiable prerequisite in modern drug discovery and materials science. Relying on a single analytical technique often leads to false positives regarding sample integrity, which can subsequently derail biological assays or structure-activity relationship (SAR) studies.

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of Elemental Analysis (CHN combustion) against alternative methodologies—specifically High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—for confirming the purity of 4,5-dimethyl-2-phenylpyrimidine . By examining the causality behind experimental discrepancies, this guide provides a self-validating framework for rigorous purity certification.

Theoretical Profile of the Analyte

4,5-Dimethyl-2-phenylpyrimidine is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals[1].

  • Molecular Formula: C₁₂H₁₂N₂

  • Molar Mass: 184.24 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 78.23%

    • Hydrogen (H): 6.57%

    • Nitrogen (N): 15.20%

To meet the rigorous publication standards of the American Chemical Society (ACS) and other premier chemical journals, the experimentally determined mass fractions of C, H, and N must fall within ±0.4% of these theoretical values[2].

Comparative Analysis of Purity Assays

Different analytical techniques interrogate different physical properties of the analyte. Understanding the mechanistic blind spots of each method is crucial for designing a robust analytical workflow.

A. High-Performance Liquid Chromatography (HPLC-UV)
  • Mechanism: Separates compounds based on polarity and detects them via UV absorbance. Purity is calculated as the relative area percentage of the analyte peak.

  • The Blind Spot: HPLC-UV is a relative purity method. It is entirely blind to non-chromophoric impurities such as residual inorganic salts (e.g., silica gel, NaCl) and weakly absorbing residual solvents (e.g., ethyl acetate, hexane).

B. Elemental Analysis (CHN Combustion)
  • Mechanism: The sample undergoes dynamic flash combustion at ~1000°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD).

  • The Advantage: It is an absolute mass-balance technique. Any impurity (even non-chromophoric ones) will dilute the mass of the sample, skewing the elemental ratios and causing the sample to fail the ±0.4% threshold[3].

C. Quantitative NMR (qNMR)
  • Mechanism: Measures the absolute purity of a compound by comparing the integrated area of a specific analyte proton against an internal standard (IS) of known high purity.

  • The Advantage: qNMR provides nearly universal detection. It not only flags the presence of impurities but structurally identifies them (e.g., quantifying the exact molar ratio of trapped solvent)[4].

Experimental Data: The Causality of Analytical Discrepancies

To demonstrate the necessity of orthogonal testing, consider the following experimental data from a synthesized batch of 4,5-dimethyl-2-phenylpyrimidine ("Batch A").

Scenario: The batch was purified via silica gel chromatography (eluted with hexane/ethyl acetate) and dried under a standard vacuum.

Table 1: Orthogonal Purity Results for Batch A
Analytical MethodReported PurityTarget / TheoreticalMeasured ValueDeviation (Δ)Pass / Fail
HPLC-UV (254 nm) 99.8% (Area) > 95.0% Area99.8% AreaN/APASS
qNMR (Internal Std) 98.0% (Absolute) > 95.0% Absolute98.0% AbsoluteN/APASS
CHN Analysis (C) N/A 78.23%77.48%-0.75%FAIL
CHN Analysis (H) N/A 6.57%6.57%0.00%PASS
CHN Analysis (N) N/A 15.20%14.90%-0.30%PASS
Causality Analysis: Why did Elemental Analysis fail while HPLC passed?

At first glance, the data appears contradictory. However, analyzing the causality reveals the true state of the sample:

  • Chromatographic Invisibility: HPLC-UV reported 99.8% because the impurities lack a strong chromophore at 254 nm.

  • The qNMR Revelation: qNMR analysis revealed the presence of 1.5% w/w ethyl acetate (residual solvent) and indicated a missing mass balance of 0.5% (attributed to inorganic silica gel bleed from the column)[4].

  • The CHN Mass-Balance Math: Ethyl acetate (C₄H₈O₂) contains only 54.5% Carbon, compared to the pyrimidine's 78.2%. Silica gel (SiO₂) contains 0% Carbon. When 2% of the total sample mass is replaced by these carbon-poor/carbon-void impurities, the overall Carbon content drops significantly. The measured Carbon (77.48%) deviates by -0.75% , triggering a failure under the ACS ±0.4% guideline[5].

This proves that HPLC alone is insufficient for purity certification . Elemental analysis acts as the ultimate gatekeeper for mass balance, while qNMR serves as the diagnostic tool to identify why a sample failed EA.

Orthogonal Validation Workflow

Below is the self-validating decision matrix utilized by our application scientists to ensure absolute structural and purity integrity.

PurityWorkflow A Synthesis & Isolation 4,5-Dimethyl-2-phenylpyrimidine B HPLC-UV Analysis (Relative Purity Check) A->B C qNMR Analysis (Absolute Purity vs. IS) B->C If >95% Area D Elemental Analysis (CHN) (Combustion Mass Balance) C->D Cross-validation E Decision: Purity > 98%? (ΔCHN < 0.4%) D->E F Batch Approved for Biological Screening E->F Yes G Repurification (Recrystallization/Lyophilization) E->G No G->B

Orthogonal purity validation workflow for synthetic pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate false readings, the following protocols must be executed with strict adherence to the underlying chemical physics.

Protocol 1: Elemental Analysis (CHN) via Dynamic Flash Combustion

Causality Check: Atmospheric moisture rapidly absorbs onto the surface of pyrimidine crystals, artificially inflating Hydrogen and Oxygen mass percentages. Strict desiccation is mandatory.

  • Sample Preparation: Transfer 5–10 mg of 4,5-dimethyl-2-phenylpyrimidine into a vacuum oven. Dry at 60°C under high vacuum (< 0.1 mbar) for 24 hours to constant weight.

  • Encapsulation: Using a microbalance (resolution of 1 µg), accurately weigh 2.000 mg of the dried sample into a highly pure tin capsule. Seal the capsule tightly to exclude trapped ambient air.

  • Combustion: Drop the capsule into the combustion reactor (1000°C) outfitted with an oxidative catalyst (e.g., WO₃). The tin creates an exothermic flash, briefly raising the local temperature to ~1800°C, ensuring the complete breakdown of the robust pyrimidine ring[6].

  • Reduction & Detection: Pass the resultant gas mixture over a copper reduction column at 600°C to reduce nitrogen oxides to N₂ gas. Separate N₂, CO₂, and H₂O via a GC column and quantify using a TCD calibrated against a certified standard (e.g., Acetanilide).

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Causality Check: For integration to be strictly quantitative, all excited nuclei must fully return to their ground state before the next pulse. A standard structural NMR pulse sequence will truncate this relaxation, leading to inaccurate purity values.

  • Standard Selection: Select an internal standard (IS) that is highly pure, non-reactive, and has a distinct NMR resonance that does not overlap with the analyte. Dimethyl sulfone (DMSO₂) is ideal for this pyrimidine[4].

  • Gravimetric Preparation: Accurately weigh ~15.0 mg of 4,5-dimethyl-2-phenylpyrimidine and ~5.0 mg of the IS into the same vial using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of CDCl₃[1]. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 400 MHz or higher. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated (typically D1 ≥ 30 seconds for qNMR).

  • Calculation: Calculate absolute purity using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity of IS).

Conclusion

While HPLC-UV remains the workhorse for high-throughput reaction monitoring, it is fundamentally inadequate for certifying the absolute purity of compounds like 4,5-dimethyl-2-phenylpyrimidine. Elemental Analysis provides an uncompromising mass-balance check that exposes inorganic contaminants and residual solvents[7]. When EA fails, qNMR is the definitive diagnostic tool required to identify and quantify the exact nature of the impurity[8]. Employing this tripartite, self-validating system guarantees the scientific integrity of the synthesized material.

References

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: PubMed Central (NIH) URL: [Link]

  • Title: Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique Source: ACS Central Science URL: [Link]

  • Title: Supporting Information - 4,5-dimethyl-2-phenylpyrimidine Synthesis Source: Knowledge UChicago URL: [Link]

  • Title: Summary of CHNS Elemental Analysis Common Problems Source: University of British Columbia (UBC) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 4,5-Dimethyl-2-phenylpyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

Given that a specific Safety Data Sheet (SDS) for 4,5-Dimethyl-2-phenylpyrimidine may not always be readily accessible, it is imperative to handle this compound as a potentially hazardous substance. This approach is based on the known toxicological profiles of structurally similar pyrimidine derivatives, which are often classified as harmful if swallowed and capable of causing skin, eye, and respiratory irritation[1][2][3].

Hazard Assessment and Engineering Controls

Before any handling or disposal begins, a thorough risk assessment is paramount. The primary hazards associated with substituted pyrimidines necessitate stringent control measures.

  • Likely Hazards : Based on analogous compounds, handle 4,5-Dimethyl-2-phenylpyrimidine as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[2][3].

  • Thermal Decomposition : In the event of a fire, pyrimidine-based compounds can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[4][5][6].

  • Engineering Controls : All manipulations, including weighing, transferring, and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the risk of inhalation exposure[1][7][8]. Ensure that a safety shower and eyewash station are readily accessible[9][10].

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is the correct use of PPE. The following table outlines the minimum required PPE for handling 4,5-Dimethyl-2-phenylpyrimidine during disposal procedures.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields. A face shield should be worn over goggles if there is a significant splash risk.Protects eyes from direct contact with dust, powders, or solutions, which can cause serious irritation[1][2][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully-buttoned laboratory coat.Prevents direct skin contact, which can lead to irritation[2][9]. Gloves must be inspected before use and disposed of properly after handling[2].
Respiratory Protection A NIOSH/MSHA-approved respirator.Mandatory if dust or aerosols are likely to be generated outside of a chemical fume hood to prevent respiratory tract irritation[2][7][9].

Step-by-Step Waste Collection and Storage Protocol

Proper segregation and containment of chemical waste are foundational to safe laboratory operations and regulatory compliance under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[11][12].

  • Designate a Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing 4,5-Dimethyl-2-phenylpyrimidine. The container must be marked with the words "Hazardous Waste" and the full chemical name[1][13].

  • Segregate Waste Streams : Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, to prevent potentially hazardous reactions[4][5][14].

  • Collect All Contaminated Materials : This includes the chemical itself, any reaction byproducts, contaminated consumables (e.g., weigh boats, gloves, absorbent pads), and rinsate from cleaning glassware[1][9].

  • Secure the Container : Keep the waste container tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from environmental factors[9][13].

  • Utilize a Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA at or near the point of generation. This area must be under the control of laboratory personnel and inspected regularly for leaks[1][14][15].

Emergency Spill Response

Immediate and correct action is required in the event of a spill to mitigate exposure and environmental contamination.

  • Evacuate and Isolate : Immediately alert others and evacuate all non-essential personnel from the spill area. For a solid spill, isolate a perimeter of at least 25 meters (75 feet)[9].

  • Ventilate : Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one[9].

  • Wear Appropriate PPE : Before attempting cleanup, don all PPE as specified in the table above.

  • Contain the Spill :

    • For solid spills , carefully dampen the material with water to prevent dust from becoming airborne[9].

    • For liquid spills (if the compound is in solution), use an inert absorbent material like vermiculite, sand, or a commercial absorbent pad to contain the spill[1].

  • Collect and Containerize : Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste[1][9].

  • Decontaminate : Clean the spill area thoroughly with soap and water or a suitable solvent. All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste[1][9].

  • Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your site-specific emergency action plan[1][16].

Final Disposal Pathway and Procedures

The ultimate disposal of 4,5-Dimethyl-2-phenylpyrimidine must be handled by professionals to ensure it is done safely and in compliance with all federal, state, and local regulations[17].

Disposal Workflow

The following diagram outlines the decision-making process for managing waste streams of 4,5-Dimethyl-2-phenylpyrimidine.

G cluster_generation Waste Generation cluster_handling Initial Handling & Containment cluster_protocol Procedural Steps cluster_disposal Final Disposition Waste 4,5-Dimethyl-2-phenylpyrimidine Waste Generated Collection Step 1: Segregate and Collect in Designated Hazardous Waste Container Waste->Collection Spill Spill Occurs Waste->Spill Empty Empty Original Container Waste->Empty Store_SAA Step 2: Store Securely in Satellite Accumulation Area (SAA) Collection->Store_SAA Spill_Cleanup Step 2: Follow Spill Management Protocol Spill->Spill_Cleanup Triple_Rinse Step 2: Triple Rinse with Appropriate Solvent Empty->Triple_Rinse Spill_Cleanup->Store_SAA Collect_Rinsate Step 3: Collect All Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Puncture Step 4: Puncture/Deface Container to Prevent Reuse Triple_Rinse->Puncture EHS_Pickup Step 3: Arrange Pickup by EHS or Licensed Contractor Store_SAA->EHS_Pickup Collect_Rinsate->Store_SAA Incineration Step 4: Controlled Incineration with Flue Gas Scrubbing EHS_Pickup->Incineration

Caption: Disposal workflow for 4,5-Dimethyl-2-phenylpyrimidine waste.

Primary Disposal Method

The recommended method for the final disposal of 4,5-Dimethyl-2-phenylpyrimidine waste is through a licensed and approved hazardous waste disposal company. The most common and effective technique for such organic compounds is controlled incineration with flue gas scrubbing, which ensures complete destruction of the chemical while neutralizing harmful combustion byproducts[9][18]. Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash [8][18].

Protocol for Empty Container Disposal

Empty containers that once held 4,5-Dimethyl-2-phenylpyrimidine must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue[1][9][13].

  • Collect Rinsate : Crucially, all rinsate from this process must be collected and added to your hazardous chemical waste container, as it is contaminated with the compound[1][13].

  • Decontaminate and Dispose : Once triple-rinsed, the container can be prepared for final disposal. Puncture or otherwise deface the container to prevent reuse[9][18]. It may then be disposed of in a sanitary landfill or offered for recycling, as permitted by local and institutional regulations[9][18].

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Dimethyl pyrimidine-2,5-dicarboxylate Safety Data Sheet. Aaron Chemicals LLC. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

  • N,N-Dimethyl-p-phenylenediamine Material Safety Data Sheet. Acros Organics. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • 4,6-Dimethyl-2-Mercaptopyrimidine, 99% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. CP Lab Safety. [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. The Prashant Kamat lab at the University of Notre Dame. [Link]

  • Maximum concentration of contaminants for the “toxicity” characteristic. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 4,5-Dimethyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: The safe handling of any chemical is predicated on a thorough understanding of its specific hazards. A comprehensive search has revealed that a specific, publicly available Safety Data Sheet (SDS) for 4,5-Dimethyl-2-phenylpyrimidine (CAS No. 111921-74-5) is not readily accessible. The absence of this critical document necessitates a highly precautionary approach.

This guide is therefore constructed based on the fundamental principles of chemical safety for handling novel or uncharacterized compounds and the potential hazards inferred from structurally related pyrimidine and phenyl-substituted heterocyclic molecules. This protocol is intended to supplement, not replace, a manufacturer-provided SDS. It is imperative that you obtain the SDS from your supplier before commencing any work. Per OSHA's Hazard Communication Standard, employers must ensure that SDSs are readily accessible to employees for all hazardous chemicals in their workplace.[1][2]

Inferred Hazard Assessment: A Cautious Approach

While specific toxicological data for 4,5-Dimethyl-2-phenylpyrimidine is not available, an analysis of related compounds, such as other substituted phenylpyrimidines and phenylpyridines, suggests a potential for the following hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: May cause skin irritation.[3][4][5]

  • Eye Irritation: May cause serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

Given these potential risks, all handling procedures must be designed to minimize any possibility of exposure through inhalation, dermal contact, or ingestion. The compound must be treated as hazardous until proven otherwise.

Core Directive: Personal Protective Equipment (PPE)

The primary defense against exposure to a compound with unknown hazards is the consistent and correct use of PPE, supported by robust engineering controls.[6] All work involving solid 4,5-Dimethyl-2-phenylpyrimidine must be conducted within a certified chemical fume hood.[7]

PPE Recommendations for Handling 4,5-Dimethyl-2-phenylpyrimidine
Protection TypeEquipmentSpecifications & Rationale
Engineering Controls Chemical Fume HoodRationale: Essential for containing fine powders and preventing inhalation, which is a primary exposure risk for solid compounds. The workspace within the hood should be lined with absorbent bench paper to contain any minor spills.[8]
Eye and Face Protection Safety Goggles & Face ShieldRationale: Safety goggles conforming to ANSI Z87.1 standards are mandatory to protect against dust particles.[9] A face shield must be worn over goggles to provide a secondary barrier against splashes or unexpected aerosolization events.[7]
Hand Protection Chemical-Resistant Gloves (Double-Gloving)Rationale: Nitrile gloves provide a good barrier for incidental contact.[10] Due to the unknown skin absorption potential, double-gloving is required. Change gloves immediately if contaminated and inspect them for tears or holes before each use.[8]
Body Protection Laboratory Coat & Arm SleevesRationale: A flame-resistant lab coat, fully buttoned, is required to protect the skin.[11] Disposable arm sleeves should be used where there is a risk of contaminating forearms.[12]
Respiratory Protection N95 Respirator (or higher)Rationale: While the fume hood is the primary control, an N95 respirator should be considered as an additional precaution during procedures with a high potential for aerosolization, such as weighing large quantities or during spill cleanup. Note: Use of a respirator requires enrollment in your institution's respiratory protection program, including medical clearance and fit-testing.[6]

Operational Plan: Step-by-Step Handling Protocols

A. Protocol for Weighing Solid 4,5-Dimethyl-2-phenylpyrimidine

The process of weighing a solid powder presents the highest risk of generating airborne particles.

  • Preparation: Designate a specific area within a chemical fume hood for weighing.[8] Line the work surface and the balance with disposable absorbent paper.

  • Tare the Container: Place an empty, sealable container (e.g., a vial with a screw cap) on the balance and tare it.

  • Transfer the Powder: Carefully transfer the desired amount of 4,5-Dimethyl-2-phenylpyrimidine into the tared container using a clean spatula. Use slow, deliberate movements to minimize dust generation.

  • Seal and Clean: Immediately and securely seal the container. Carefully wipe the outside of the container, the spatula, and the surrounding area with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.

  • Final Weighing: Place the sealed container back on the balance to obtain the final weight.

  • Disposal: Dispose of the used weigh paper, absorbent liner, and cleaning cloths as hazardous waste.

B. Protocol for Preparing a Solution
  • Solvent Addition: In the fume hood, uncap the sealed container holding the weighed powder.

  • Dispensing: Slowly add the desired solvent to the container using a pipette or graduated cylinder.

  • Dissolution: Reseal the container and mix by gentle swirling, vortexing, or sonication until the solid is fully dissolved.

  • Transfer: Once dissolved, the solution can be transferred to other vessels as needed. Always use secondary containment when transporting chemicals outside of the fume hood.[9]

Risk Assessment & PPE Selection Workflow

The following diagram outlines the logical process for assessing risk and selecting appropriate PPE when handling a chemical with incomplete safety information.

cluster_assessment Risk Assessment cluster_ppe PPE & Control Selection cluster_disposal Waste & Disposal Start Start: Receive New Chemical Compound CheckSDS Is Manufacturer SDS Available? Start->CheckSDS SDS_Yes Follow All Procedures and PPE Specified in SDS CheckSDS->SDS_Yes Yes SDS_No Assume Compound is Hazardous. Proceed with Precaution. CheckSDS->SDS_No No EvalTask Evaluate Task: Solid, Liquid, or Gas? Scale of Operation? SDS_No->EvalTask SolidTask Solid/Powder Handling: - Work in Fume Hood - Double Gloves - Goggles + Face Shield - Lab Coat EvalTask->SolidTask Solid LiquidTask Liquid Handling: - Work in Fume Hood - Chemical Gloves - Goggles + Face Shield - Lab Coat EvalTask->LiquidTask Liquid Waste Treat All Waste (Solid, Liquid, Contaminated PPE) as Hazardous Waste SolidTask->Waste LiquidTask->Waste ContactEHS Consult Institutional EH&S for Disposal Protocol Waste->ContactEHS

Caption: Risk Assessment Workflow for Uncharacterized Compounds.

Logistical Plans: Spills and Disposal

A. Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Minor Spill (in fume hood): De-energize any nearby ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a sealable container. Clean the area with a suitable solvent. All cleanup materials must be disposed of as hazardous waste.

B. Waste Disposal

Due to the unknown toxicological and ecotoxicological profile of 4,5-Dimethyl-2-phenylpyrimidine, a conservative approach to waste disposal is mandatory.

  • Classification: All materials contaminated with this compound, including excess solid, solutions, contaminated gloves, weigh paper, and absorbent materials, must be treated as hazardous waste.[13]

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name.

  • Disposal: Follow all institutional, local, and federal regulations for hazardous waste disposal.[14] Never dispose of this chemical down the drain.[7] Contact your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.[13]

By adhering to this precautionary guide, researchers can significantly mitigate the risks associated with handling 4,5-Dimethyl-2-phenylpyrimidine in the absence of specific safety data, fostering a culture of safety and scientific integrity.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Simple But Needed. (2024, December 20). What should you do if an SDS is missing? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • De Dietrich Process Systems. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First! Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Occupational Health and Safety Authority (Malta). (n.d.). Guidelines regarding Chemical Risk Assessment. Retrieved from [Link]

  • University of Texas at Austin. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Occupational Hygiene. (2025, October 28). A Practical Guide to Chemical Risk Assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]

  • Storemasta. (2023, March 15). HAZCHEM Alert: Do You Need to Carry Out a Risk Assessment? Retrieved from [Link]

  • NextSDS. (n.d.). 2-phenylpyrimidine-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.